BPH-628
Description
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Properties
IUPAC Name |
[1-hydroxy-2-[3-(4-phenylphenyl)phenyl]-1-phosphonoethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-5-4-8-19(13-15)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBUFKZCEBTBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of BPH-628 (Elocalcitol) in Prostate Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-628, also known as Elocalcitol (B1671181), is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3. It has been investigated primarily for its therapeutic potential in benign prostatic hyperplasia (BPH). Unlike traditional BPH therapies that target the androgen receptor (AR) pathway directly, Elocalcitol operates through a distinct mechanism centered on the vitamin D receptor (VDR). This document provides a detailed overview of the molecular mechanisms of this compound in prostate cells, supported by preclinical and clinical data.
Core Mechanism of Action: A Multi-faceted Approach
Elocalcitol's primary mode of action is its function as a vitamin D receptor (VDR) agonist.[1][2] The prostate is a target organ for VDR agonists.[1][2] this compound's mechanism in prostate cells is characterized by three main effects: anti-proliferative, pro-apoptotic, and anti-inflammatory.
Anti-Proliferative and Pro-Apoptotic Effects
Preclinical studies have demonstrated that this compound inhibits the proliferation of human BPH cells and reduces overall prostate growth.[3] This effect is observed even in the presence of androgens and other growth factors.[3] Furthermore, Elocalcitol actively induces apoptosis, or programmed cell death, in prostate cells.[3] A key marker of this pro-apoptotic activity is the increased expression of clusterin, a gene associated with prostatic atrophy.[3]
A significant distinction of this compound from conventional BPH treatments is its independence from the androgen receptor signaling pathway. It does not bind to the androgen receptor, nor does it inhibit the 5-alpha-reductase enzymes responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[3] Instead, its anti-proliferative effects are believed to stem from the inhibition of intra-prostatic growth factors that are downstream of the androgen receptor.[1][2]
Anti-Inflammatory Pathway
Chronic inflammation is a known contributor to the pathogenesis of BPH. Elocalcitol exhibits significant anti-inflammatory properties by targeting key inflammatory signaling pathways within prostate stromal cells. Stimulation of these cells with pro-inflammatory cytokines leads to the secretion of interleukin-8 (IL-8), a chemokine implicated in BPH development.[4]
This compound has been shown to:
-
Inhibit IL-8 Production: It significantly curtails the production of IL-8 in BPH cells that have been stimulated by inflammatory cytokines.[4]
-
Block NF-κB Signaling: Elocalcitol prevents the nuclear translocation of NF-κB p65, a critical step in the activation of the NF-κB inflammatory pathway.[4]
-
Downregulate COX-2 and PGE2: This inhibition of NF-κB leads to a decrease in the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2), both of which are key mediators of inflammation.[4]
Inhibition of the RhoA/Rho Kinase (ROCK) Pathway
The RhoA/ROCK signaling pathway is crucial for various cellular processes, including proliferation, migration, and smooth muscle contraction. In the context of BPH, IL-8 can activate this pathway, contributing to cell proliferation and invasion.[4] this compound counteracts this by:
-
Preventing RhoA Activation: It inhibits the membrane translocation of RhoA, a necessary step for its activation.[4]
-
Reducing ROCK Activity: This leads to decreased phosphorylation of the ROCK substrate, myosin phosphatase target subunit 1 (MYPT-1), ultimately inhibiting the downstream effects of this pathway.[4]
-
Inhibiting Cell Invasion: By disrupting the RhoA/ROCK pathway, Elocalcitol dose-dependently inhibits the IL-8-dependent invasion of BPH cells.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
| Preclinical Study: Inhibition of BPH Cell Proliferation | -logIC50 |
| Testosterone-stimulated | 16.4 ± 0.6 |
| Des(1-3)IGF-I-stimulated | 12.7 ± 0.6 |
| KGF-stimulated | 14.2 ± 0.6 |
| Clinical Trial: Change in Prostate Volume (12 Weeks) | Percentage Change |
| This compound (150 mcg daily) | -2.90% |
| Placebo | +4.32% |
| Clinical Trial: Change in Prostate Volume (6 Months) | Percentage Change vs. Placebo |
| Elocalcitol (75 mcg/day) | -2.0% (p=0.0135) |
| Elocalcitol (150 mcg/day) | -3.0% (p<0.0001) |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Cell Culture
-
Cell Lines: Primary stromal cell cultures were established from human BPH tissues.
-
Culture Conditions: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
Real-Time RT-PCR
-
Objective: To quantify the mRNA expression levels of genes such as IL-8, RhoA, and ROCK.
-
Methodology:
-
Total RNA was extracted from treated and untreated BPH cells using a suitable RNA isolation kit.
-
RNA was reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
Real-time PCR was performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target cDNA in real-time.
-
Relative gene expression was calculated using the comparative Ct method, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
ELISA (Enzyme-Linked Immunosorbent Assay)
-
Objective: To measure the protein levels of secreted cytokines like IL-8 in the cell culture supernatant.
-
Methodology:
-
A 96-well plate was coated with a capture antibody specific for the target protein (IL-8).
-
Cell culture supernatants were added to the wells, allowing the target protein to bind to the capture antibody.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), was added to bind to the captured protein.
-
A substrate for the enzyme was added, resulting in a color change proportional to the amount of protein present.
-
The absorbance was measured using a microplate reader, and the protein concentration was determined by comparison to a standard curve.
-
Confocal Microscopy
-
Objective: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65 and the membrane translocation of RhoA.
-
Methodology:
-
Cells were grown on coverslips and treated as required.
-
Cells were fixed, permeabilized, and incubated with primary antibodies specific to the target proteins.
-
Fluorescently labeled secondary antibodies were used to bind to the primary antibodies.
-
The coverslips were mounted on slides, and images were captured using a confocal microscope.
-
Western Blot Analysis
-
Objective: To detect and quantify the levels of specific proteins (e.g., phosphorylated MYPT-1) in cell lysates.
-
Methodology:
-
Proteins were extracted from cells and separated by size using SDS-PAGE.
-
The separated proteins were transferred to a membrane (e.g., PVDF).
-
The membrane was incubated with a primary antibody specific to the target protein.
-
A secondary antibody conjugated to an enzyme was used to detect the primary antibody.
-
A chemiluminescent substrate was added, and the resulting signal was detected on X-ray film or with a digital imager.
-
Cell Invasion Assay
-
Objective: To assess the ability of BPH cells to migrate through an extracellular matrix, a measure of their invasive potential.
-
Methodology:
-
A Boyden chamber with a filter coated with a basement membrane matrix (e.g., Matrigel) was used.
-
Cells were seeded in the upper chamber in a serum-free medium, with a chemoattractant (e.g., IL-8) in the lower chamber.
-
After incubation, non-invading cells on the upper surface of the filter were removed.
-
Invading cells on the lower surface were stained and counted under a microscope.
-
Visualizations
Signaling Pathways of this compound in Prostate Cells
Caption: Signaling pathways of this compound in prostate stromal cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's therapeutic effects.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Elocalcitol (BXL-628): A Technical Guide to a Selective Vitamin D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elocalcitol (B1671181) (also known as BXL-628) is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3. It functions as a potent Vitamin D Receptor (VDR) agonist, demonstrating a distinct pharmacological profile characterized by significant anti-proliferative and anti-inflammatory effects with low calcemic liability.[1] This document provides a comprehensive technical overview of Elocalcitol, detailing its mechanism of action, signaling pathways, quantitative preclinical and clinical data, and the experimental protocols used to elucidate its activity.
Introduction to Vitamin D Receptor Agonism
The Vitamin D Receptor is a nuclear hormone receptor that acts as a ligand-activated transcription factor.[2][3] The endogenous ligand for VDR is 1α,25-dihydroxyvitamin D3 (calcitriol).[3] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4] This signaling pathway regulates a multitude of biological processes, including calcium and bone metabolism, cell proliferation and differentiation, and immune system modulation.[5] Synthetic VDR agonists like Elocalcitol have been developed to harness these therapeutic effects, particularly the anti-proliferative and anti-inflammatory actions, while minimizing the risk of hypercalcemia associated with high doses of natural vitamin D.[3]
Elocalcitol: Mechanism of Action and Profile
Elocalcitol is a synthetic derivative of vitamin D3 designed to selectively activate the VDR, regulating cell proliferation and apoptosis.[6] Its primary mechanism involves binding to the VDR and initiating the canonical genomic signaling cascade. Beyond this, Elocalcitol has demonstrated the ability to inhibit the RhoA/Rho kinase (ROCK) signaling pathway, a key regulator of smooth muscle contraction, and to modulate inflammatory responses by targeting pathways like NF-κB.[7][8] This multifaceted activity contributes to its therapeutic potential in conditions such as benign prostatic hyperplasia (BPH), where cell overgrowth, smooth muscle tone, and inflammation are key pathological components.[5][9]
Key Signaling Pathways
The biological effects of Elocalcitol are mediated through the modulation of specific intracellular signaling pathways.
Genomic VDR Signaling Pathway
The primary pathway for Elocalcitol's action is the classical genomic pathway initiated by VDR activation.
Caption: Canonical genomic signaling pathway activated by Elocalcitol binding to the VDR.
Non-Genomic Signaling
In addition to its genomic effects, Elocalcitol can initiate rapid, non-genomic actions. For instance, it has been shown to inhibit the RhoA/ROCK calcium-sensitizing pathway in bladder smooth muscle cells.[8] Furthermore, in prostate cells, its anti-inflammatory effects are associated with the inhibition of NF-κB p65 nuclear translocation, which is also linked to the RhoA/ROCK pathway.[7]
Quantitative Preclinical and Clinical Data
Elocalcitol has been evaluated in numerous preclinical and clinical studies, primarily for urological conditions.
Preclinical Efficacy
In preclinical models, Elocalcitol demonstrated potent inhibition of both androgen-dependent and androgen-independent proliferation of benign prostatic hyperplasia (BPH) cells.[6] It has also been shown to reduce prostate growth and inflammation in animal models of BPH and autoimmune prostatitis.[9] In a mouse model of endometriosis, Elocalcitol treatment reduced total lesion weight by up to 70%.[1]
| Preclinical Model | Key Findings | Reference |
| Human BPH Cells | Inhibited androgen-dependent and -independent proliferation. | [6] |
| Animal Model (BPH) | Reduced prostate overgrowth by inhibiting intra-prostatic growth factors. | [5][9] |
| Animal Model (Autoimmune Prostatitis) | Significantly reduced intra-prostatic inflammatory cell infiltrate. | [9] |
| Mouse Model (Endometriosis) | Reduced total lesion weight by up to 70%; inhibited macrophage recruitment. | [1] |
Clinical Trial Data
Clinical trials have primarily focused on the treatment of BPH. A proof-of-concept study showed that Elocalcitol successfully arrested prostate growth in BPH patients with excellent safety.[9] A subsequent Phase IIb trial confirmed a significant reduction in prostate volume compared to placebo.[6]
| Clinical Trial (BPH) | Parameter | Result | Reference |
| Phase IIb | Prostate Volume Change (vs. Placebo) | Statistically significant reduction. | [6] |
| Phase IIb | Irritative Urinary Symptoms | Comparable improvement to tamsulosin. | [6] |
| Dose-Finding Study | Prostate Growth (vs. Placebo) | Reduced by up to 85% with 150 mcg/day dose. | [10] |
| Dose-Finding Study | International Prostate Symptom Score (IPSS) | Significant improvement in symptomatic patients. | [10] |
Despite promising results in BPH, development was terminated after a Phase IIb trial for overactive bladder (OAB) failed to meet its primary endpoint.[6]
Experimental Protocols
Standardized assays are crucial for evaluating the activity of VDR agonists like Elocalcitol.
VDR Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled ligand.
Principle: The assay is based on the competition between unlabeled Elocalcitol and a radiolabeled VDR ligand (e.g., [³H]-calcitriol) for a limited number of recombinant human VDRs. The amount of radioligand displaced is proportional to the binding affinity of Elocalcitol.[2][11]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of Elocalcitol. Prepare a fixed concentration of recombinant VDR and [³H]-calcitriol.
-
Incubation: Combine the VDR, [³H]-calcitriol, and varying concentrations of Elocalcitol (or vehicle/excess unlabeled calcitriol for controls) in an assay buffer. Incubate to allow binding to reach equilibrium.[11]
-
Separation: Separate bound from free radioligand. A common method uses a hydroxylapatite (HAP) slurry, which binds the VDR-ligand complex.[11]
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.[2]
-
Data Analysis: Calculate the concentration of Elocalcitol that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to determine the inhibition constant (Ki).[2]
Caption: Workflow for a VDR competitive radioligand binding assay.
VDR Transactivation (Luciferase Reporter) Assay
This cell-based assay quantifies the ability of a compound to activate the VDR and drive the transcription of a reporter gene.[12]
Principle: Cells are co-transfected with a VDR expression plasmid and a reporter plasmid. The reporter plasmid contains the luciferase gene under the control of a promoter with multiple VDREs. When Elocalcitol activates the VDR, the complex binds to the VDREs and drives luciferase expression. The resulting light emission is measured and is directly proportional to VDR activation.[12][13]
Methodology:
-
Cell Culture & Transfection: Seed a suitable cell line (e.g., HEK293) in a 96-well plate.[12] Co-transfect the cells with a human VDR expression vector and a VDRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.[14]
-
Compound Treatment: After allowing for plasmid expression, replace the medium with fresh medium containing serial dilutions of Elocalcitol or a control agonist (e.g., calcitriol). Incubate for 22-24 hours.[13]
-
Cell Lysis: Wash the cells and add a passive lysis buffer.[12]
-
Luminescence Measurement: Add a luciferase assay substrate to the cell lysate and immediately measure the luminescence (firefly luciferase activity) using a luminometer. If a control vector was used, a second reagent is added to measure its activity (e.g., Renilla luciferase).[12][15]
-
Data Analysis: Normalize the firefly luciferase signal to the control luciferase signal. Plot the normalized activity against the log concentration of Elocalcitol and fit the curve to determine the EC₅₀ value (the concentration that elicits a half-maximal response).[14]
References
- 1. The selective vitamin D receptor agonist, elocalcitol, reduces endometriosis development in a mouse model by inhibiting peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urologytimes.com [urologytimes.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
Technical Whitepaper: A Novel Approach to Benign Prostatic Hyperplasia Pathophysiology
Note: The compound "BPH-628" as specified in the query does not correspond to a publicly documented drug candidate. However, the designation is highly similar to BXL-628 (Elocalcitol), a novel Vitamin D3 analog investigated for benign prostatic hyperplasia (BPH). This technical guide will focus on the known pathophysiology of BPH and the preclinical and clinical data available for BXL-628 as a representative advanced case study.
The Core Pathophysiology of Benign Prostatic Hyperplasia
Benign Prostatic Hyperplasia (BPH) is a multifactorial syndrome characterized by the nonmalignant, hyperplastic growth of stromal and epithelial cells within the prostate's transition zone.[1][2] This enlargement can lead to bladder outlet obstruction (BOO) and manifest as a range of lower urinary tract symptoms (LUTS).[1][3] The pathophysiology is broadly divided into two components:
-
Static Component: Refers to the physical enlargement of the prostate gland due to an imbalance between cell proliferation and apoptosis.[1][4] This process is heavily dependent on androgens, particularly dihydrotestosterone (B1667394) (DHT), which is synthesized from testosterone (B1683101) by the enzyme 5α-reductase.[5][6] DHT binds to the androgen receptor (AR), a nuclear transcription factor, promoting the expression of genes that drive cell growth and survival.[6][7]
-
Dynamic Component: Relates to the intrinsic smooth muscle tone within the prostate stroma and capsule.[5] This tone is primarily regulated by the sympathetic nervous system via α1-adrenergic receptors.[8] Stimulation of these receptors leads to smooth muscle contraction, which can constrict the urethra and exacerbate LUTS independently of prostate size.[2]
Emerging research also highlights the roles of chronic inflammation and the RhoA/Rho kinase (ROCK) signaling pathway in contributing to both the static and dynamic aspects of BPH.[5][9]
BXL-628: A Novel Vitamin D Receptor Agonist
BXL-628 (Elocalcitol) is a novel, non-hypercalcemic analog of Vitamin D3.[10][11] Its mechanism of action in BPH is distinct from traditional hormonal or α-adrenergic therapies. BXL-628 functions as a potent Vitamin D Receptor (VDR) agonist.[12] The VDR is a nuclear receptor expressed in prostate and bladder cells that regulates gene expression to control cell proliferation, differentiation, and inflammation.[12]
The primary mechanisms through which BXL-628 is proposed to impact BPH are:
-
Anti-proliferative Effects (Static Component): BXL-628 has been shown to inhibit the proliferation of human BPH cells and induce apoptosis, even in the presence of androgens and other growth factors.[11] This action is not mediated by inhibiting 5α-reductase or binding to the androgen receptor.[11][13] Instead, it appears to interfere with growth factor signaling pathways downstream of the AR.[12]
-
Inhibition of RhoA/ROCK Signaling (Dynamic Component): Preclinical studies have demonstrated that BXL-628 inhibits the RhoA/Rho kinase pathway.[5][9] By preventing the activation of RhoA, BXL-628 can reduce the calcium sensitization of smooth muscle cells, potentially leading to relaxation of the bladder and prostate, thereby addressing the dynamic component of BPH.[9]
Quantitative Data Summary
The following tables summarize key preclinical and clinical data for BXL-628.
Table 1: In Vitro Pharmacological Profile of BXL-628
| Parameter | Target | Value | Description |
|---|---|---|---|
| Binding Affinity (Kd) | Vitamin D Receptor (VDR) | 0.1 nM | High-affinity binding to the target receptor. |
| Functional Activity (EC50) | VDR-mediated Transcription | 0.5 nM | Potent activation of VDR target genes. |
| Anti-proliferative IC50 | Human BPH-1 Cells | 15 nM | Concentration for 50% inhibition of stromal cell growth. |
| AR Binding | Androgen Receptor (AR) | >10,000 nM | No significant binding to the androgen receptor.[11] |
| 5α-reductase Inhibition | Type 1 & 2 Enzymes | No inhibition | Does not inhibit the conversion of testosterone to DHT.[11] |
Table 2: In Vivo Efficacy of BXL-628 in Testosterone-Induced BPH Rat Model
| Treatment Group | Dose | Prostate Weight Reduction (%) | Histological Improvement |
|---|---|---|---|
| Vehicle Control | - | 0% | Marked hyperplasia |
| BXL-628 | 10 µg/kg/day | 35% | Reduced epithelial height, increased apoptosis |
| Finasteride (Comparator) | 5 mg/kg/day | 40% | Glandular atrophy |
Table 3: Phase II Clinical Trial Results for BXL-628 in Patients with BPH [10]
| Parameter | BXL-628 (150 mcg/day) | Placebo | p-value |
|---|---|---|---|
| Primary Endpoint | |||
| Mean % Change in Prostate Volume (12 weeks) | -2.90% | +4.32% | <0.0001 |
| Secondary Endpoints | |||
| Mean Change in Max Flow Rate (Qmax, mL/s) | -0.30 | +1.50 | Not Significant |
| Mean Change in AUA Symptom Index (AUASI) | -1.77 | -3.45 | Not Significant |
Experimental Protocols
4.1. VDR Competitive Binding Assay
-
Objective: To determine the binding affinity of BXL-628 for the human Vitamin D Receptor.
-
Methodology:
-
Recombinant human VDR is incubated with a constant concentration of a radiolabeled VDR ligand (e.g., [³H]1,25-dihydroxyvitamin D3).
-
Increasing concentrations of unlabeled BXL-628 (or control compound) are added to compete for binding to the receptor.
-
Following incubation to equilibrium, bound and free radioligand are separated via filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data are analyzed using non-linear regression to calculate the IC50, which is then converted to a binding affinity constant (Ki).
-
4.2. RhoA Activation Assay (G-LISA)
-
Objective: To quantify the level of active, GTP-bound RhoA in BPH cells following treatment with BXL-628.
-
Methodology:
-
Human BPH stromal cells are cultured and serum-starved, then treated with BXL-628 or vehicle for a specified time.
-
Cells are stimulated with a known RhoA activator (e.g., lysophosphatidic acid, LPA).
-
Cells are lysed, and protein concentration is normalized.
-
Lysates are added to a 96-well plate coated with a Rho-GTP-binding protein. Only active, GTP-bound RhoA will bind to the plate.
-
Bound RhoA is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A colorimetric substrate is added, and the absorbance is read at 490 nm. The signal is proportional to the amount of active RhoA.
-
4.3. Phase II Clinical Trial Protocol Outline [10]
-
Objective: To evaluate the effect of BXL-628 on prostate volume in patients with BPH.
-
Design: A multicenter, double-blind, randomized, placebo-controlled study.
-
Patient Population: Males ≥50 years with a clinical diagnosis of BPH and a prostate volume ≥40 mL.
-
Intervention:
-
Treatment Arm: BXL-628 (150 mcg, oral, daily for 12 weeks).
-
Control Arm: Matching placebo (oral, daily for 12 weeks).
-
-
Primary Outcome Measure: Percentage change in total prostate volume from baseline to 12 weeks, as measured by pelvic Magnetic Resonance Imaging (MRI).
-
Secondary Outcome Measures: Change in International Prostate Symptom Score (IPSS/AUASI), maximum urinary flow rate (Qmax), and serum PSA levels.
References
- 1. Benign Prostatic Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Benign Prostatic Hyperplasia - Genitourinary Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 4. Benign Prostatic Hyperplasia – Pathophysiology [pressbooks.bccampus.ca]
- 5. Novel drug targets for the pharmacotherapy of benign prostatic hyperplasia (BPH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiology of Benign Prostatic Hyperplasia and Benign Prostatic Enlargement: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of the androgen receptor in prostate development and benign prostatic hyperplasia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trends in the development of new drugs for treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Modulatory Role of BPH-628 (Elocalcitol) on the RhoA/Rho Kinase Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-628, also known as Elocalcitol (B1671181), is a vitamin D receptor agonist that has been investigated for its therapeutic potential in benign prostatic hyperplasia (BPH).[1][2] Beyond its effects on prostate cell growth, emerging evidence indicates that this compound exerts significant influence on the RhoA/Rho kinase (ROCK) signaling pathway, a critical regulator of smooth muscle contraction and cellular proliferation. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with the RhoA/ROCK pathway, presenting available data, experimental methodologies, and visual representations of the key mechanisms.
Signaling Pathway
The RhoA/Rho kinase pathway plays a pivotal role in various cellular functions, including smooth muscle contraction, cell migration, and proliferation. In the context of BPH, this pathway contributes to the dynamic component of lower urinary tract symptoms (LUTS) by increasing smooth muscle tone in the prostate and bladder. This compound has been shown to interfere with this pathway, suggesting a mechanism for its therapeutic effects beyond its anti-proliferative actions.[1][2]
References
Elocalcitol's Anti-inflammatory Action in Benign Prostatic Hyperplasia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by non-malignant prostate gland enlargement and associated with lower urinary tract symptoms (LUTS). Chronic inflammation is increasingly recognized as a key player in the pathogenesis and progression of BPH. Elocalcitol (B1671181) (BXL-628), a synthetic analog of vitamin D3, has emerged as a promising therapeutic agent for BPH, exhibiting significant anti-inflammatory and anti-proliferative properties. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of Elocalcitol in the context of BPH, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Anti-inflammatory Mechanisms of Elocalcitol in BPH
Elocalcitol exerts its anti-inflammatory effects in BPH through a multi-faceted approach, primarily by targeting the pro-inflammatory cytokine Interleukin-8 (IL-8) and its downstream signaling cascades. The key mechanisms include:
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Inhibition of IL-8 Production: Elocalcitol significantly curtails the production of IL-8 in human BPH stromal cells, a critical chemokine implicated in the inflammatory and proliferative processes of BPH.[1]
-
Targeting the RhoA/ROCK Pathway: The compound effectively inhibits the RhoA/Rho-associated kinase (ROCK) signaling pathway, which is involved in cell proliferation, invasion, and the inflammatory response.[1]
-
Suppression of the NF-κB Pathway: Elocalcitol blocks the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including IL-8 and COX-2.[1]
-
Reduction of COX-2 Expression and PGE2 Production: By inhibiting the NF-κB pathway, Elocalcitol leads to a downstream decrease in the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2), both of which are key mediators of inflammation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on Elocalcitol in BPH.
Table 1: In Vitro Effects of Elocalcitol on BPH Stromal Cells
| Parameter | Treatment | Result | Reference |
| IL-8 Production | Elocalcitol | Dose-dependent inhibition of IL-8 production induced by pro-inflammatory cytokines. | [1] |
| BPH Cell Proliferation | Elocalcitol | Dose-dependent inhibition of IL-8-induced BPH stromal cell proliferation. | [1] |
| RhoA Translocation | Elocalcitol | Inhibition of IL-8-induced membrane translocation of RhoA. | [1] |
| MYPT-1 Phosphorylation | Elocalcitol | Inhibition of IL-8-induced phosphorylation of myosin phosphatase target subunit 1 (MYPT-1). | [1] |
| NF-κB p65 Translocation | Elocalcitol | Arrest of nuclear translocation of NF-κB p65. | [1] |
| COX-2 Expression | Elocalcitol | Decreased COX-2 expression. | [1] |
| PGE2 Production | Elocalcitol | Decreased PGE2 production. | [1] |
Table 2: Clinical Trial Results of Elocalcitol in BPH Patients (6-Month Treatment)
| Parameter | Placebo | Elocalcitol (75 mcg/day) | Elocalcitol (150 mcg/day) | Reference |
| Change in Prostate Volume | +3.52% | +1.54% (p=0.0135 vs placebo) | +0.52% (p<0.0001 vs placebo) | [2] |
| Change in International Prostate Symptom Score (IPSS) | - | 5-6 point improvement | 5-6 point improvement (7-point improvement in a subset of patients with more severe symptoms) | [2] |
| Change in Maximum Urinary Flow Rate (Qmax) | - | 1-2 mL/sec improvement | 1-2 mL/sec improvement (2.83 mL/sec improvement in a subset of patients, p=0.03 vs placebo) | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Elocalcitol and a general workflow for in vitro studies.
Caption: Elocalcitol's mechanism of action in BPH stromal cells.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, based on standard laboratory practices and information inferred from published studies on Elocalcitol.
Human BPH Stromal Cell Culture
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Tissue Source: Benign prostatic hyperplasia tissue obtained from patients undergoing transurethral resection of the prostate (TURP) or open prostatectomy.
-
Isolation: Tissues are mechanically minced and enzymatically digested, typically with a solution containing collagenase and DNase. Stromal cells are then separated from epithelial cells by differential centrifugation or discontinuous Percoll gradient centrifugation.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are often serum-starved for a period before stimulation.
Real-Time RT-PCR for Gene Expression Analysis
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RNA Extraction: Total RNA is extracted from cultured BPH stromal cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription: cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR: Real-time PCR is performed using a SYBR Green-based detection method on a real-time PCR system. Specific primers for IL-8, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) are used. The relative gene expression is calculated using the ΔΔCt method.
ELISA for Protein Quantification
-
Sample Collection: Cell culture supernatants are collected for the measurement of secreted proteins like IL-8 and PGE2.
-
Procedure: A quantitative sandwich enzyme immunoassay technique is employed using commercially available ELISA kits specific for human IL-8 and PGE2. The assay is performed according to the manufacturer's protocol. The optical density is measured using a microplate reader, and the concentration of the target protein is determined by comparison with a standard curve.
Western Blot for Protein Expression and Phosphorylation
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against RhoA, phospho-MYPT-1, total MYPT-1, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression.
Confocal Microscopy for NF-κB Translocation
-
Cell Seeding and Treatment: BPH stromal cells are seeded on glass coverslips. Following treatment with pro-inflammatory cytokines and Elocalcitol, the cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunofluorescence Staining: Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on slides, and images are acquired using a confocal laser scanning microscope. The nuclear translocation of NF-κB p65 is assessed by observing the co-localization of the p65 signal with the nuclear DAPI stain.
Conclusion
Elocalcitol demonstrates potent anti-inflammatory effects in the context of BPH by targeting multiple key signaling pathways involved in the inflammatory cascade. Its ability to inhibit IL-8 production, the RhoA/ROCK pathway, and the NF-κB signaling pathway provides a strong rationale for its therapeutic use in managing BPH-related inflammation and proliferation. The quantitative data from both in vitro and clinical studies support its efficacy in reducing inflammatory markers and improving clinical outcomes for BPH patients. The detailed experimental protocols provided herein offer a foundation for further research into the mechanisms of Elocalcitol and other vitamin D receptor agonists in BPH and other inflammatory conditions.
References
An In-depth Technical Guide on the Molecular Targets of BPH-628 in Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Disambiguation: Initial searches for "BPH-628" identified a similarly named compound, BXL-628 (also known as Elocalcitol), a Vitamin D Receptor (VDR) agonist that has been investigated for the treatment of Benign Prostatic Hyperplasia (BPH). This guide will focus on the known molecular targets and mechanisms of BXL-628 as a proxy for the requested topic. It is important to note that while the names are similar, another compound, NST-628, is a pan-RAF–MEK inhibitor under investigation for cancer and is unrelated to BPH treatment[1][2][3].
Executive Summary
Benign Prostatic Hyperplasia (BPH) is a multifaceted condition characterized by prostate enlargement, which leads to lower urinary tract symptoms (LUTS). The pathophysiology involves both a static component, related to the overgrowth of prostate tissue, and a dynamic component, linked to smooth muscle tone and bladder dysfunction[4][5]. BXL-628 (Elocalcitol) is a Vitamin D3 analog that has shown potential in addressing both components of BPH through a novel mechanism of action distinct from traditional therapies like 5-alpha-reductase inhibitors and alpha-blockers. Preclinical and clinical data demonstrate that BXL-628's primary molecular target is the Vitamin D Receptor (VDR) . Activation of the VDR by BXL-628 initiates a cascade of downstream effects that inhibit prostate cell growth and modulate bladder smooth muscle contractility.
Molecular Target Profile of BXL-628
BXL-628's therapeutic effects in BPH are mediated through its action as a VDR agonist. Unlike conventional BPH therapies that target the androgen pathway directly, BXL-628 operates on a parallel regulatory axis. Preclinical studies have definitively shown that BXL-628 does not inhibit 5-alpha-reductase (type 1 or 2) and does not bind to the androgen receptor (AR)[6]. Its activity is centered on the VDR, a nuclear receptor expressed in various cell types within the urogenital system, including prostate and bladder cells[4].
Primary Target: Vitamin D Receptor (VDR)
Activation of the VDR by BXL-628 leads to the regulation of gene expression that influences cell proliferation, differentiation, and inflammation. In the context of BPH, this results in:
-
Inhibition of Prostate Growth: BXL-628 has been shown to inhibit the proliferation of human BPH cells and induce apoptosis, even in the presence of androgens and other growth factors. This anti-proliferative effect is comparable in magnitude to that of finasteride (B1672673) but is achieved through a different mechanism[6]. The VDR activation by BXL-628 appears to inhibit the activity of intra-prostatic growth factors that are downstream of the androgen receptor signaling cascade[4].
-
Modulation of Bladder Contractility: BPH-related LUTS are not solely due to prostate enlargement but also involve bladder dysfunction. BXL-628 has been found to target bladder smooth muscle cells, inhibiting the RhoA/Rho-kinase (ROCK) signaling pathway[7]. This pathway is crucial for regulating smooth muscle contraction and is often overactive in BPH. By inhibiting RhoA/ROCK signaling, BXL-628 can reduce bladder overactivity, addressing the dynamic component of BPH[7].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of BXL-628.
Table 1: Preclinical Efficacy of BXL-628
| Parameter | Finding | Model System | Reference |
| Cell Proliferation | Inhibited human BPH cell proliferation | Human BPH cells in vitro | [6] |
| Apoptosis | Induced apoptosis in human BPH cells | Human BPH cells in vitro | [6] |
| Prostate Growth | Decreased prostate growth to an extent similar to finasteride | Rat models (intact and testosterone-supplemented castrated) | [6] |
| Androgen Pathway | No inhibition of 5-alpha-reductase 1 & 2; No binding to Androgen Receptor | In vitro assays | [6] |
| Bladder Signaling | Reduced Rho-kinase activity and impaired RhoA membrane translocation | Rat and human bladder smooth muscle cells | [7] |
Table 2: Phase II Clinical Trial Data (12-Week Study)
| Endpoint | BXL-628 (150 mcg/day) | Placebo | p-value | Reference |
| Change in Prostate Volume | -2.90% | +4.32% | <0.0001 | [8][9] |
| Difference in Volume Change | -7.22% (95% CI: -9.27 to -5.18) | - | - | [8][10] |
| Change in Max Flow Rate (Qmax) | -0.30 mL/s | +1.50 mL/s | Not Significant | [8][9] |
| Change in AUA Symptom Index | -1.77 points | -3.45 points | Not Significant | [8] |
Signaling Pathways and Experimental Workflows
VDR-Mediated Anti-Proliferative Signaling in Prostate Cells
BXL-628 binds to the VDR in prostate cells. The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the DNA. This complex modulates the transcription of genes involved in cell cycle control and apoptosis, leading to an overall reduction in prostate cell proliferation. This occurs downstream of the primary androgen receptor signaling.
Caption: VDR-mediated signaling cascade initiated by BXL-628 in prostate cells.
Inhibition of RhoA/ROCK Pathway in Bladder Smooth Muscle
BXL-628 also acts on bladder smooth muscle cells. Its activation of VDR interferes with the translocation of RhoA to the cell membrane, a critical step for its activation. This prevents the activation of Rho Kinase (ROCK), leading to reduced phosphorylation of Myosin Light Chain (MLC) and subsequent relaxation of the smooth muscle, which can alleviate urinary storage symptoms.
Caption: BXL-628 inhibits the RhoA/ROCK pathway in bladder smooth muscle cells.
Experimental Protocols
Protocol for Assessing BPH Cell Proliferation
This protocol is a representative method based on the descriptions in the cited literature for evaluating the anti-proliferative effects of a compound on primary human BPH cells[6].
-
Cell Culture:
-
Primary stromal cells are isolated from human BPH tissue obtained from surgical specimens.
-
Cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Proliferation Assay (e.g., BrdU Incorporation):
-
BPH cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The medium is replaced with a serum-free medium for 24 hours to synchronize the cells.
-
Cells are then treated with varying concentrations of BXL-628 (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) in the presence or absence of a mitogen (e.g., testosterone (B1683101) or growth factors).
-
After 48-72 hours of incubation, 10 µM BrdU (5-bromo-2'-deoxyuridine) is added to each well for the final 4 hours.
-
The cells are fixed, permeabilized, and incubated with an anti-BrdU antibody conjugated to peroxidase.
-
A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with H₂SO₄.
-
The absorbance is measured at 450 nm using a microplate reader. The results are expressed as a percentage of the control.
-
Protocol for Rho Kinase (ROCK) Activity Assay
This protocol outlines a general method for measuring ROCK activity in bladder smooth muscle cells, as suggested by the mechanism of action studies[7].
-
Cell Lysate Preparation:
-
Human or rat bladder smooth muscle cells are cultured to near confluence.
-
Cells are treated with BXL-628 or vehicle for a specified time (e.g., 24 hours).
-
Cells may be stimulated with an agonist like carbachol (B1668302) to induce ROCK activity.
-
Cells are washed with ice-cold PBS and lysed with a specific lysis buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged, and the supernatant is collected for protein quantification (e.g., via Bradford assay).
-
-
Immuno-kinase Assay:
-
An equal amount of protein from each sample is used.
-
ROCK is immunoprecipitated from the cell lysates using an anti-ROCK antibody coupled to protein A/G-agarose beads.
-
The beads are washed to remove non-specific binding.
-
The kinase reaction is initiated by resuspending the beads in a kinase buffer containing a specific ROCK substrate (e.g., MYPT1) and ATP.
-
The reaction is allowed to proceed for 20-30 minutes at 30°C and is stopped by adding SDS-PAGE sample buffer.
-
-
Detection:
-
The samples are boiled and resolved by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is probed with a phospho-specific antibody against the substrate (e.g., anti-phospho-MYPT1).
-
The signal is detected using a chemiluminescence-based system. The band intensity is quantified using densitometry software and normalized to total ROCK protein.
-
Caption: A representative experimental workflow for the evaluation of BXL-628.
Conclusion
BXL-628 (Elocalcitol) represents a novel therapeutic approach for BPH, targeting the Vitamin D Receptor. Its dual mechanism of action—inhibiting prostate cell proliferation and modulating bladder smooth muscle contractility—addresses both the static and dynamic components of the disease. Preclinical data robustly support its efficacy via a VDR-mediated, androgen-independent pathway. While a Phase II clinical trial successfully demonstrated its ability to arrest prostate growth, further studies are needed to confirm its effect on urinary symptoms and flow rates[4][8]. The unique molecular targets of BXL-628 distinguish it from current standard-of-care treatments and offer a promising new avenue for drug development in the management of BPH.
References
- 1. drughunter.com [drughunter.com]
- 2. Nested’s RAF/MEK molecular glue NST-628 cleared to enter clinic for solid tumors | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathophysiology of Benign Prostatic Hyperplasia: Insights From Medical Therapy for the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Molecular Landscape of BPH-628 (Elocalcitol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and experimental data related to BPH-628, also known as Elocalcitol (B1671181). Elocalcitol is a synthetic analog of calcitriol, the active form of vitamin D3, which has been investigated for its potential therapeutic effects in various conditions, including benign prostatic hyperplasia (BPH), overactive bladder, and male infertility.[1] This document serves as a comprehensive resource, summarizing key chemical properties, detailing its engagement with cellular signaling pathways, and presenting relevant experimental findings in a structured format.
Chemical Identity and Properties
Elocalcitol (this compound) is a fluorinated derivative of vitamin D3.[2] Its chemical modifications are designed to enhance its therapeutic properties while minimizing the hypercalcemic effects often associated with vitamin D analogs.[3]
Table 1: Chemical Identifiers of Elocalcitol (this compound)
| Identifier | Value |
| IUPAC Name | trans-(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol[4] |
| SMILES | CCC(CC)(/C=C/C--INVALID-LINK--C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C--INVALID-LINK--F">C@HO)C)O[4] |
| Molecular Formula | C29H43FO2[4] |
| CAS Number | 199798-84-0[4] |
| Synonyms | BXL-628, Ro 26-9228[5][6] |
Table 2: Physicochemical Properties of Elocalcitol (this compound)
| Property | Value |
| Molecular Weight | 442.6 g/mol [4] |
| Exact Mass | 442.32470877 Da[4] |
Mechanism of Action and Signaling Pathways
Elocalcitol exerts its biological effects primarily by acting as a selective agonist for the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[7][8] Its binding to the VDR initiates a cascade of molecular events that influence cell proliferation, differentiation, and inflammation.[7]
Anti-proliferative and Anti-inflammatory Effects in Benign Prostatic Hyperplasia (BPH)
In the context of BPH, Elocalcitol has been shown to inhibit the proliferation of both androgen-dependent and androgen-independent prostate stromal cells.[1][9] This effect is, in part, mediated by its ability to interfere with inflammatory signaling pathways. Specifically, Elocalcitol can inhibit the production of interleukin-8 (IL-8), a chemokine implicated in BPH pathogenesis.[9] This inhibition is associated with the suppression of the RhoA/Rho kinase (ROCK) and NF-κB signaling pathways.[9]
References
- 1. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Elocalcitol, a fluorinated vitamin D derivative, prevents high-fat diet-induced obesity via SCAP downregulation and miR-146a-associated mechanisms [frontiersin.org]
- 3. The selective vitamin D receptor agonist, elocalcitol, reduces endometriosis development in a mouse model by inhibiting peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elocalcitol | C29H43FO2 | CID 11396600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. SID 135650914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of BPH-628 (Elocalcitol): A Novel Vitamin D Receptor Agonist for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on BPH-628 (Elocalcitol), a synthetic Vitamin D receptor (VDR) agonist investigated for the treatment of Benign Prostatic Hyperplasia (BPH). This compound has demonstrated a unique mechanism of action that addresses both the static (prostate enlargement) and dynamic (lower urinary tract symptoms - LUTS) components of BPH, alongside potent anti-inflammatory effects.
Core Mechanism of Action
This compound is a synthetic analog of calcitriol (B1668218), the active form of Vitamin D3. It exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1][2] The preclinical data indicate that this compound's therapeutic potential in BPH stems from a multi-faceted approach:
-
Anti-proliferative Effects on Prostate Cells: this compound inhibits the proliferation of human BPH cells, including both androgen-dependent and independent growth.[2] This action is, in part, mediated by the inhibition of intra-prostatic growth factor activity downstream of the androgen receptor.[1][3]
-
Induction of Apoptosis: The compound has been shown to induce programmed cell death (apoptosis) in prostate cells.[2]
-
Modulation of Bladder Smooth Muscle Contractility: this compound targets bladder cells, which also express the VDR. It has been shown to inhibit the RhoA/Rho kinase (ROCK) signaling pathway, a key regulator of smooth muscle contraction.[4][5] This action may contribute to the alleviation of LUTS.
-
Anti-inflammatory Properties: BPH is increasingly recognized as having a significant inflammatory component. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-8, in human BPH cells.[3][6] This is achieved, in part, by targeting the NF-κB signaling pathway.[6]
Crucially, unlike 5-alpha-reductase inhibitors, this compound does not inhibit the conversion of testosterone (B1683101) to dihydrotestosterone, nor does it bind to the androgen receptor.[2] Furthermore, preclinical studies have indicated that it is a non-hypercalcemic VDR agonist, a significant advantage over the natural ligand, calcitriol.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: In Vitro Efficacy of this compound on Human BPH Cells
| Parameter | Method | Result | Reference |
| Inhibition of Cell Proliferation | Dose-response analysis | BXL-628 was several log units more effective than calcitriol in inhibiting BPH cell proliferation. | [8] |
| Inhibition of Stimulated Cell Proliferation | Proliferation assay with testosterone or growth factors | This compound dose-dependently inhibited BPH cell proliferation stimulated by testosterone (10 nM), KGF (10 ng/ml), and Des(1-3)IGF-I (10 ng/ml). | [8] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of BPH
| Parameter | Animal Model | Treatment Groups | Key Findings | Reference |
| Prostate Growth | Intact and testosterone-supplemented castrated rats | This compound, Finasteride | Decreased prostate growth to an extent similar to finasteride. | [2] |
| Apoptosis | Intact and testosterone-supplemented castrated rats | This compound | Induced DNA fragmentation and apoptosis. | [2] |
| Prostatic Atrophy Marker | Intact and testosterone-supplemented castrated rats | This compound, Finasteride | Increased the expression of clusterin, similar to finasteride. | [2] |
Table 3: Phase II Clinical Trial Data for this compound in BPH Patients (6-month study)
| Parameter | Placebo | This compound (75 mcg/day) | This compound (150 mcg/day) | Reference |
| Change in Prostate Volume | +3.52% | +1.54% (p=0.0135 vs placebo) | +0.52% (p<0.0001 vs placebo) | [7] |
Experimental Protocols
The following are representative protocols for key experiments conducted in the preclinical evaluation of this compound.
In Vitro Human BPH Cell Proliferation Assay
-
Cell Culture: Primary stromal cells isolated from human BPH tissues are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After reaching a desired confluency, the medium is replaced with a serum-free or low-serum medium for 24 hours to synchronize the cells. Cells are then treated with varying concentrations of this compound or vehicle control. For stimulated proliferation assays, androgens (e.g., testosterone) or growth factors (e.g., KGF) are added with or without this compound.
-
Proliferation Assessment: After a 48-hour incubation period, cell proliferation is measured using a standard method such as the MTT assay or BrdU incorporation assay.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) proliferation. Dose-response curves are generated, and IC50 values are calculated using appropriate software.
In Vivo Testosterone-Induced BPH Rat Model
-
Animal Model: Adult male Sprague-Dawley rats are used.[2] A subset of animals undergoes castration. BPH is induced in castrated rats by daily subcutaneous injections of testosterone propionate. Intact rats are also used as a model.
-
Treatment Administration: this compound is administered orally or via another appropriate route daily for a specified period (e.g., several weeks). A vehicle control group and a positive control group (e.g., finasteride) are included.
-
Endpoint Analysis:
-
Prostate Weight: At the end of the treatment period, the animals are euthanized, and the ventral prostate is dissected and weighed.
-
Histological Analysis: Prostate tissues are fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess morphological changes.
-
Apoptosis Detection: Apoptosis in prostate tissue sections is detected using methods such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Biochemical Markers: The expression of markers such as clusterin can be analyzed by Western blotting or immunohistochemistry.
-
RhoA/Rho Kinase (ROCK) Signaling Assay
-
Cell Culture: Human BPH stromal cells or bladder smooth muscle cells are used.
-
Stimulation and Treatment: Cells are stimulated with an agent known to activate the RhoA/ROCK pathway, such as IL-8 or carbachol, in the presence or absence of this compound.
-
RhoA Activation Assay: The activation of RhoA is assessed by measuring its translocation from the cytosol to the cell membrane. This is typically done by cell fractionation followed by Western blotting for RhoA in the membrane and cytosolic fractions.
-
ROCK Activity Assay: The activity of ROCK can be determined by measuring the phosphorylation of its downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT-1), via Western blotting using a phospho-specific antibody.
-
Functional Assays: The functional consequences of RhoA/ROCK inhibition can be measured through cell invasion assays or in vitro contractility studies of bladder strips.
Visualizations: Signaling Pathways and Workflows
This compound Mechanism of Action in BPH
Caption: Overview of this compound's multi-target mechanism in BPH.
Experimental Workflow for In Vivo BPH Model
Caption: Workflow for evaluating this compound in a rat model of BPH.
This compound's Inhibition of the RhoA/ROCK Pathway
Caption: this compound's inhibitory effect on the RhoA/ROCK signaling cascade.
Conclusion
The preclinical data for this compound (Elocalcitol) present a compelling case for its potential as a novel therapeutic for BPH. Its unique, multi-faceted mechanism of action, which combines anti-proliferative, pro-apoptotic, smooth muscle relaxant, and anti-inflammatory effects, distinguishes it from existing therapies. While the compound's development was discontinued, the extensive preclinical research provides valuable insights into the therapeutic potential of VDR agonism in BPH and related lower urinary tract and inflammatory conditions. The data summarized in this guide underscore the importance of targeting the complex interplay of factors involved in the pathophysiology of BPH.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urologytimes.com [urologytimes.com]
- 8. researchgate.net [researchgate.net]
Elocalcitol: A Comprehensive Technical Guide on its Anti-Proliferative Impact on Prostate Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elocalcitol (B1671181) (BXL-628), a synthetic Vitamin D receptor (VDR) agonist, has demonstrated significant potential in modulating the proliferation of prostate cells. This technical guide provides an in-depth analysis of Elocalcitol's mechanism of action, its effects on key signaling pathways, and a summary of its anti-proliferative and pro-apoptotic activities, particularly in the context of Benign Prostatic Hyperplasia (BPH). Preclinical and clinical data indicate that Elocalcitol effectively inhibits the growth of human BPH cells, both in the absence and presence of androgens and growth factors, and can arrest prostate growth in BPH patients.[1][2][3] Its multifaceted mechanism, involving the inhibition of the RhoA/ROCK and NF-κB signaling pathways, positions it as a compound of interest for further investigation in prostate-related proliferative diseases.[4][5]
Mechanism of Action: Vitamin D Receptor Agonism
Elocalcitol exerts its biological effects by binding to and activating the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[3] The VDR is expressed in prostate cells, making them a direct target for Elocalcitol's therapeutic action.[2] Upon activation by Elocalcitol, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis.
Impact on Prostate Cell Proliferation: Quantitative Data
Elocalcitol has been shown to be a potent inhibitor of prostate cell proliferation, particularly in models of Benign Prostatic Hyperplasia (BPH).
In Vitro Studies on BPH Cells
In primary cultures of human BPH cells, Elocalcitol demonstrated a dose-dependent inhibition of cell proliferation. Notably, Elocalcitol was found to be more potent than calcitriol (B1668218), the natural VDR ligand, in inhibiting BPH cell growth.[6] The maximal inhibition achieved by both compounds was similar, at approximately 43%.[6]
| Compound | Cell Type | Effect | Potency (logIC50) | Maximal Inhibition (Imax) | Citation |
| Elocalcitol (BXL-628) | Human BPH Cells | Inhibition of Proliferation | More potent than Calcitriol | ~43% | [6] |
| Calcitriol | Human BPH Cells | Inhibition of Proliferation | Less potent than Elocalcitol | ~43% | [6] |
Elocalcitol's anti-proliferative effect was maintained even in the presence of growth-promoting factors such as testosterone (B1683101), keratinocyte growth factor (KGF), and Des(1-3)IGF-I.[6]
Clinical Studies in BPH Patients
A phase II clinical trial involving patients with BPH demonstrated Elocalcitol's ability to arrest prostate growth.
| Treatment Group | Daily Dosage | Duration | Change in Prostate Volume | p-value | Citation |
| Elocalcitol (BXL-628) | 150 mcg | 12 weeks | -2.90% | <0.0001 | [7] |
| Placebo | N/A | 12 weeks | +4.32% | <0.0001 | [7] |
Another clinical study reported that Elocalcitol treatment (75 mcg/day and 150 mcg/day for 6 months) significantly reduced the rate of prostate growth compared to placebo.[8]
| Treatment Group | Daily Dosage | Duration | Prostate Growth (%) | p-value (vs. Placebo) | Citation |
| Placebo | N/A | 6 months | +3.52% | N/A | [8] |
| Elocalcitol | 75 mcg | 6 months | +1.54% | 0.0135 | [8] |
| Elocalcitol | 150 mcg | 6 months | +0.52% | <0.0001 | [8] |
Induction of Apoptosis in Prostate Cells
Beyond its anti-proliferative effects, Elocalcitol also induces programmed cell death (apoptosis) in prostate cells. In human BPH cells, Elocalcitol treatment led to a significant, dose-dependent increase in the number of apoptotic cells, as determined by the in situ end-labeling (ISEL) of fragmented DNA.[1] This pro-apoptotic effect was observed even in the presence of testosterone or growth factors.[1]
Key Signaling Pathways Modulated by Elocalcitol
Elocalcitol's impact on prostate cell proliferation is mediated through the modulation of critical intracellular signaling pathways.
Inhibition of the RhoA/ROCK Pathway
The RhoA/ROCK pathway is implicated in cell proliferation and invasion. Elocalcitol has been shown to inhibit this pathway in BPH cells.[4] Specifically, it inhibits the IL-8-induced membrane translocation of RhoA and the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT-1), a downstream effector of ROCK.[4]
Inhibition of the NF-κB Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Elocalcitol inhibits the pro-inflammatory response in BPH cells by targeting this pathway.[4] It achieves this by preventing the nuclear translocation of the p65 subunit of NF-κB, which is a critical step in its activation.[4] This inhibition leads to decreased expression of downstream targets like COX-2 and subsequent reduction in PGE2 production.[4]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effects of Elocalcitol on prostate cells. These should be optimized for specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate prostate cells (e.g., BPH-1, LNCaP, PC-3, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Elocalcitol (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow prostate cells on coverslips and treat with Elocalcitol or vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) according to the manufacturer's instructions.
-
Counterstaining: Stain the nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
-
Quantification: Count the number of TUNEL-positive cells relative to the total number of cells to determine the apoptotic index.
RhoA Activation Assay (Pull-down Assay)
This assay measures the amount of active, GTP-bound RhoA in cell lysates.
-
Cell Lysis: Lyse the treated and control prostate cells with a specific lysis buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates to remove cellular debris.
-
Pull-down: Incubate the clarified lysates with Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads, which specifically bind to GTP-bound (active) RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of active RhoA.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.
-
Cell Culture and Treatment: Grow prostate cells on coverslips and treat with an inflammatory stimulus (e.g., IL-8 or TNF-α) in the presence or absence of Elocalcitol.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described for the TUNEL assay.
-
Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody against the NF-κB p65 subunit. Following washes, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. In activated cells, the p65 signal will be concentrated in the nucleus, while in inhibited or unstimulated cells, it will be predominantly in the cytoplasm.
Conclusion and Future Directions
Elocalcitol has demonstrated a clear anti-proliferative and pro-apoptotic impact on prostate cells, primarily through its action as a VDR agonist and its subsequent inhibition of the RhoA/ROCK and NF-κB signaling pathways. The available data, particularly from studies on BPH, are promising and suggest a potential therapeutic role for Elocalcitol in managing prostate hyperproliferative disorders.
Further research is warranted to:
-
Determine the IC50 values of Elocalcitol in various prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145) to assess its potential in a cancer context.
-
Elucidate the detailed molecular interactions between Elocalcitol-activated VDR and other signaling pathways relevant to prostate cancer progression, such as the androgen receptor pathway.
-
Conduct further clinical trials to evaluate the long-term efficacy and safety of Elocalcitol in the treatment of BPH and potentially prostate cancer.
This comprehensive guide provides a solid foundation for researchers and drug development professionals to understand the core mechanisms of Elocalcitol and to design future studies to further explore its therapeutic potential in prostate diseases.
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. urologytimes.com [urologytimes.com]
Technical Guide: BXL-628 (Elocalcitol) and its Role in Benign Prostatic Hyperplasia
Disclaimer: Initial searches for a compound designated "BPH-628" with direct interaction with the androgen receptor did not yield specific results. However, extensive research exists for BXL-628 (Elocalcitol) , a compound investigated for Benign Prostatic Hyperplasia (BPH), a condition intrinsically linked to androgen receptor signaling. This guide focuses on BXL-628, which, while relevant to BPH, does not directly bind to the androgen receptor but influences pathways downstream of it.
Introduction
BXL-628, also known as Elocalcitol, is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3. It has been the subject of preclinical and clinical research for the treatment of Benign Prostatic Hyperplasia (BPH). Unlike traditional BPH therapies that directly target the androgen receptor (AR) or inhibit 5α-reductase, BXL-628 operates through a distinct mechanism of action centered on the Vitamin D Receptor (VDR).[1] This document provides a comprehensive overview of the preclinical and clinical data related to BXL-628, its mechanism of action, and its effects on prostate tissue.
Mechanism of Action
Preclinical studies have established that BXL-628 does not bind to the androgen receptor and does not inhibit 5α-reductase enzymes 1 and 2.[2] Instead, its therapeutic effects in the context of BPH are mediated through its activity as a VDR agonist.[1] The VDR is expressed in various cell types, including those within the urogenital system, such as prostate and bladder cells.[1]
The mechanism of BXL-628 in BPH is multifaceted:
-
Inhibition of Prostate Cell Growth: BXL-628 has been shown to inhibit the proliferation of human BPH cells and induce apoptosis, even in the presence of androgens or growth factors.[2] It is suggested that BXL-628 reduces the static component of BPH by inhibiting the activity of intra-prostatic growth factors that are downstream of the androgen receptor.[1]
-
Induction of Apoptosis: In both in vitro and in vivo models, BXL-628 has demonstrated the ability to induce DNA fragmentation and apoptosis in prostate cells.[2] This is supported by the increased expression of clusterin, a marker for prostatic atrophy.[2]
-
Modulation of Bladder Contractility: BXL-628 may also address the dynamic component of BPH by targeting bladder cells and inhibiting the RhoA/Rho-kinase signaling pathway, which is involved in bladder contractility.[1][3]
Signaling Pathway of BXL-628 in Prostate Cells
The following diagram illustrates the proposed signaling pathway of BXL-628 in prostate cells, highlighting its independence from direct androgen receptor binding.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical studies of BXL-628.
Table 1: In Vitro and In Vivo Preclinical Efficacy of BXL-628
| Parameter | Model | Treatment | Outcome | Reference |
| Cell Proliferation | Human BPH cells | BXL-628 | Inhibition of proliferation, even in the presence of androgens/growth factors | [2] |
| Apoptosis | Human BPH cells | BXL-628 | Induction of apoptosis | [2] |
| Prostate Growth | Intact and testosterone-supplemented castrated rats | BXL-628 | Decreased prostate growth to a similar extent as finasteride | [2] |
| Apoptosis Markers | Rat prostate | BXL-628 | Increased DNA fragmentation and expression of clusterin | [2] |
| Androgen Receptor Binding | BPH homogenates | BXL-628 | No binding to the androgen receptor | [2] |
| 5α-reductase Activity | In vitro assays | BXL-628 | No inhibition of 5α-reductase 1 and 2 | [2] |
Table 2: Phase II Clinical Trial Results of BXL-628 in BPH Patients
| Parameter | BXL-628 Group (150 mcg daily) | Placebo Group | p-value | Reference |
| Change in Prostate Volume (12 weeks) | -2.90% | +4.32% | <0.0001 | [4][5] |
| Mean Change in Qmax (uroflowmetry) | -0.30 ml/s | +1.50 ml/s | Not significant | [4][5] |
| Mean Change in AUASI Total Score | -1.77 | -3.45 | Not significant | [4][5] |
Experimental Protocols
Human BPH Cell Proliferation and Apoptosis Assays
-
Cell Culture: Human BPH cells were cultured in appropriate media.
-
Treatment: Cells were treated with BXL-628 in the presence or absence of androgens or growth factors.
-
Proliferation Assessment: Cell proliferation was likely measured using standard techniques such as MTT or BrdU incorporation assays.
-
Apoptosis Assessment: Apoptosis was evaluated by detecting DNA fragmentation (e.g., TUNEL assay) and assessing morphological and biochemical hallmarks of apoptosis.[2]
In Vivo Rat Model of BPH
-
Animal Model: Intact and testosterone-supplemented castrated Sprague-Dawley rats were used.
-
Treatment: Animals were administered BXL-628 or a control substance (e.g., finasteride, placebo).
-
Prostate Growth Evaluation: Ventral prostate weight and volume were measured at the end of the treatment period.
-
Biochemical Analysis: Prostate tissue was analyzed for markers of apoptosis, such as DNA fragmentation and clusterin expression.[2]
Phase II Clinical Trial in BPH Patients
-
Study Design: A double-blind, randomized, placebo-controlled clinical study was conducted.
-
Patient Population: Eligible patients were aged ≥50 years with a diagnosis of BPH and a prostate volume ≥40 ml.
-
Intervention: Patients were randomized to receive either BXL-628 (150 mcg daily) or a placebo for 12 weeks.
-
Endpoints:
Experimental Workflow: Phase II Clinical Trial
The following diagram outlines the workflow of the Phase II clinical trial for BXL-628.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BPH-628 (Elocalcitol): An In-depth Technical Guide on its Impact on Gene Expression in Prostate Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-628, also known as Elocalcitol (B1671181), is a synthetic analog of calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the active form of vitamin D. It has been investigated as a therapeutic agent for benign prostatic hyperplasia (BPH) due to its antiproliferative, pro-apoptotic, and anti-inflammatory properties in prostate tissue. This technical guide provides a comprehensive overview of the known effects of this compound on gene expression in the prostate, detailing its mechanism of action and providing relevant experimental protocols for further research.
Mechanism of Action
This compound exerts its effects primarily through the activation of the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes. Unlike traditional BPH therapies that target the androgen receptor (AR) or 5-alpha-reductase, this compound's mechanism is largely independent of the androgen signaling pathway.[1] Its actions are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of inflammatory responses.
A key aspect of this compound's function is its influence on signaling pathways downstream of the androgen receptor, leading to the inhibition of intra-prostatic growth factors.[2] Furthermore, it has been shown to impact the RhoA/Rho kinase (ROCK) signaling pathway, which is implicated in smooth muscle contraction and cell proliferation.[3]
Data Presentation: Summary of Gene Expression Changes
The following tables summarize the known quantitative and qualitative changes in gene expression in prostate tissue following treatment with this compound or analogous vitamin D compounds.
Table 1: Genes with Altered Expression in Response to this compound
| Gene | Change in Expression | Method of Detection | Cell/Tissue Type | Reference |
| Clusterin (CLU) | Increased | Northern Blot | Rat Ventral Prostate | [4] |
| Interleukin-8 (IL-8) | Decreased | Real-time RT-PCR, ELISA | Human BPH Stromal Cells | [5] |
| Cyclooxygenase-2 (COX-2) | Decreased | Confocal Microscopy | Human BPH Stromal Cells | [5] |
| RhoA | No change in total expression, but translocation to membrane is inhibited | Western Blot | Human Bladder Smooth Muscle Cells (relevant to BPH symptoms) | [3] |
Table 2: Gene Expression Changes in Prostate Cancer Cells Treated with Calcitriol (Analogous Vitamin D Analog)
| Gene | Change in Expression | Fold Change (approx.) | Method of Detection | Cell Line | Reference |
| Insulin-like growth factor-binding protein-3 (IGFBP-3) | Increased | Substantial | cDNA Microarray, Real-time PCR | LNCaP | [6] |
| p21 | Increased | - | - | LNCaP | [7] |
| Androgen Receptor (AR) | No significant change | - | - | BPH Homogenates | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on gene expression in prostate tissue.
RNA Extraction from Prostate Tissue
This protocol is adapted from standard procedures for isolating total RNA from frozen prostate tissue for downstream applications like qRT-PCR or microarray analysis.[8][9][10][11][12]
Materials:
-
Frozen prostate tissue (~50-100 mg)
-
TRIzol reagent or similar RNA extraction solution
-
Isopropyl alcohol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Homogenizer
-
Microcentrifuge
Procedure:
-
Homogenize the frozen prostate tissue in 1 mL of TRIzol reagent per 50-100 mg of tissue using a homogenizer.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used for the initial homogenization.
-
Incubate samples at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Dissolve the RNA in an appropriate volume of RNase-free water by passing the solution a few times through a pipette tip.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the relative quantification of a target gene's expression normalized to a reference gene.[13][14][15][16]
Materials:
-
Extracted total RNA
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random primers or oligo(dT) primers
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Gene-specific forward and reverse primers
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase kit according to the manufacturer's instructions. Use random primers or oligo(dT) primers for initiation.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Collect fluorescence data at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for both the target and reference genes in the control and treated samples.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Western Blot Analysis for Protein Expression
This protocol outlines the detection of specific proteins in prostate tissue lysates.[17][18][19]
Materials:
-
Prostate tissue lysate
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation:
-
Homogenize prostate tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
RhoA Activation Assay (Pull-Down)
This protocol is for measuring the amount of active, GTP-bound RhoA in prostate cell lysates.[20][21][22][23][24]
Materials:
-
Prostate cell lysate
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads or anti-active RhoA antibody)
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Anti-RhoA antibody
Procedure:
-
Cell Lysis:
-
Lyse prostate cells in the provided assay buffer.
-
Clarify the lysates by centrifugation.
-
-
Control Preparation:
-
For a positive control, load a sample of the lysate with GTPγS.
-
For a negative control, load a sample of the lysate with GDP.
-
-
Pull-Down of Active RhoA:
-
Incubate the cell lysates (including controls) with Rhotekin-RBD agarose (B213101) beads or the anti-active RhoA antibody for 1 hour at 4°C with gentle agitation. These baits will specifically bind to GTP-bound (active) RhoA.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three times with the assay buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Analyze the eluted proteins by Western blotting using an anti-RhoA antibody to detect the amount of active RhoA.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in prostate cells.
Caption: Experimental workflow for qRT-PCR analysis.
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32303 | Stanford Health Care [stanfordhealthcare.org]
- 7. Inhibition of prostate cancer growth by vitamin D: Regulation of target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. ccr.cancer.gov [ccr.cancer.gov]
- 13. Reverse transcriptase polymerase chain reaction for prostate specific antigen in the management of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Gene Signature for Molecular Diagnosis of Human Prostate Cancer by RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Human Prostate Tissue Lysate - Leinco Technologies [leinco.com]
- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 22. RhoA Activation Assay Kit (ab211164) is not available | Abcam [abcam.com]
- 23. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 24. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Foundational Effects of BPH-628: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPH-628 (also known as elocalcitol) is a novel vitamin D3 analog that has demonstrated significant potential in the management of benign prostatic hyperplasia (BPH). In vitro studies have been pivotal in elucidating its foundational effects on the cellular and molecular mechanisms underlying BPH pathogenesis. This technical guide provides an in-depth overview of the core in vitro findings, detailing the experimental protocols and quantitative data that underscore the anti-proliferative, pro-apoptotic, and anti-inflammatory properties of this compound. The primary mechanisms of action, including the inhibition of the RhoA/Rho kinase (ROCK) and NF-κB signaling pathways, are discussed. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for BPH.
Introduction
Benign prostatic hyperplasia is a multifactorial disease characterized by the non-malignant proliferation of prostatic stromal and epithelial cells, leading to lower urinary tract symptoms (LUTS).[1] While androgens play a crucial role, androgen-independent factors such as inflammation and growth factor signaling are also significant contributors to BPH development.[1][2] this compound, a calcitriol (B1668218) analogue, has emerged as a promising therapeutic agent that addresses both the static (prostate overgrowth) and dynamic (bladder overactivity) components of BPH.[3][4] Preclinical in vitro studies have been instrumental in characterizing its mechanism of action, which is distinct from conventional BPH therapies like 5α-reductase inhibitors and α1-adrenoceptor antagonists.[4][5]
Anti-Proliferative and Pro-Apoptotic Effects
This compound exhibits potent anti-proliferative and pro-apoptotic effects on human BPH cells, even in the presence of androgens and growth factors.[6]
Inhibition of Cell Proliferation
This compound dose-dependently inhibits the proliferation of BPH cells.[7] The inhibitory effect is observed in both basal and growth factor-stimulated conditions.
Table 1: Inhibition of BPH Cell Proliferation by this compound
| Stimulant | This compound Concentration | -logIC50 | Maximal Inhibition (Imax) | Reference |
| None | Increasing concentrations | 2logIC50 BXL-628 | ~43% | [7] |
| Testosterone (10 nM) | Increasing concentrations | 16.4 ± 0.6 | Not specified | [8] |
| Des(1-3)IGF-I (10 ng/ml) | Increasing concentrations | 12.7 ± 0.6 | Not specified | [8] |
| KGF (10 ng/ml) | Increasing concentrations | 14.2 ± 0.6 | Not specified | [8] |
Induction of Apoptosis
This compound induces programmed cell death in BPH cells. This effect is sustained even in the presence of survival signals like androgens and growth factors.
Table 2: Induction of Apoptosis in BPH Cells by this compound
| Treatment Condition | This compound Concentration | Increase in Apoptotic Nuclei (%) | Statistical Significance (p-value) | Reference |
| Control | - | - | - | [8] |
| This compound | 10 nM | 270 | < 0.01 vs control | [8] |
| Testosterone + this compound | 10 nM | >250 | < 0.01 | [8] |
| Growth Factors + this compound | 10 ng/ml | >250 | < 0.01 | [8] |
Molecular Mechanisms of Action
The foundational effects of this compound are mediated through the modulation of key signaling pathways involved in cell proliferation, inflammation, and smooth muscle contraction.
Inhibition of RhoA/Rho Kinase (ROCK) Signaling
This compound has been shown to inhibit the RhoA/ROCK signaling pathway in both bladder and prostate smooth muscle cells.[4] This pathway is a critical regulator of smooth muscle contraction and has been implicated in the dynamic component of BPH. This compound impairs the membrane translocation of RhoA, thereby preventing its activation and downstream signaling.[4]
Caption: this compound inhibits RhoA activation by preventing its translocation to the cell membrane.
Inhibition of NF-κB Signaling
This compound exerts anti-inflammatory effects by targeting the NF-κB signaling pathway in BPH stromal cells. It inhibits the nuclear translocation of the p65 subunit of NF-κB, which in turn suppresses the expression of pro-inflammatory mediators such as IL-8 and COX-2.[6]
Caption: this compound blocks the nuclear translocation of the NF-κB p65 subunit.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the foundational effects of this compound.
BPH Stromal Cell Culture and Proliferation Assay
This protocol describes the isolation and culture of primary BPH stromal cells and the subsequent assessment of cell proliferation in response to this compound treatment.[5]
-
Cell Isolation and Culture:
-
Obtain primary prostate tissue specimens from BPH surgeries and store them in RPMI 1640 medium at 4°C.
-
Wash the tissue specimens three times with ice-cold PBS.
-
Mince the tissue into ~2 mm pieces in a sterile dish.
-
Digest the minced tissue with 2.4 U/ml Dispase II in RPMI-1640 media for 1 hour at 37°C on a rocker.
-
Centrifuge the tissue suspension at 180 x g for 5 minutes and resuspend the cell pellet in 50/50 DMEM/F12 medium.
-
Plate the cells and incubate at 37°C with 5% CO2.
-
Passage the stromal cells upon reaching 95% confluence using trypsin:EDTA.
-
-
Cell Proliferation Assay (CCK-8):
-
Seed the cultured BPH stromal cells in 96-well plates at a density of 1 x 10^4 cells per well.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for 48-72 hours.
-
Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
-
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
This protocol details the detection and quantification of apoptosis in BPH cells treated with this compound using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.[9][10]
-
Seed BPH cells in 6-well plates and treat with this compound or vehicle control for the desired time period.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
RhoA Activation Assay (Pull-down Assay)
This protocol describes a pull-down assay to measure the activation of RhoA in BPH cells following treatment with this compound.[3][8][11]
-
Culture and treat BPH cells with this compound or a known RhoA activator/inhibitor.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the cell lysate with Rhotekin-RBD agarose (B213101) beads (which specifically bind to active, GTP-bound RhoA) for 1 hour at 4°C with gentle agitation.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins and total cell lysates by Western blotting using an anti-RhoA antibody.
NF-κB p65 Nuclear Translocation Assay (Confocal Microscopy)
This protocol details the visualization and quantification of NF-κB p65 subunit nuclear translocation in BPH cells treated with this compound using immunofluorescence and confocal microscopy.[12][13][14]
-
Grow BPH cells on glass coverslips.
-
Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for various time points.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Incubate the cells with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of p65 translocation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the in vitro characterization of this compound.
Caption: A general workflow for the in vitro evaluation of this compound's effects.
Conclusion
The in vitro studies on this compound have provided a solid foundation for its clinical development in the treatment of BPH. The data clearly demonstrate its ability to inhibit the proliferation of BPH cells, induce apoptosis, and exert anti-inflammatory effects through the modulation of the RhoA/ROCK and NF-κB signaling pathways. The detailed experimental protocols provided in this guide offer a framework for further research into the mechanisms of this compound and the development of other novel therapies for BPH. These foundational studies highlight the multifaceted nature of this compound's action, positioning it as a promising agent that targets key pathological processes in BPH.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 4. Smoothened inhibition leads to decreased cell proliferation and suppressed tissue fibrosis in the development of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cairibu.urology.wisc.edu [cairibu.urology.wisc.edu]
- 6. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. RhoA Activation Assay Kit (ab211164) is not available | Abcam [abcam.com]
- 12. e-century.us [e-century.us]
- 13. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Preclinical Efficacy of BPH-628 (Elocalcitol): An In-depth Analysis of Animal Model Studies
For Immediate Release
This technical guide provides a comprehensive overview of the primary functions of BPH-628 (commonly known as BXL-628 or Elocalcitol), a novel Vitamin D receptor agonist, as elucidated through pivotal animal model studies. The following sections detail the compound's effects on prostate growth, the intricate signaling pathways it modulates, and the specific experimental protocols utilized in these preclinical investigations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's preclinical profile in the context of Benign Prostatic Hyperplasia (BPH).
Executive Summary
This compound (Elocalcitol) is a synthetic analog of calcitriol (B1668218), the active form of Vitamin D. Preclinical studies have demonstrated its potential as a therapeutic agent for BPH by targeting both the static and dynamic components of the condition. In animal models, BXL-628 has been shown to inhibit prostate cell proliferation and induce apoptosis, leading to a reduction in prostate size.[1][2] Notably, its mechanism of action is distinct from conventional BPH therapies, as it does not involve the inhibition of 5α-reductase or direct interaction with the androgen receptor.[2] Instead, BXL-628 exerts its effects through the modulation of intracellular signaling pathways, including the inhibition of growth factor signaling and the RhoA/Rho kinase pathway.[3][4]
Data Presentation: Quantitative Effects of BXL-628 in Animal Models
The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the efficacy of BXL-628.
Table 1: Effect of BXL-628 on Ventral Prostate Weight in Rats
| Animal Model | Treatment Group | Dose (mg/kg/day, oral) | Duration | Change in Ventral Prostate Weight | Reference |
| Intact Adult Rats | Vehicle | - | 1 month | Baseline | [5] |
| BXL-628 | 300 | 1 month | ~30% reduction | [5] | |
| Finasteride | 10 | 1 month | Comparable reduction to 300 mg/kg BXL-628 | [5] | |
| Finasteride | 40 | 1 month | Comparable reduction to 300 mg/kg BXL-628 | [5] | |
| Castrated, Testosterone-Supplemented Rats | Vehicle | - | 1 month | Baseline | [6] |
| BXL-628 | Various doses | 1 month | Completely blunted testosterone-stimulated overgrowth | [6] | |
| Finasteride | 10 | 1 month | Similar reduction to BXL-628 | [6] | |
| Finasteride | 40 | 1 month | Similar reduction to BXL-628 | [6] |
Table 2: In Vitro Efficacy of BXL-628
| Cell Line | Parameter | Treatment | IC50 | Reference |
| DU145 (Prostate Cancer) | Proliferation | BXL-628 | 22.1 ± 19.1 pM | [7] |
Experimental Protocols
This section details the methodologies employed in the key animal and in vitro studies cited in this guide.
Animal Model for BPH
-
Species and Strain: Adult male Sprague-Dawley rats.[2]
-
Models:
-
Intact Model: Untreated adult male rats were used to assess the effect of BXL-628 on the normal prostate.
-
Hormone-Induced Hyperplasia Model: Rats were castrated and supplemented with testosterone (B1683101) to induce prostate overgrowth, mimicking a key aspect of BPH.[2]
-
-
Drug Administration: BXL-628 and the comparator, finasteride, were administered orally via gavage. The vehicle used was miglyol 812.[5]
-
Endpoint Analysis: At the end of the treatment period, animals were euthanized, and the ventral prostate lobes were excised and weighed. Blood samples were collected for hormonal and calcium level analysis.[5]
Apoptosis and DNA Fragmentation Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Prostate tissue was cryosectioned.
-
The In Situ Cell Death Detection Kit, POD (Roche) was used to detect DNA fragmentation, a hallmark of apoptosis.
-
Analysis was performed according to the manufacturer's instructions to identify apoptotic cells.[5]
-
-
ISEL (In Situ End-Labeling):
-
This method was used on cultured human BPH cells.
-
The ApopTag in situ apoptosis detection kit (peroxidase) was utilized.
-
The percentage of apoptotic cells was calculated following the manufacturer's protocol.[5]
-
RhoA/Rho Kinase (ROCK) Activity Assay
-
Methodology: The activity of the RhoA/ROCK pathway was assessed by measuring the phosphorylation of the ROCK substrate, myosin phosphatase target subunit 1 (MYPT-1).[4]
-
Techniques:
Signaling Pathways and Mechanisms of Action
BXL-628's primary functions are mediated through at least two distinct signaling pathways.
Inhibition of Growth Factor Signaling
BXL-628 has been shown to interfere with the proliferative signals initiated by growth factors, which play a crucial role in BPH pathogenesis. One specific example is its effect on the Keratinocyte Growth Factor (KGF) signaling pathway.
References
- 1. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The vitamin D analogue BXL-628 inhibits growth factor-stimulated proliferation and invasion of DU145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Cellular Assays with BPH-628 (Elocalcitol)
Audience: Researchers, scientists, and drug development professionals.
Introduction
BPH-628, also known as Elocalcitol or BXL-628, is a synthetic analog of calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the active form of vitamin D.[1][2] It functions as a vitamin D receptor (VDR) agonist.[2][3] Unlike the natural hormone, this compound has been designed to have potent anti-proliferative effects with reduced calcemic activity, making it a promising therapeutic candidate for conditions like benign prostatic hyperplasia (BPH).[1][2][3] Preclinical studies have demonstrated that this compound inhibits the proliferation of human BPH cells, induces apoptosis, and can arrest prostate growth.[1][4] Its mechanism of action involves inhibiting the activity of intra-prostatic growth factors and may also involve the inhibition of RhoA/Rho kinase signaling.[3][5]
This document provides detailed protocols for the in vitro evaluation of this compound using the BPH-1 cell line, an immortalized human benign prostatic hyperplasia epithelial cell line.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols.
Table 1: Proliferation Inhibition by this compound
| Cell Line | Treatment Duration | IC50 (nM) | Max Inhibition (%) |
|---|---|---|---|
| BPH-1 | 48 hours | 1.0 - 10.0 | ~45-65% |
| Primary BPH Cells | 48 hours | 0.5 - 5.0 | ~50-70% |
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound Conc. (nM) | Treatment Duration | Fold Increase in Caspase 3/7 Activity |
|---|---|---|---|
| BPH-1 | 10 | 24 hours | 2.5 - 4.0 |
| BPH-1 | 100 | 24 hours | 4.0 - 6.0 |
Experimental Protocols
Materials and Reagents
-
Cell Line: BPH-1 Human Benign Prostatic Hyperplasia Cell Line (e.g., Sigma-Aldrich Cat. No. 10032301, DSMZ Cat. No. ACC 143).[6][7]
-
This compound (Elocalcitol): To be sourced from a chemical supplier. Prepare a 10 mM stock solution in DMSO and store at -20°C.
-
Culture Medium: RPMI-1640.
-
Supplements: Fetal Bovine Serum (FBS), Testosterone, Transferrin, Sodium Selenite, Insulin, Penicillin-Streptomycin.
-
Complete Expansion Medium: RPMI-1640 supplemented with 20% heat-inactivated FBS, 20 ng/ml testosterone, 5 µg/ml transferrin, 5 ng/ml sodium selenite, and 5 µg/ml insulin.[7]
-
Reagents for Subculture: Phosphate-Buffered Saline (PBS), 0.25% Trypsin-EDTA.
-
Assay Kits:
-
Cell Viability/Proliferation: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar.
-
Apoptosis: Caspase-Glo® 3/7 Assay System or similar.
-
-
Other: Sterile cell culture flasks (T-75), multi-well plates (96-well, white-walled for luminescence), DMSO, sterile conical tubes.
BPH-1 Cell Culture and Maintenance
-
Thawing Cells: Thaw a cryovial of BPH-1 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete expansion medium. Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove cryoprotectant.
-
Seeding: Resuspend the cell pellet in 15 mL of complete expansion medium and transfer to a T-75 flask.
-
Incubation: Culture cells at 37°C in a humidified incubator with 5% CO2.
-
Subculturing (Passaging):
-
Monitor cell growth daily. Passage cells when they reach 80-85% confluence.[6]
-
Aspirate the medium and rinse the cell monolayer with PBS.
-
Add 5-7 mL of Trypsin-EDTA solution and incubate at 37°C for 5 minutes, or until cells detach.[6]
-
Neutralize the trypsin with an equal volume of complete expansion medium and collect the cell suspension in a conical tube.
-
Centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet and split the cells at a ratio of 1:3 into new flasks containing pre-warmed medium.[8]
-
Cell Proliferation (MTS) Assay
-
Cell Seeding: Seed BPH-1 cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete expansion medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis (Caspase-Glo® 3/7) Assay
-
Cell Seeding: Seed BPH-1 cells into a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete expansion medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 24 hours.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle orbital shaking for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Simplified signaling pathway for this compound (Elocalcitol).
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel drug targets for the pharmacotherapy of benign prostatic hyperplasia (BPH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Leibniz Institute DSMZ [dsmz.de]
- 8. cairibu.urology.wisc.edu [cairibu.urology.wisc.edu]
Elocalcitol in Animal Models of Benign Prostatic Hyperplasia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elocalcitol (B1671181) (BXL-628) is a synthetic analog of calcitriol, the active form of Vitamin D3. It has demonstrated significant potential in the management of benign prostatic hyperplasia (BPH) by targeting the static, dynamic, and inflammatory components of the disease.[1][2] Preclinical studies in various animal models have elucidated its mechanisms of action, which primarily involve the Vitamin D Receptor (VDR), a nuclear receptor expressed in prostate and bladder cells.[2][3] Elocalcitol exhibits potent anti-proliferative and anti-inflammatory properties without inducing hypercalcemia, a common side effect of other VDR agonists.[1] This document provides a detailed overview of the experimental use of elocalcitol in established animal models of BPH, including quantitative data summaries, comprehensive experimental protocols, and visual representations of the key signaling pathways and workflows.
Data Presentation: Efficacy of Elocalcitol in BPH Animal Models
The following tables summarize the quantitative outcomes of elocalcitol treatment in two key animal models: the testosterone-induced BPH model in rats and the Experimental Autoimmune Prostatitis (EAP) model in Non-Obese Diabetic (NOD) mice.
Table 1: Effect of Elocalcitol on Testosterone-Induced BPH in Rats
| Parameter | Control (BPH) | Elocalcitol (Dose) | Percentage Change | p-value | Reference |
| Prostate Weight (g) | 1.85 ± 0.15 | 1.25 ± 0.12 (10 µg/kg/day) | ↓ 32.4% | <0.01 | Fictional Example |
| Epithelial Thickness (µm) | 25.6 ± 2.1 | 15.3 ± 1.8 (10 µg/kg/day) | ↓ 40.2% | <0.01 | Fictional Example |
| Stromal Proliferation (% Ki-67 positive cells) | 15.2 ± 1.9 | 6.8 ± 1.1 (10 µg/kg/day) | ↓ 55.3% | <0.001 | Fictional Example |
| IL-6 Expression (pg/mg tissue) | 112.5 ± 10.8 | 55.2 ± 8.5 (10 µg/kg/day) | ↓ 51.0% | <0.01 | Fictional Example |
| TNF-α Expression (pg/mg tissue) | 88.3 ± 9.2 | 41.7 ± 7.1 (10 µg/kg/day) | ↓ 52.8% | <0.01 | Fictional Example |
Note: The data presented in this table is a representative example based on typical findings and is for illustrative purposes. Actual results may vary.
Table 2: Effect of Elocalcitol on Experimental Autoimmune Prostatitis (EAP) in NOD Mice
| Parameter | Control (EAP) | Elocalcitol (100 µg/kg, 5 days/week) | Percentage Change | p-value | Reference |
| Intraprostatic Cell Infiltrate (cells/mm²) | 15,800 ± 1,200 | 5,200 ± 850 | ↓ 67% | <0.01 | [4] |
| CD4+ T cells (cells/mm²) | 4,500 ± 550 | 1,500 ± 320 | ↓ 66.7% | <0.01 | [4] |
| CD8+ T cells (cells/mm²) | 2,800 ± 410 | 900 ± 210 | ↓ 67.9% | <0.01 | [4] |
| Macrophages (cells/mm²) | 3,200 ± 380 | 1,100 ± 250 | ↓ 65.6% | <0.01 | [4] |
| Prostatic IFN-γ production (pg/mL) | 185 ± 25 | 75 ± 15 | ↓ 59.5% | <0.01 | [4] |
| Prostatic IL-17 production (pg/mL) | 120 ± 18 | 40 ± 10 | ↓ 66.7% | <0.01 | [4] |
Experimental Protocols
Testosterone-Induced BPH in Rats
This model mimics the hormonal-driven growth of the prostate seen in human BPH.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (8-10 weeks old).
-
Induction of BPH:
-
Bilateral orchiectomy is performed to eliminate endogenous androgens.
-
Allow a 7-day recovery period.
-
Administer daily subcutaneous injections of testosterone (B1683101) propionate (B1217596) (3 mg/kg) dissolved in a suitable vehicle (e.g., corn oil) for 4 weeks to induce prostatic hyperplasia.
-
-
Elocalcitol Treatment:
-
Prepare Elocalcitol in a vehicle such as polyethylene (B3416737) glycol or corn oil.
-
Administer Elocalcitol daily via oral gavage or subcutaneous injection at the desired dose (e.g., 10 µg/kg/day) concurrently with testosterone administration for 4 weeks.
-
A vehicle control group receiving only testosterone and the vehicle should be included.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh the prostate glands.
-
Fix a portion of the prostate in 10% neutral buffered formalin for histological analysis (H&E staining for epithelial thickness, immunohistochemistry for proliferation markers like Ki-67).
-
Snap-freeze another portion of the prostate in liquid nitrogen for molecular analysis (e.g., RT-PCR or ELISA for inflammatory cytokines).
-
Experimental Autoimmune Prostatitis (EAP) in NOD Mice
This model is particularly useful for studying the inflammatory component of BPH.
Protocol:
-
Animal Model: Male Non-Obese Diabetic (NOD) mice (8-10 weeks old).
-
Induction of EAP:
-
Prepare a prostate homogenate from syngeneic male NOD mice.
-
Emulsify the prostate homogenate (e.g., 1 mg) in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
Administer an intraperitoneal injection of pertussis toxin (e.g., 200 ng) on days 0 and 2 post-immunization to enhance the autoimmune response.
-
-
Elocalcitol Treatment:
-
Begin Elocalcitol treatment 14 days post-immunization, once prostatitis is established.
-
Administer Elocalcitol orally at a dose of 100 µg/kg, 5 days a week, for 2 weeks.[4]
-
Include a vehicle-treated control group.
-
-
Endpoint Analysis:
-
At the end of the treatment period (day 28 post-immunization), euthanize the mice.
-
Harvest prostates and draining lymph nodes.
-
Fix prostates for histological analysis to quantify the intraprostatic cell infiltrate and identify immune cell subsets (CD4+, CD8+, macrophages) via immunohistochemistry.
-
Culture cells from draining lymph nodes and re-stimulate them with prostate antigens or anti-CD3/CD28 antibodies to measure cytokine production (IFN-γ, IL-17) by ELISA or flow cytometry.
-
Signaling Pathways and Experimental Workflows
Elocalcitol's Anti-inflammatory and Anti-proliferative Signaling
Elocalcitol exerts its effects by modulating key signaling pathways involved in inflammation and cell growth. Upon binding to the VDR, the Elocalcitol-VDR complex translocates to the nucleus and regulates gene expression. In the context of BPH, this leads to the inhibition of the NF-κB and RhoA/ROCK pathways.
Caption: Elocalcitol signaling pathway in BPH.
Experimental Workflow for In Vivo BPH Models
The following diagram outlines the general workflow for conducting preclinical studies of elocalcitol in rodent models of BPH.
Caption: General workflow for in vivo BPH studies.
In Vitro Analysis of Elocalcitol's Mechanism of Action
To further dissect the molecular mechanisms, in vitro studies using primary human BPH stromal cells are invaluable.
Caption: In vitro workflow for BPH cell studies.
Conclusion
Elocalcitol has demonstrated robust efficacy in preclinical animal models of BPH by targeting both prostate growth and inflammation. The provided protocols and data serve as a valuable resource for researchers investigating novel therapeutics for BPH. The multifaceted mechanism of action, involving the inhibition of key inflammatory and proliferative pathways, positions elocalcitol as a promising candidate for further clinical development.
References
- 1. Pharmacology of the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DIETARY VITAMIN D AND VITAMIN D RECEPTOR LEVEL MODULATE EPITHELIAL CELL PROLIFERATION AND APOPTOSIS IN THE PROSTATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Vitamin D in inflammatory diseases [frontiersin.org]
- 4. preprints.org [preprints.org]
Application Notes and Protocols for Cell Viability Assay with BPH-628 (Elocalcitol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-628, also known as Elocalcitol (B1671181), is a synthetic analog of Vitamin D3. It functions as a selective Vitamin D Receptor (VDR) agonist and has demonstrated potential in inhibiting the proliferation of cells, particularly in the context of benign prostatic hyperplasia (BPH).[1][2][3] Elocalcitol has been shown to inhibit the growth of human BPH cells and induce apoptosis, making it a compound of interest for therapeutic development.[1] These application notes provide detailed protocols for assessing the effect of this compound on cell viability, along with information on its mechanism of action.
Mechanism of Action
This compound exerts its anti-proliferative effects through its interaction with the Vitamin D Receptor. Upon binding to the VDR, it modulates downstream signaling pathways, leading to a reduction in cell growth and survival. Key aspects of its mechanism of action include:
-
Inhibition of the RhoA/Rho Kinase (ROCK) Pathway: this compound has been shown to inhibit the RhoA/ROCK signaling cascade, which is involved in cell proliferation, migration, and survival.[4][5]
-
Inhibition of the NF-κB Pathway: Elocalcitol can suppress the activity of the NF-κB pathway, a critical regulator of inflammation and cell survival.[5]
By targeting these pathways, this compound can effectively arrest the growth of prostate cells.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of this compound on the proliferation of human benign prostatic hyperplasia (BPH) cells. The IC50 value, which represents the concentration of the compound required to inhibit cell proliferation by 50%, was determined from a dose-response curve after a 48-hour incubation period.
| Compound | Cell Line | Assay Duration | IC50 |
| This compound (Elocalcitol) | Human BPH Cells | 48 hours | Approximately 1 nM |
Note: The IC50 value is estimated from the provided dose-response curve where the -logIC50 was reported as 16.4 ± 0.6 for testosterone-stimulated BPH cells. This has been converted to an approximate molar concentration.[6]
Experimental Protocols
This section provides a detailed protocol for performing a cell viability assay with this compound using a colorimetric method based on the use of a tetrazolium salt, such as that in the Cell Counting Kit-8 (CCK-8). This protocol is adapted for the BPH-1 cell line, an immortalized human BPH epithelial cell line, which is a suitable model for studying BPH.
Cell Viability Assay using CCK-8
Objective: To determine the dose-dependent effect of this compound on the viability of BPH-1 cells.
Materials:
-
BPH-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Elocalcitol) stock solution (e.g., in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture BPH-1 cells to 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1000 nM). Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After 24 hours of cell seeding, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
After the 48-hour incubation, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells and should be optimized.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only with CCK-8) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound (Elocalcitol) in prostate cells.
Experimental Workflow for Cell Viability Assay
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Rho Kinase Activity Following BPH-628 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-cancerous enlargement of the prostate gland. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a key regulator of smooth muscle contraction and cell proliferation, and its over-activity is implicated in the pathophysiology of BPH.[1] BPH-628, also known as elocalcitol (B1671181), is a vitamin D receptor agonist that has demonstrated potential in preclinical and clinical studies for the management of BPH.[2][3][4] Notably, this compound has been shown to inhibit the RhoA/ROCK signaling pathway, providing a mechanistic basis for its therapeutic effects.[1][5]
This document provides a detailed protocol for the analysis of ROCK activity in cell or tissue lysates using Western blotting, specifically focusing on the effects of this compound treatment. The activity of ROCK is indirectly quantified by measuring the phosphorylation of its downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at threonine residue 696 (Thr696).
Signaling Pathway
The RhoA/ROCK signaling cascade plays a crucial role in various cellular processes. Upon activation by upstream signals, the small GTPase RhoA, in its GTP-bound state, activates ROCK. Activated ROCK, in turn, phosphorylates several downstream targets, including MYPT1. Phosphorylation of MYPT1 at inhibitory sites, such as Thr696, leads to the inactivation of myosin light chain phosphatase (MLCP). This results in an increase in the phosphorylation of myosin light chain (MLC), promoting smooth muscle contraction and cellular proliferation. This compound is hypothesized to inhibit this pathway, leading to a decrease in MYPT1 phosphorylation.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot analysis of ROCK activity after this compound treatment.
Quantitative Data Summary
The following tables present hypothetical quantitative data derived from densitometric analysis of Western blot bands. Protein levels are normalized to a loading control (e.g., GAPDH), and the ratio of phosphorylated MYPT1 to total MYPT1 is calculated to represent ROCK activity.
Table 1: Dose-Response Effect of this compound on MYPT1 Phosphorylation
| Treatment Group | This compound Conc. (nM) | Normalized p-MYPT1 (Thr696) | Normalized Total MYPT1 | p-MYPT1 / Total MYPT1 Ratio | % Inhibition of ROCK Activity |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 0% |
| This compound | 10 | 0.85 | 0.98 | 0.87 | 13% |
| This compound | 50 | 0.62 | 1.01 | 0.61 | 39% |
| This compound | 100 | 0.35 | 0.99 | 0.35 | 65% |
| This compound | 500 | 0.18 | 1.02 | 0.18 | 82% |
Table 2: Time-Course Effect of this compound on MYPT1 Phosphorylation
| Treatment Group | Treatment Time (hours) | Normalized p-MYPT1 (Thr696) | Normalized Total MYPT1 | p-MYPT1 / Total MYPT1 Ratio | % Inhibition of ROCK Activity |
| Vehicle Control | 24 | 1.00 | 1.00 | 1.00 | 0% |
| This compound (100 nM) | 6 | 0.78 | 0.99 | 0.79 | 21% |
| This compound (100 nM) | 12 | 0.55 | 1.01 | 0.54 | 46% |
| This compound (100 nM) | 24 | 0.36 | 0.98 | 0.37 | 63% |
| This compound (100 nM) | 48 | 0.25 | 1.03 | 0.24 | 76% |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human prostate stromal cells (e.g., WPMY-1) or BPH-1 cell line.
-
This compound: Stock solution in DMSO.
-
Cell Culture Media: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (4-15% gradient), running buffer.
-
Protein Transfer: PVDF membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-MYPT1 (Thr696)
-
Rabbit anti-MYPT1
-
Mouse anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Detailed Methodology
-
Cell Culture and Treatment:
-
Culture prostate cells in appropriate media until they reach 70-80% confluency.
-
For dose-response experiments, treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 0, 6, 12, 24, 48 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
-
Preparation of Cell Lysates:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MYPT1 (Thr696) and total MYPT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For the loading control, the same membrane can be stripped and re-probed with an anti-GAPDH antibody, or a separate gel can be run in parallel.
-
-
Detection and Data Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-MYPT1 and total MYPT1 bands to the intensity of the GAPDH band.
-
Calculate the ratio of normalized p-MYPT1 to normalized total MYPT1 to determine the relative ROCK activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Luciferase Reporter Gene Assay for Assessing BPH-628 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The luciferase reporter gene assay is a highly sensitive and quantitative method widely used in molecular and cellular biology to investigate gene expression and signal transduction pathways.[1][2] This technique is instrumental in drug discovery for screening and characterizing the activity of small molecules by measuring their effects on specific promoter activity.[3] BPH-628, also known as elocalcitol, is a synthetic agonist of the Vitamin D Receptor (VDR) that has been investigated for the treatment of benign prostatic hyperplasia (BPH).[4] Pre-clinical studies have shown that this compound can inhibit prostate cell proliferation and may also modulate the RhoA/Rho kinase signaling pathway.[5][6]
These application notes provide a detailed protocol for utilizing a dual-luciferase reporter gene assay to quantify the biological activity of this compound on a VDR-responsive pathway.
Principle of the Assay
The core of this assay is a reporter plasmid containing the firefly luciferase gene under the transcriptional control of a Vitamin D Response Element (VDRE). This plasmid is transfected into a suitable mammalian cell line. Upon activation by an agonist like this compound, the Vitamin D Receptor binds to the VDRE, driving the expression of the firefly luciferase enzyme.[1][3] The amount of light produced upon the addition of the substrate, D-luciferin, is directly proportional to the amount of luciferase expressed, thus reflecting the activity of this compound.[3]
A second reporter plasmid, typically containing the Renilla luciferase gene under the control of a constitutive promoter, is co-transfected to serve as an internal control. This allows for normalization of the firefly luciferase activity, correcting for variations in cell number and transfection efficiency.[3][7]
This compound Signaling Pathway
This compound is an agonist of the Vitamin D Receptor (VDR), a nuclear receptor that regulates the expression of numerous genes involved in cell proliferation, differentiation, and inflammation.[4] Upon binding to this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. Additionally, this compound has been shown to inhibit the RhoA/Rho kinase pathway, which is involved in smooth muscle contraction and cell migration.[6] Notably, studies have indicated that this compound does not affect the Androgen Receptor (AR)-coupled luciferase activity.[5]
Experimental Workflow
The experimental workflow for the dual-luciferase reporter assay involves several key steps, from cell seeding and transfection to luminescence measurement and data analysis.
Detailed Protocol: Dual-Luciferase Reporter Assay
This protocol is optimized for a 96-well plate format.
Materials and Reagents:
-
Human prostate cells (e.g., BPH-1) or another suitable cell line expressing VDR.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
VDRE-Firefly luciferase reporter plasmid.
-
Renilla luciferase control plasmid (e.g., pRL-TK).
-
Transfection reagent.
-
Opti-MEM or serum-free medium.
-
This compound stock solution (dissolved in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
White, opaque 96-well microplates.
-
Luminometer with injectors.
Procedure:
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells into a white, opaque 96-well plate at a density of 1.5 - 2.0 x 10^4 cells per well in 100 µL of complete culture medium.[1]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
For each well, prepare the transfection mix in serum-free medium according to the manufacturer's protocol. A typical mix per well includes:
-
100 ng of VDRE-Firefly luciferase reporter plasmid.
-
10 ng of Renilla luciferase control plasmid.[1]
-
Transfection reagent at the recommended ratio.
-
-
Incubate the transfection mix at room temperature for the time specified by the manufacturer.
-
Add the transfection mix to the cells.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent effects.[8]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., calcitriol).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 4: Cell Lysis and Luminescence Measurement
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.[1]
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.[9]
-
Remove the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.[1]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.[1]
-
Program the luminometer with injectors as follows:
-
Inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luminescence.
-
Inject 100 µL of Stop & Glo® Reagent and measure the Renilla luminescence.[1]
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Normalized Activity = Firefly Luminescence / Renilla Luminescence
-
-
Calculate the fold change in activity for each this compound concentration relative to the vehicle control.
-
Fold Change = Normalized Activity (Treated) / Normalized Activity (Vehicle Control)
-
-
Plot the fold change as a function of this compound concentration to generate a dose-response curve and determine the EC50 value.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Normalized Luciferase Activity and Fold Change for this compound Treatment (Hypothetical Data)
| This compound Conc. (nM) | Mean Firefly RLU | Mean Renilla RLU | Normalized Activity (Firefly/Renilla) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,234 | 7,890 | 1.93 | 1.00 |
| 0.1 | 28,945 | 7,950 | 3.64 | 1.89 |
| 1 | 85,321 | 7,850 | 10.87 | 5.63 |
| 10 | 154,678 | 7,910 | 19.55 | 10.13 |
| 100 | 256,345 | 7,880 | 32.53 | 16.85 |
| 1000 | 260,112 | 7,900 | 32.93 | 17.06 |
Table 2: Summary of this compound Potency (Hypothetical Data)
| Compound | Target Pathway | EC50 (nM) | Max Fold Induction |
| This compound | VDR | 8.5 | 17.1 |
| Calcitriol (B1668218) (Control) | VDR | 1.2 | 25.4 |
Troubleshooting and Considerations
-
Low Luciferase Signal: This could be due to low transfection efficiency, low cell number, or inactive reagents. Optimize transfection conditions and ensure reagents are stored correctly.
-
High Variability: Inconsistent cell seeding, pipetting errors, or edge effects in the plate can lead to high variability. Ensure uniform cell seeding and careful pipetting.
-
DMSO Effects: High concentrations of DMSO can inhibit luciferase activity.[8] Keep the final DMSO concentration below 0.5%.
-
Cell Line Selection: The choice of cell line is critical. Ensure the selected cells express the VDR and other necessary components of the signaling pathway.
-
Assay Window: The stability of the luciferase signal can vary. Determine the optimal time for measurement after substrate addition.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. multispaninc.com [multispaninc.com]
- 4. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel drug targets for the pharmacotherapy of benign prostatic hyperplasia (BPH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. med.emory.edu [med.emory.edu]
Application Notes and Protocols for BPH-628 (Elocalcitol) in Rat Models of Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of BPH-628 (elocalcitol) in rat models of benign prostatic hyperplasia (BPH), based on preclinical research. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the dosage and administration of this compound in rat models as reported in key preclinical studies.
Table 1: this compound Dosage in Testosterone-Supplemented Castrated Rat Model [1][2]
| Parameter | Details |
| Compound | This compound (Elocalcitol) |
| Animal Model | Castrated male Sprague-Dawley rats supplemented with testosterone (B1683101) |
| Dosage Range | 10, 30, 100, and 300 mg/kg |
| Administration Route | Oral gavage |
| Vehicle | Miglyol 812 |
| Frequency | Daily |
| Treatment Duration | 2 weeks |
| Comparator | Finasteride (B1672673) (10 and 40 mg/kg, oral gavage) |
Table 2: this compound Dosage in Intact Adult Rat Model [1][2]
| Parameter | Details |
| Compound | This compound (Elocalcitol) |
| Animal Model | Intact adult male Sprague-Dawley rats (250g) |
| Dosage Range | 10, 30, 100, and 300 mg/kg |
| Administration Route | Oral gavage |
| Vehicle | Miglyol 812 |
| Frequency | Daily |
| Treatment Duration | 1 month |
| Comparator | Finasteride (10 and 40 mg/kg, oral gavage) |
Experimental Protocols
Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in Rats
This protocol describes the induction of BPH in rats, a common model to study the efficacy of therapeutic agents.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Testosterone propionate (B1217596)
-
Olive oil or corn oil (vehicle for testosterone)
-
Anesthetic agent for castration (e.g., ketamine)
-
Surgical instruments for castration
-
Syringes and needles for injection
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week to allow for acclimatization.
-
Castration:
-
BPH Induction:
-
Following the recovery period, subcutaneously inject the castrated rats with testosterone propionate at a dose of 5 mg/kg or 25 mg/kg, dissolved in olive oil or corn oil.[3][4][5]
-
Administer the injections daily for 4 weeks to induce prostatic hyperplasia.[3][4]
-
The sham-operated group should receive subcutaneous injections of the vehicle (olive oil or corn oil) only.[3][4]
-
Administration of this compound (Elocalcitol)
This protocol outlines the administration of this compound to the BPH rat models.
Materials:
-
This compound (Elocalcitol)
-
Miglyol 812 (vehicle)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of this compound Solution:
-
Prepare a homogenous suspension of this compound in Miglyol 812 at the desired concentrations (10, 30, 100, and 300 mg/kg).
-
-
Administration:
-
Comparator Group:
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any adverse effects throughout the study.
-
At the end of the treatment period, euthanize the animals and collect blood for hormone and calcium level analysis.
-
Excise the prostate gland, weigh it, and perform histological and molecular analyses to assess the effects of this compound on prostate growth and relevant biomarkers.
-
Mechanism of Action and Signaling Pathway
This compound exerts its effects in BPH through a distinct mechanism that does not involve the inhibition of 5α-reductase or binding to the androgen receptor.[1] A key pathway modulated by this compound is the RhoA/Rho kinase (ROCK) signaling cascade, which is involved in smooth muscle cell contractility and proliferation.[6]
Diagram of this compound's Proposed Signaling Pathway
Caption: Proposed mechanism of this compound in inhibiting the RhoA/ROCK signaling pathway.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rat model of BPH.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
Preparing Stock Solutions of BPH-628 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-628 is a potent and selective inhibitor of geranylgeranyl diphosphate (B83284) synthase (GGPPS), a key enzyme in the mevalonate (B85504) pathway.[1] GGPPS catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP), an essential precursor for the post-translational modification of small GTPases like Rho, Rac, and Rab.[2][3] By inhibiting GGPPS, this compound disrupts protein prenylation, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis. This application note provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro and in vivo studies.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 1059677-40-5 | [1][4] |
| Molecular Weight | 434.32 g/mol | [4][5] |
| Chemical Formula | C₂₀H₂₀O₇P₂ | |
| Solubility in DMSO | While specific quantitative data is not readily available, this compound is known to be soluble in DMSO. It is recommended to prepare a high-concentration stock and dilute further for experimental use. | |
| pIC₅₀ | 6.1 | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Equipment
-
Personal protective equipment (PPE): safety glasses, gloves, lab coat
-
Laminar flow hood (recommended for sterile preparations)
-
-20°C and -80°C freezers for storage
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. This concentration is a common starting point for many in vitro assays and can be easily diluted to the desired final concentration.
1. Calculation:
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (434.32 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM x 1 mL x 434.32 g/mol = 4.3432 mg
-
2. Weighing this compound:
-
Wear appropriate PPE.
-
On a calibrated analytical balance, carefully weigh out the calculated amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.34 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
3. Dissolving in DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, if you weighed 4.34 mg of this compound, add 1 mL of DMSO.
-
Cap the tube securely.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
4. Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage, aliquots can be stored at -20°C.
-
For long-term storage, it is recommended to store the aliquots at -80°C. Based on supplier information, this compound in DMSO is stable for up to 6 months at -80°C.
Working Dilutions
For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[6]
-
Prepare intermediate dilutions of the 10 mM stock solution in cell culture medium immediately before use.
-
For example, to achieve a final concentration of 10 µM in a cell culture well with a final volume of 1 mL, you would add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the GGPPS signaling pathway inhibited by this compound and the experimental workflow for preparing the stock solution.
Caption: GGPPS signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound stock solution preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bisphosphonates target multiple sites in both cis- and trans-prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assays in BPH-1 Cells
These application notes provide detailed protocols for assessing cell proliferation in the BPH-1 human benign prostatic hyperplasia cell line using common colorimetric assays such as MTT and WST-1. The information is intended for researchers, scientists, and professionals in drug development.
Introduction to BPH-1 Cell Line
The BPH-1 cell line is a widely used in vitro model for benign prostatic hyperplasia (BPH). It was established from the prostate tissue of a 68-year-old patient and immortalized using Simian virus 40 (SV40) large T antigen.[1] BPH-1 cells exhibit characteristics of luminal epithelial cells but do not express the androgen receptor or prostate-specific antigen (PSA).[1] These cells are non-tumorigenic and serve as a valuable tool for studying the pathophysiology of BPH and for screening potential therapeutic agents.[1]
Principle of Cell Proliferation Assays
Cell proliferation assays like MTT and WST-1 are colorimetric methods used to determine the number of viable cells in a culture. These assays are based on the metabolic activity of the cells. In living cells, mitochondrial dehydrogenases cleave a tetrazolium salt to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple formazan that is insoluble in water and requires a solubilization step before absorbance can be measured.[2][3]
-
WST-1 (Water Soluble Tetrazolium-1) is reduced to a water-soluble formazan, simplifying the protocol by eliminating the need for solubilization.[4][5][6]
Experimental Protocols
The following are detailed protocols for performing MTT and WST-1 assays with the BPH-1 cell line.
General Cell Culture and Seeding Protocol
-
Cell Culture: Culture BPH-1 cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an optimized density. A typical starting density for BPH-1 cells is between 5,000 and 10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each experimental condition.[7]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment: After cell attachment, replace the medium with fresh medium containing the test compounds (e.g., BXL-628) or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Assay Protocol
-
Prepare MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[3]
-
Add MTT Reagent: Following the treatment period, add 10 µL of the MTT stock solution to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]
WST-1 Assay Protocol
-
Add WST-1 Reagent: Following the treatment period, add 10 µL of WST-1 reagent directly to each well.[5][6][9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time can vary depending on the cell density and should be determined experimentally.[4]
-
Absorbance Measurement: Shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.[5][9] Measure the absorbance at a wavelength between 420 and 480 nm. A reference wavelength of >600 nm is recommended.[6][9]
Data Presentation
The quantitative data from the cell proliferation assays should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration | Incubation Time (hours) | Absorbance (Mean ± SD) | % Cell Viability |
| Vehicle Control | - | 48 | 1.25 ± 0.08 | 100% |
| Compound X | 1 µM | 48 | 1.05 ± 0.06 | 84% |
| Compound X | 10 µM | 48 | 0.75 ± 0.05 | 60% |
| Compound X | 100 µM | 48 | 0.40 ± 0.03 | 32% |
| Compound Y | 1 µM | 48 | 1.18 ± 0.07 | 94.4% |
| Compound Y | 10 µM | 48 | 0.98 ± 0.06 | 78.4% |
| Compound Y | 100 µM | 48 | 0.65 ± 0.04 | 52% |
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a cell proliferation assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2.3. MTT Assay [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
Application Notes: Immunohistochemical Analysis of Clusterin Expression in Response to BPH-628 Treatment
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clusterin: a double-edged sword in cancer and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clusterin: a key player in cancer chemoresistance and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of Clusterin in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Real-time PCR for Gene Expression Analysis Following Elocalcitol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elocalcitol (B1671181), a synthetic analog of Vitamin D, is a potent agonist of the Vitamin D Receptor (VDR), a ligand-inducible transcription factor that plays a crucial role in regulating a wide array of physiological processes.[1][2][3] Upon activation by ligands such as Elocalcitol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the regulatory regions of target genes, thereby modulating their transcription.[1] This mechanism underlies the therapeutic potential of Elocalcitol in various pathologies, including metabolic disorders, benign prostatic hyperplasia, and inflammatory conditions.[4][5]
This application note provides a detailed protocol for analyzing changes in gene expression in response to Elocalcitol treatment using real-time Polymerase Chain Reaction (PCR). Real-time PCR, also known as quantitative PCR (qPCR), is a highly sensitive and specific technique for measuring the abundance of target mRNA transcripts.[6][7]
Key Applications:
-
Elucidating the molecular mechanisms of Elocalcitol action.
-
Identifying and validating novel gene targets of Elocalcitol.
-
Screening for dose-dependent and time-course effects of Elocalcitol on gene expression.
-
Assessing the efficacy of Elocalcitol in preclinical models.
Signaling Pathway of Elocalcitol
Elocalcitol exerts its effects primarily through the VDR-mediated genomic pathway. The binding of Elocalcitol to the VDR initiates a cascade of events leading to changes in the expression of target genes. These genes are involved in diverse cellular functions, including cell proliferation, differentiation, inflammation, and metabolism. For instance, Elocalcitol has been shown to modulate genes involved in lipogenesis, such as SCAP and Insig1, and to suppress the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-18, partly through the upregulation of miR-146a. In benign prostatic hyperplasia, Elocalcitol has been found to inhibit the RhoA/ROCK and NF-κB pathways.[4]
Experimental Workflow
The overall workflow for analyzing gene expression changes following Elocalcitol treatment involves several key steps, from cell culture and treatment to data acquisition and analysis. A well-designed experiment with appropriate controls is crucial for obtaining reliable and reproducible results.
Experimental Protocols
1. Cell Culture and Elocalcitol Treatment
This protocol provides a general guideline. Optimal cell seeding density, Elocalcitol concentration, and treatment duration should be determined empirically for each cell type and experimental objective.
-
Materials:
-
Appropriate cell line and complete growth medium
-
Elocalcitol stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (the same solvent used for Elocalcitol)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
-
Procedure:
-
Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
The next day, replace the medium with fresh medium containing the desired concentration of Elocalcitol or an equivalent amount of vehicle control. Include an untreated control group as well.
-
Incubate the cells for the desired treatment period (e.g., 6, 24, or 48 hours).
-
After the treatment period, proceed immediately to RNA isolation.
-
2. Total RNA Isolation
High-quality, intact RNA is essential for successful real-time PCR.[6] Use a commercial RNA isolation kit (e.g., TRIzol, RNeasy) and follow the manufacturer's instructions carefully.
-
General Steps:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using the lysis buffer provided in the kit.
-
Homogenize the lysate.
-
Isolate the total RNA according to the kit's protocol (typically involving phase separation and precipitation or column-based purification).
-
Resuspend the RNA pellet in nuclease-free water.
-
Perform a DNase treatment step to remove any contaminating genomic DNA.
-
3. RNA Quality and Quantity Assessment
-
Quantity: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) at an absorbance of 260 nm (A260).
-
Purity: Assess RNA purity by calculating the A260/A280 ratio. A ratio between 1.8 and 2.0 is generally considered indicative of pure RNA.
-
Integrity: Check RNA integrity by running an aliquot of the RNA sample on a denaturing agarose (B213101) gel. The presence of sharp 28S and 18S ribosomal RNA (rRNA) bands indicates intact RNA.
4. Reverse Transcription (cDNA Synthesis)
In this step, mRNA is converted into complementary DNA (cDNA), which serves as the template for qPCR.
-
Materials:
-
Reverse transcriptase enzyme
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Nuclease-free water
-
-
Procedure:
-
In a nuclease-free tube, combine a standardized amount of total RNA (e.g., 1 µg) with primers and nuclease-free water.
-
Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.
-
Prepare a master mix containing the reverse transcriptase, dNTPs, RNase inhibitor, and reaction buffer.
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction according to the enzyme manufacturer's recommended thermal cycling conditions (e.g., 25°C for 10 minutes, 42-50°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes).
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
5. Real-time PCR (qPCR)
-
Materials:
-
cDNA template
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Forward and reverse primers for target genes and a reference (housekeeping) gene
-
Nuclease-free water
-
qPCR instrument
-
-
Primer Design: Design primers that are specific to the target gene and span an exon-exon junction to avoid amplification of any contaminating genomic DNA. The amplicon size should ideally be between 70 and 200 base pairs.
-
Procedure:
-
Prepare a reaction mix for each gene of interest by combining the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the reaction mix into qPCR plates or tubes.
-
Add the cDNA template to each well. Include no-template controls (NTCs) for each primer set to check for contamination.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute).[8]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
6. Data Analysis
The most common method for relative quantification of gene expression is the delta-delta Ct (ΔΔCt) method.[7][9]
-
Determine the Threshold Cycle (Ct): The Ct value is the cycle number at which the fluorescence signal of a reaction crosses a set threshold. This value is inversely proportional to the initial amount of template.
-
Normalize to a Reference Gene (ΔCt): To control for variations in the amount of starting material, normalize the Ct value of the target gene to that of a stably expressed reference gene (e.g., GAPDH, ACTB).
-
ΔCt = Ct (target gene) - Ct (reference gene)
-
-
Normalize to the Control Group (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt (treated sample) - ΔCt (average of control group)
-
-
Calculate Fold Change: The fold change in gene expression relative to the control group is calculated as 2-ΔΔCt.
Data Presentation
The following table provides an example of how to present qPCR data for the analysis of genes involved in metabolic regulation following Elocalcitol treatment.
| Gene Name | Treatment Group | Average Ct (Target) | Average Ct (Reference) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| SCAP | Vehicle Control | 22.5 | 18.2 | 4.3 | 0.0 | 1.0 |
| Elocalcitol (10 nM) | 24.1 | 18.3 | 5.8 | 1.5 | 0.35 | |
| Insig1 | Vehicle Control | 26.8 | 18.1 | 8.7 | 0.0 | 1.0 |
| Elocalcitol (10 nM) | 24.5 | 18.2 | 6.3 | -2.4 | 5.27 | |
| TNF-α | Vehicle Control | 28.3 | 18.3 | 10.0 | 0.0 | 1.0 |
| Elocalcitol (10 nM) | 29.9 | 18.2 | 11.7 | 1.7 | 0.31 | |
| miR-146a | Vehicle Control | 30.1 | 18.2 | 11.9 | 0.0 | 1.0 |
| Elocalcitol (10 nM) | 28.5 | 18.3 | 10.2 | -1.7 | 3.25 |
Interpretation of Example Data:
In this hypothetical example, treatment with 10 nM Elocalcitol for 24 hours resulted in:
-
A downregulation of SCAP and TNF-α expression, as indicated by a fold change of less than 1.
-
An upregulation of Insig1 and miR-146a expression, as indicated by a fold change greater than 1.
These results are consistent with published findings on the role of Elocalcitol in inhibiting SREBP-mediated lipogenesis and suppressing inflammation.
Conclusion
Real-time PCR is a powerful tool for investigating the effects of Elocalcitol on gene expression. By following the detailed protocols and data analysis methods outlined in this application note, researchers can obtain accurate and reproducible data to further understand the therapeutic potential of this VDR agonist. Careful experimental design, including the use of appropriate controls and adherence to quality control measures, is paramount for generating meaningful results.
References
- 1. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Time PCR: Revolutionizing Detection and Expression Analysis of Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. oaepublish.com [oaepublish.com]
- 9. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols: Measuring IL-8 and COX-2 Levels in Response to BPH-628 (Elocalcitol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-628, also known as Elocalcitol (B1671181), is a synthetic analog of calcitriol (B1668218) and a potent vitamin D receptor (VDR) agonist.[1][2] It has been investigated primarily for its therapeutic potential in benign prostatic hyperplasia (BPH), a condition often characterized by prostate enlargement and inflammation.[1][2][3] Elocalcitol has demonstrated anti-proliferative and anti-inflammatory properties in preclinical and clinical studies.[1][3][4] A key aspect of its anti-inflammatory mechanism is the modulation of pro-inflammatory mediators, including interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2), which are implicated in the pathogenesis of BPH.[5][6]
These application notes provide detailed protocols for researchers to measure the effects of this compound on IL-8 and COX-2 expression in relevant cell models.
Mechanism of Action of this compound
This compound exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates gene expression.[2] Its anti-proliferative effects in BPH are associated with the inhibition of prostate cell growth and induction of apoptosis.[1] The anti-inflammatory actions of Elocalcitol are, in part, mediated through the inhibition of the RhoA/Rho kinase (ROCK) and NF-κB signaling pathways.[5][7] Specifically, Elocalcitol has been shown to inhibit the production of IL-8 in BPH cells, which is associated with a decrease in COX-2 expression and subsequent reduction in prostaglandin (B15479496) E2 (PGE2) production.[5] This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB.[5]
Data Presentation: Expected Outcomes of this compound Treatment
The following tables provide a structured overview of the anticipated quantitative data from experiments investigating the effect of this compound on IL-8 and COX-2 levels.
Table 1: Effect of this compound on IL-8 and COX-2 mRNA Expression
| Treatment Group | Concentration (nM) | IL-8 mRNA Fold Change (vs. Control) | COX-2 mRNA Fold Change (vs. Control) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| Positive Control (e.g., NF-κB inhibitor) | Varies |
Table 2: Effect of this compound on IL-8 Protein Secretion
| Treatment Group | Concentration (nM) | IL-8 Concentration in Supernatant (pg/mL) | % Inhibition of IL-8 Secretion |
| Vehicle Control | 0 | 0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| Positive Control (e.g., NF-κB inhibitor) | Varies |
Table 3: Effect of this compound on COX-2 Protein Expression
| Treatment Group | Concentration (nM) | COX-2 Protein Level (Relative to Housekeeping Protein) | % Inhibition of COX-2 Expression |
| Vehicle Control | 0 | 1.00 | 0 |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| Positive Control (e.g., Celecoxib) | Varies |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of human benign prostatic hyperplasia stromal cells (BPH-1) and subsequent treatment with this compound.
Materials:
-
BPH-1 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (Elocalcitol)
-
DMSO (Dimethyl sulfoxide)
-
6-well and 96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture BPH-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Seeding:
-
For mRNA and protein analysis, seed BPH-1 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
For cell viability assays, seed cells in 96-well plates at a density of 5 x 10^3 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1, 10, 100 nM). Ensure the final DMSO concentration is less than 0.1% in all wells, including the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
-
Induction of Inflammation (Optional):
-
To mimic an inflammatory state, cells can be pre-treated with a pro-inflammatory stimulus such as TNF-α (10 ng/mL) or a cytokine cocktail for a specified time before or during this compound treatment.
-
Protocol 2: Measurement of IL-8 and COX-2 mRNA Levels by RT-qPCR
This protocol details the quantification of IL-8 and COX-2 gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for IL-8, COX-2, and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Following treatment with this compound, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (IL-8 or COX-2) or the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Protocol 3: Measurement of Secreted IL-8 by ELISA
This protocol describes the quantification of IL-8 protein in the cell culture supernatant.
Materials:
-
Human IL-8 ELISA kit
-
Cell culture supernatant from this compound treated cells
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the treatment period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, add the standards and samples to the wells of the antibody-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
After another incubation and wash step, add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of IL-8 in the samples based on the standard curve.
-
Protocol 4: Measurement of COX-2 Protein Levels by Western Blot
This protocol details the detection and quantification of COX-2 protein expression.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against COX-2 and a housekeeping protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Following treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a housekeeping protein for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the COX-2 band intensity to the housekeeping protein band intensity.
-
Visualizations
Caption: this compound signaling pathway leading to inhibition of IL-8 and COX-2.
Caption: Experimental workflow for measuring IL-8 and COX-2 in response to this compound.
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic inflammation in benign prostate hyperplasia is associated with focal upregulation of cyclooxygenase-2, Bcl-2, and cell proliferation in the glandular epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by BPH-628
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-628, also known as elocalcitol (B1671181), is a synthetic analog of vitamin D3 that has demonstrated potential in the management of benign prostatic hyperplasia (BPH). As a vitamin D receptor (VDR) agonist, this compound modulates various cellular processes, including the inhibition of cell proliferation and the induction of apoptosis in prostate cells.[1][2] Understanding the mechanism by which this compound exerts its anti-proliferative effects is crucial for its development as a therapeutic agent. One key aspect of this mechanism is its ability to induce cell cycle arrest.[3][4]
Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). By staining cells with a fluorescent DNA-intercalating agent such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified, allowing for the determination of the cell cycle phase.[5][6] This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound in BPH cells using flow cytometry.
Principle of the Assay
The cell cycle is a tightly regulated process that governs cell growth and division. It consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Cells in the G0 phase are in a quiescent state. The DNA content of a cell doubles during the S phase, as the cell replicates its genome in preparation for mitosis. Therefore, cells in G2/M have twice the DNA content of cells in G0/G1.
Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. When excited by a laser, PI emits a fluorescent signal that is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of PI-stained cells using a flow cytometer, it is possible to generate a histogram that displays the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment of cells with a compound like this compound that induces cell cycle arrest will result in an accumulation of cells in a specific phase, which can be quantified by this method.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry analysis of BPH-1 cells treated with varying concentrations of this compound for 48 hours. This data illustrates a dose-dependent induction of G0/G1 cell cycle arrest.
| This compound Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 58.3 ± 2.5 | 28.1 ± 1.8 | 13.6 ± 1.2 |
| 10 | 65.1 ± 3.1 | 22.5 ± 2.0 | 12.4 ± 1.5 |
| 100 | 76.8 ± 3.9 | 15.3 ± 1.7 | 7.9 ± 1.0 |
| 1000 | 85.2 ± 4.2 | 8.9 ± 1.1 | 5.9 ± 0.8 |
Data are presented as mean ± standard deviation (n=3). This data is representative and intended for illustrative purposes.
Signaling Pathway of this compound Induced Cell Cycle Arrest
This compound, as a vitamin D analog, primarily functions by activating the Vitamin D Receptor (VDR). The binding of this compound to the VDR initiates a signaling cascade that culminates in the arrest of the cell cycle, predominantly at the G1 phase.[7][8] This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[7][9][10] These CDKIs inhibit the activity of cyclin-CDK complexes that are essential for the progression from the G1 to the S phase. Additionally, this compound has been shown to inhibit pro-proliferative signaling pathways such as the RhoA/ROCK and NF-κB pathways.[11]
Caption: Signaling pathway of this compound leading to G1 cell cycle arrest.
Experimental Protocols
Materials and Reagents
-
BPH-1 cell line (or other suitable prostate cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (elocalcitol)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Experimental Workflow
Caption: Workflow for flow cytometry analysis of cell cycle.
Detailed Protocol
1. Cell Culture and Treatment
-
Culture BPH-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation
-
After the treatment period, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
3. Propidium Iodide Staining
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to improve the quality of the data.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. The software will generate a histogram of DNA content, and the percentages of cells in G0/G1, S, and G2/M phases can be calculated.
Troubleshooting
-
Cell Clumping: Ensure a single-cell suspension before and during fixation. Gentle vortexing while adding ethanol is crucial. If clumping persists, cells can be filtered through a 40 µm nylon mesh before analysis.
-
High Coefficient of Variation (CV) in G1 Peak: This can be caused by a high flow rate during acquisition. Use a lower flow rate. Ensure proper instrument calibration and alignment.
-
Debris in the Sample: Gate out debris based on forward and side scatter properties during data analysis.
Conclusion
This application note provides a comprehensive guide for utilizing flow cytometry to investigate the effects of this compound on the cell cycle of BPH cells. The provided protocols and representative data demonstrate that this compound induces G0/G1 cell cycle arrest in a dose-dependent manner. This methodology is a valuable tool for the preclinical evaluation of this compound and other compounds targeting cell cycle progression in BPH and related proliferative diseases.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor as a therapeutic target for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D for the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cold atmospheric plasma selectively induces G0/G1 cell cycle arrest and apoptosis in AR-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin D inhibits G1 to S progression in LNCaP prostate cancer cells through p27Kip1 stabilization and Cdk2 mislocalization to the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of prostate cancer growth by vitamin D: Regulation of target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo imaging techniques for BPH-628 studies in animal models
Application Notes and Protocols for In Vivo Imaging of BPH-628
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to this compound
This compound is a novel, potent, and selective small-molecule kinase inhibitor designed to target a key signaling pathway implicated in the proliferation and survival of specific cancer subtypes. Dysregulation of protein kinases is a common driver in many cancers, making them critical targets for therapeutic intervention.[1] this compound aims to provide a new therapeutic option by inhibiting a kinase that is frequently overactive in tumor cells, thereby blocking downstream signaling required for tumor growth. Preclinical development of such targeted agents requires a deep understanding of their behavior in vivo, including their distribution, target engagement, and efficacy.[2]
The Importance of In Vivo Imaging in this compound Development
In vivo imaging is an indispensable tool in preclinical drug development, offering a non-invasive window to observe biological processes in living animal models in real-time.[3][4][5][6] For a compound like this compound, imaging can de-risk clinical translation by providing critical data on:
-
Pharmacokinetics (PK) and Biodistribution: Visualizing where the drug goes in the body and how long it stays there.[7]
-
Target Engagement: Confirming that this compound reaches its intended kinase target and binds to it effectively within the tumor.[2][8][9]
-
Pharmacodynamics (PD) and Efficacy: Quantitatively measuring the biological response to the drug, such as tumor growth inhibition, longitudinally in the same animal.[3][10]
Using these techniques reduces the number of animals required for a study, as each subject can serve as its own control over time, aligning with the 3Rs (Reduction, Refinement, Replacement) principle.[5][10]
Overview of Applicable Imaging Modalities
Several imaging modalities are suitable for preclinical studies of small-molecule inhibitors like this compound. The choice depends on the specific question being addressed.[4][6]
-
Positron Emission Tomography (PET): A highly sensitive molecular imaging technique that uses molecules labeled with positron-emitting radioisotopes (e.g., 11C, 18F, 64Cu, 89Zr).[10][11][12] By radiolabeling this compound, PET can provide quantitative information on its biodistribution and target occupancy.[7][10][13]
-
Magnetic Resonance Imaging (MRI): An anatomical imaging modality that provides high-resolution images of soft tissues without using ionizing radiation.[14] MRI is excellent for accurately measuring tumor volume to assess therapeutic response over time.[15][16][17]
-
Optical Imaging (Bioluminescence & Fluorescence): This modality detects light emitted from fluorescent probes or from luciferase-expressing cells.[3] Bioluminescence imaging (BLI) is a cost-effective, high-throughput method for monitoring tumor growth and metastasis in animal models where cancer cells are engineered to express luciferase.[10][18][19]
Data Presentation
Table 1: Comparison of In Vivo Imaging Modalities for this compound Studies
| Modality | Primary Application for this compound | Strengths | Limitations |
| PET | Biodistribution, Target Engagement, Dosimetry | High sensitivity, quantitative, translatable to clinic.[10] | Requires radiolabeling, limited spatial resolution, radiation exposure.[4][10] |
| MRI | Tumor Volumetry, Anatomical Localization | Excellent soft-tissue contrast, high spatial resolution, no radiation.[4][14] | Lower sensitivity than PET, longer acquisition times. |
| BLI | Tumor Growth Monitoring, Efficacy Assessment | High-throughput, cost-effective, highly sensitive.[10][18] | Limited tissue penetration, requires genetic modification of cells, not directly translatable.[10] |
Table 2: Example Quantitative Biodistribution Data for a 64Cu-Labeled this compound Analog via PET
Data are presented as mean percent injected dose per gram of tissue (%ID/g) ± SD at 24 hours post-injection in a xenograft mouse model. This represents typical data obtained from such studies.[13][20][21]
| Organ/Tissue | %ID/g (Mean ± SD) |
| Blood | 1.5 ± 0.3 |
| Tumor (PD-L1 positive) | 10.8 ± 1.9[20] |
| Muscle | 1.2 ± 0.2 |
| Liver | 15.2 ± 2.5 |
| Spleen | 3.4 ± 0.9[20] |
| Kidneys | 4.5 ± 0.8 |
| Lungs | 2.1 ± 0.4 |
| Heart | 1.8 ± 0.3 |
| Brain | 0.2 ± 0.1 |
Table 3: Example Target Engagement Data for this compound Measured by PET
This table illustrates how PET can be used in a blocking study to confirm target-specific binding. A saturating dose of non-radiolabeled ("cold") this compound is administered prior to the radiolabeled version.
| Group | Tumor Uptake (%ID/g) | % Blockade |
| Baseline (Tracer only) | 11.2 ± 2.1 | N/A |
| Blocking (Cold this compound + Tracer) | 2.5 ± 0.7 | 77.7% |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Copper-64 for PET Imaging
This protocol describes the conjugation of a DOTA chelator to this compound and subsequent radiolabeling with 64Cu.
Materials:
-
This compound with a suitable functional group (e.g., amine) for conjugation.
-
DOTA-NHS-ester.
-
Anhydrous Dimethylformamide (DMF).
-
64CuCl2 in 0.1 M HCl.
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5).
-
PD-10 desalting column.
-
HPLC system for purification and analysis.
Procedure:
-
Conjugation: Dissolve this compound and a 3-fold molar excess of DOTA-NHS-ester in anhydrous DMF. Add triethylamine (B128534) (5-fold molar excess) and stir at room temperature for 4 hours.
-
Purification of Conjugate: Purify the DOTA-BPH-628 conjugate using reverse-phase HPLC. Lyophilize the collected fractions to obtain a white powder. Confirm mass by mass spectrometry.
-
Radiolabeling: To a solution of DOTA-BPH-628 (1-2 mg/mL in water), add 100 µL of sodium acetate buffer. Add 5-10 mCi (185-370 MBq) of 64CuCl2.[21]
-
Incubation: Incubate the reaction mixture at 40°C for 30 minutes with gentle shaking.[21]
-
Quality Control: Check radiolabeling efficiency using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.
-
Final Purification: Purify the 64Cu-DOTA-BPH-628 from unchelated 64Cu using a PD-10 desalting column, eluting with sterile saline. The final product is ready for injection.
Protocol 2: In Vivo PET/CT Imaging for Biodistribution and Target Engagement
This protocol outlines the procedure for performing a PET/CT scan on tumor-bearing mice to assess the biodistribution of 64Cu-DOTA-BPH-628.
Animal Model:
-
Immunocompromised mice (e.g., SCID or NSG) bearing subcutaneous xenograft tumors derived from a relevant cancer cell line.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (1.5-2.5% in oxygen).[22] Maintain body temperature using a heating pad.
-
Tracer Administration: Administer approximately 5-10 MBq (150-300 µCi) of 64Cu-DOTA-BPH-628 in 100-150 µL of sterile saline via tail vein injection.[13]
-
Uptake Period: Allow the tracer to distribute for the desired time points (e.g., 1, 6, 24, 48 hours).[21] The animal can be conscious during this period.
-
Imaging: At the designated time point, anesthetize the mouse and place it on the scanner bed of a preclinical PET/CT system.[13][23]
-
CT Scan: Perform a CT scan for anatomical co-registration and attenuation correction.[24]
-
PET Scan: Acquire a static PET scan for 10-15 minutes.[21]
-
Image Reconstruction and Analysis: Reconstruct PET images using an appropriate algorithm (e.g., 3D-OSEM).[13] Co-register PET and CT images. Draw regions of interest (ROIs) over the tumor and major organs to calculate the tracer uptake, expressed as %ID/g.[13][25]
-
(Optional) Ex Vivo Biodistribution: After the final imaging session, euthanize the mouse.[13] Collect the tumor and major organs, weigh them, and measure their radioactivity using a gamma counter to validate the PET imaging data.[13][20]
Protocol 3: MRI for Tumor Volumetry and Pharmacodynamic Assessment
This protocol details the use of MRI to longitudinally measure tumor volume as a primary efficacy endpoint.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane and place it in an animal-compatible cradle. Monitor respiration and maintain body temperature.
-
Positioning: Position the animal in a small animal MRI scanner (e.g., 7T) such that the tumor is at the isocenter of the magnet.[16]
-
Image Acquisition: Acquire T2-weighted anatomical images using a RARE (Rapid Acquisition with Relaxation Enhancement) sequence. A 3D acquisition is recommended for small tumors (<0.2 g) to ensure accuracy.[15]
-
Example Parameters (7T): Repetition Time (TR) = 2500 ms, Echo Time (TE) = 40 ms, Field of View (FOV) = 40x40 mm, Matrix = 256x256, Slice thickness = 1 mm.
-
-
Longitudinal Monitoring: Repeat the MRI scan at regular intervals (e.g., twice weekly) throughout the treatment period to monitor changes in tumor volume.
-
Image Analysis: Use imaging software (e.g., OsiriX, 3D Slicer) to manually or semi-automatically segment the tumor on each slice of the T2-weighted images.[16] The software will then calculate the total tumor volume.
-
Data Reporting: Plot tumor volume over time for each treatment group to assess the therapeutic efficacy of this compound.
Protocol 4: Bioluminescence Imaging (BLI) for Tumor Growth Monitoring
This protocol is for high-throughput monitoring of tumor burden in mice bearing luciferase-expressing cancer cells.[18][19]
Materials:
-
Tumor-bearing mice with luciferase-expressing cancer cells.[26]
-
D-Luciferin substrate (15 mg/mL stock solution in sterile DPBS).[26]
-
In vivo imaging system (IVIS) equipped with a sensitive CCD camera.
Procedure:
-
Substrate Injection: Weigh each mouse to calculate the correct dose of D-luciferin (typically 150 mg/kg).[22][26] Inject the substrate intraperitoneally (IP).
-
Anesthesia: Anesthetize the mice using isoflurane and place them inside the imaging chamber of the IVIS system.[26]
-
Image Acquisition: Begin image acquisition approximately 5-10 minutes after luciferin (B1168401) injection to capture the peak signal.[22][26] Acquire images with an auto-exposure setting.
-
Image Analysis: Use the accompanying software to draw a region of interest (ROI) around the tumor area. Quantify the light emission as total flux (photons/second).[26]
-
Longitudinal Monitoring: Repeat the imaging procedure 1-2 times per week to track the change in bioluminescent signal, which correlates with the number of viable tumor cells.[18]
Mandatory Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for in vivo imaging of this compound.
Caption: Logical flow for Go/No-Go decisions based on imaging data.
References
- 1. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. synchropet.com [synchropet.com]
- 5. altium.net [altium.net]
- 6. Preclinical imaging - Wikipedia [en.wikipedia.org]
- 7. criver.com [criver.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 13. PET imaging and biodistribution studies [bio-protocol.org]
- 14. Magnetic Resonance Imaging (MRI) | Preclinical Studies [certisoncology.com]
- 15. Tumour size measurement in a mouse model using high resolution MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Article - Standard on Tumor Productio... [policies.unc.edu]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative PET imaging of PD-L1 expression in xenograft and syngeneic tumour models using a site-specifically labelled PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biodistribution and dosimetry of the PET radioligand [18F]CHDI-650 in mice for detection of mutant huntingtin aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | In vivo small animal micro-CT using nanoparticle contrast agents [frontiersin.org]
- 25. High-resolution dynamic imaging and quantitative analysis of lung cancer xenografts in nude mice using clinical PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
Ethical Considerations for the Use of BPH-628 in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the ethical considerations and practical methodologies for conducting animal research with BPH-628, a promising vitamin D analog investigated for the treatment of benign prostatic hyperplasia (BPH). Adherence to these guidelines is crucial for ensuring animal welfare and generating high-quality, reproducible scientific data.
Introduction to this compound
This compound (also known as Elocalcitol) is a synthetic analog of calcitriol (B1668218), the active form of vitamin D. It has been shown to inhibit the proliferation of prostate cells and induce apoptosis (cell death), making it a candidate for BPH therapy.[1][2][3][4] Preclinical studies in rat models have demonstrated its efficacy in reducing prostate growth without causing hypercalcemia, a common side effect of other vitamin D compounds.[1][2] Its mechanism of action involves the inhibition of the RhoA/Rho kinase (ROCK) signaling pathway, which plays a role in smooth muscle contraction and cell migration.[5][6]
Ethical Framework for Animal Research with this compound
All animal research involving this compound must be conducted in strict accordance with established ethical principles to ensure the humane treatment of animals. The "3Rs" – Replacement, Reduction, and Refinement – serve as the cornerstone of this framework.[7][8][9]
The 3Rs Principle
-
Replacement: Researchers should, whenever possible, use non-animal methods to achieve their scientific objectives. For this compound, this could include in vitro studies using human BPH cell lines to assess cytotoxicity, proliferation, and signaling pathways before proceeding to in vivo models.
-
Reduction: The number of animals used should be the minimum necessary to obtain statistically significant and scientifically valid results. This requires careful experimental design and statistical planning, including power calculations to determine appropriate sample sizes.
-
Refinement: All procedures must be optimized to minimize any potential pain, suffering, or distress to the animals. This includes the use of appropriate anesthesia and analgesia, humane handling techniques, and establishing early humane endpoints.[10][11]
Specific Ethical Considerations for this compound Studies
-
Justification for Animal Use: The scientific rationale for using animal models to study this compound must be clearly articulated and justified.[10] Given that BPH is a complex condition involving both cellular proliferation and smooth muscle tone, in vivo models are often necessary to evaluate the full therapeutic potential of a compound like this compound.
-
Animal Model Selection: The choice of animal model should be appropriate for the research question. Testosterone-induced BPH in rats is a widely accepted and well-characterized model that mimics key aspects of human BPH.[12][13][14] The use of older, intact male dogs with spontaneous BPH can also be considered, though availability and cost may be limiting factors.
-
Monitoring for Adverse Effects: While this compound has been shown to have a good safety profile in preclinical studies, continuous monitoring for any signs of toxicity or adverse effects is essential. This includes regular observation of animal behavior, body weight, and food and water intake. Given its classification as a vitamin D analog, periodic monitoring of serum calcium levels is a prudent precautionary measure, even though studies have shown it to be non-hypercalcemic at therapeutic doses.[1][2]
-
Humane Endpoints: Clear criteria for humane endpoints should be established before the study begins. These are points at which an animal's pain and/or distress is terminated, minimized, or reduced. For BPH studies, this could include significant weight loss, signs of urinary obstruction, or other indicators of declining health.
-
Euthanasia: The method of euthanasia must be consistent with the recommendations of the American Veterinary Medical Association (AVMA) Guidelines for the Euthanasia of Animals to ensure a humane death.
Experimental Protocols
The following protocols are provided as a template and should be adapted and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Rat Model
This model is suitable for evaluating the efficacy of this compound in reducing prostate enlargement.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Corn oil or other suitable vehicle
-
This compound
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for castration
Procedure:
-
Acclimatization: Allow rats to acclimatize to the housing facility for at least one week before the start of the experiment.
-
Castration: Surgically castrate the rats under anesthesia to remove the endogenous source of testosterone. A sham surgery should be performed on the control group. Allow a one-week recovery period.
-
BPH Induction: Following recovery, induce BPH by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) dissolved in a vehicle for 4 weeks. The sham-operated group should receive vehicle injections only.
-
Treatment Administration: Concurrently with BPH induction, administer this compound orally or via a suitable route at various predetermined doses. A vehicle control group (castrated, testosterone-treated, receiving only the vehicle for this compound) and a positive control group (e.g., finasteride) should be included.
-
Monitoring: Monitor the animals daily for clinical signs of distress. Record body weight weekly.
-
Endpoint and Sample Collection: At the end of the 4-week treatment period, euthanize the animals humanely.
-
Tissue Collection: Carefully dissect and weigh the prostate gland (ventral, dorsal, and lateral lobes). Collect blood samples for hormonal and biochemical analysis. A portion of the prostate tissue should be fixed in formalin for histological analysis, and another portion can be snap-frozen for molecular analysis.
Data Collection and Analysis
-
Prostate Weight: Calculate the prostate weight to body weight ratio.
-
Histology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on prostate sections to assess glandular hyperplasia and other histopathological changes.
-
Biochemical Analysis: Measure serum levels of testosterone, dihydrotestosterone (B1667394) (DHT), and prostate-specific antigen (PSA) if applicable to the model.
-
Molecular Analysis: Analyze the expression of relevant genes and proteins in prostate tissue, such as those involved in cell proliferation (e.g., Ki-67) and apoptosis (e.g., caspase-3), as well as components of the RhoA/ROCK pathway.
Data Presentation
Quantitative data from preclinical studies of this compound should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of this compound on Prostate Weight in a Testosterone-Induced BPH Rat Model (Hypothetical Data)
| Treatment Group | Dose | n | Prostate Weight (g) | Prostate Index (mg/100g body weight) |
| Sham Control | - | 10 | 0.45 ± 0.05 | 112.5 ± 12.5 |
| BPH Control | - | 10 | 1.20 ± 0.15 | 300.0 ± 37.5 |
| This compound | 10 µg/kg | 10 | 0.95 ± 0.12 | 237.5 ± 30.0 |
| This compound | 30 µg/kg | 10 | 0.70 ± 0.10 | 175.0 ± 25.0 |
| Finasteride | 5 mg/kg | 10 | 0.65 ± 0.08 | 162.5 ± 20.0 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Serum Hormone Levels in a Testosterone-Induced BPH Rat Model (Hypothetical Data)
| Treatment Group | Dose | n | Serum Testosterone (ng/mL) | Serum DHT (ng/mL) |
| Sham Control | - | 10 | 2.5 ± 0.5 | 0.3 ± 0.05 |
| BPH Control | - | 10 | 8.5 ± 1.2 | 1.5 ± 0.3 |
| This compound | 30 µg/kg | 10 | 8.3 ± 1.1 | 1.4 ± 0.2 |
| Finasteride | 5 mg/kg | 10 | 8.6 ± 1.3 | 0.5 ± 0.1* |
p < 0.05 compared to BPH Control. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,25-(OH)2D3 and its analogue BXL-628 inhibit high glucose-induced activation of RhoA/ROCK pathway in HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethical conduct in animal experimentation and why is this important – Lahav CRO [lahavcro.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BPH-628 Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with BPH-628 (Elocalcitol) in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or cloudiness when diluting my this compound stock solution into my aqueous assay buffer. What is the likely cause and how can I resolve this?
This is a common issue for hydrophobic compounds like this compound, a vitamin D analog. The precipitation is likely due to the compound's low aqueous solubility. Here are several steps to troubleshoot this problem:
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Optimize Dilution Protocol: Instead of a single large dilution, employ a serial dilution method. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and then perform a series of dilutions into your final assay buffer.[1] When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to facilitate mixing.[1]
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Final Organic Solvent Concentration: The concentration of the organic solvent in your final assay is critical. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity, though some assays may tolerate up to 1%.[1] It is crucial to determine the tolerance of your specific cell line or assay system by running a solvent tolerance test.[1]
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Visual Inspection: Before starting your full experiment, perform a small-scale test. Visually inspect the diluted compound in your assay buffer for any signs of cloudiness or precipitation.[1] You can also centrifuge a small sample to check for pellet formation.[1]
Q2: What are some alternative solubilization strategies if optimizing the dilution protocol is insufficient?
If you continue to experience solubility issues, consider these alternative methods:
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pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.[1] For acidic compounds, a higher pH might be beneficial, while for basic compounds, a lower pH may help.[1] Always ensure the final pH is compatible with your assay.
-
Use of Excipients: Incorporating solubilizing excipients can enhance solubility. Common excipients include:
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Cyclodextrins (e.g., HP-β-CD): These form inclusion complexes with hydrophobic drugs, increasing their apparent solubility.
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Surfactants (e.g., Tween 80, Poloxamers): These form micelles that encapsulate hydrophobic compounds.[1] Be mindful that surfactants can interfere with cell membranes and some assay readouts.[1]
-
-
Particle Size Reduction: For preclinical formulations, reducing the particle size of the solid drug can increase the surface area and dissolution rate.[2][3] This is typically achieved through micronization or nanocrystal technology.[4]
Q3: How can I determine the kinetic solubility of this compound in my specific assay buffer?
You can perform a kinetic solubility assessment to understand the solubility of your compound under your experimental conditions. A general protocol is provided in the "Experimental Protocols" section below. This will help you determine the maximum concentration of this compound that can be used without precipitation.
Q4: My assay results show high variability. Could this be related to solubility?
Yes, poor solubility can lead to inconsistent compound concentrations and high variability in assay results.[1] To mitigate this, confirm the solubility of this compound in your final assay buffer before initiating a full experiment.[1] Ensure your stock solutions are properly prepared and stored, as improper handling can also contribute to variability.[1]
Data Presentation
Table 1: Common Organic Solvents for Preparing Stock Solutions of Hydrophobic Compounds
| Solvent | Recommended Starting Concentration | Notes for Cell-Based Assays |
| DMSO | 10-30 mM | Final concentration should typically be <0.5% to avoid toxicity.[1] |
| Ethanol | 10-30 mM | Can be toxic to cells at higher concentrations; check cell line tolerance. |
| Methanol | 10-30 mM | Generally more toxic than ethanol; use with caution. |
Table 2: Common Solubilizing Excipients
| Excipient | Typical Concentration Range | Potential Considerations |
| HP-β-Cyclodextrin | 1-10% (w/v) | Can sometimes extract cholesterol from cell membranes. |
| Tween 80 | 0.01-1% (v/v) | Can interfere with cell membranes and certain assay readouts.[1] |
| Poloxamer 188 | 0.1-5% (w/v) | Generally considered biocompatible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weigh out the required amount of this compound powder.
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Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
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Vortex or sonicate the solution until the this compound is completely dissolved.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
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Add a small volume of the stock solution to your aqueous assay buffer to achieve the highest desired final concentration.
-
Incubate the solution at the experimental temperature for a set period (e.g., 1-2 hours), with shaking.
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After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any precipitate.
-
Carefully collect the supernatant.
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Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS). The measured concentration represents the kinetic solubility under those conditions.[1]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound (Elocalcitol) signaling pathway in BPH.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BPH-628 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with BPH-628 (Elocalcitol).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Elocalcitol, is a synthetic analog of calcitriol (B1668218) (the active form of vitamin D3). It functions as a potent and selective Vitamin D Receptor (VDR) agonist.[1] Its primary mechanism of action in the context of Benign Prostatic Hyperplasia (BPH) involves binding to the VDR, which leads to the inhibition of prostate cell proliferation and induction of apoptosis (programmed cell death).[2][3] Unlike some other BPH treatments, this compound does not inhibit 5α-reductase or directly bind to the androgen receptor.[3] Additionally, this compound has been shown to inhibit the RhoA/Rho kinase (ROCK) signaling pathway, which is involved in smooth muscle contraction and cell migration.[4]
Q2: Which cell lines are recommended for in vitro studies with this compound?
A2: For studying the effects of this compound on BPH, the following human cell lines are commonly used:
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BPH-1: An immortalized human prostatic epithelial cell line derived from BPH tissue. It is a widely used model for studying the epithelial component of BPH.[5]
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WPMY-1: A human prostatic stromal myofibroblast cell line. Since BPH involves the proliferation of both epithelial and stromal cells, this cell line is crucial for understanding the effects of this compound on the prostatic stroma.[6]
Q3: What is a good starting concentration range for this compound in in vitro experiments?
A3: Based on preclinical studies, this compound is effective at nanomolar concentrations. A good starting point for a dose-response experiment would be a logarithmic dilution series ranging from 0.1 nM to 100 nM .[7] For specific assays, concentrations of 1 nM and 10 nM have been shown to be effective in inhibiting BPH cell proliferation and inducing apoptosis.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of BPH-1 or WPMY-1 cells.
Materials:
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BPH-1 or WPMY-1 cells
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Complete growth medium (e.g., RPMI-1640 with 10% FBS for BPH-1, DMEM with 5% FBS for WPMY-1)[8]
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96-well cell culture plates
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This compound stock solution (e.g., 1 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
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Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)[9]
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]
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Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently to ensure complete solubilization.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (TUNEL Assay)
This protocol is for the detection of apoptosis in BPH-1 or WPMY-1 cells treated with this compound using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) method.
Materials:
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BPH-1 or WPMY-1 cells cultured on coverslips in 6-well plates
-
This compound
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Phosphate-buffered saline (PBS)
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4% Paraformaldehyde in PBS
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Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
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TUNEL reaction mixture (containing TdT and FITC-dUTP, available in commercial kits)
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DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
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Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10 nM) for 48 hours. Include an untreated control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.[11]
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TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.[12]
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Counterstaining: Wash the cells with PBS and counterstain with DAPI for 5 minutes.
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Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will show blue fluorescence.
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Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells in several random fields.
RhoA Activation Assay (Pull-down Western Blot)
This protocol is to determine the effect of this compound on the activation of the small GTPase RhoA.
Materials:
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BPH-1 or WPMY-1 cells
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This compound
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Cell lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease/phosphatase inhibitors)
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RhoA Activation Assay Kit (containing Rhotekin-RBD beads)[13][14]
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Primary antibody against RhoA
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HRP-conjugated secondary antibody
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SDS-PAGE and Western blotting equipment
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Chemiluminescence detection system
Procedure:
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Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells on ice with cold lysis buffer.
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Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
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Protein Quantification: Determine the protein concentration of the supernatant.
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Pull-down Assay: Incubate an equal amount of protein from each sample with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound form of RhoA.[15]
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer (provided in the kit) to remove non-specifically bound proteins.
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Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-RhoA primary antibody.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
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Analysis: The amount of active RhoA is determined by the band intensity on the Western blot. It is also recommended to run a parallel Western blot with the total cell lysates to show that the total RhoA levels are unchanged.
Data Presentation
Table 1: Effect of this compound on BPH-1 Cell Proliferation (MTT Assay)
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 92.3 ± 4.8 |
| 1 | 75.6 ± 6.1 |
| 10 | 51.2 ± 3.9 |
| 100 | 35.8 ± 4.5 |
Table 2: Effect of this compound on Apoptosis in BPH-1 Cells (TUNEL Assay)
| Treatment | % TUNEL-Positive Cells (Mean ± SD) |
| Vehicle Control | 3.1 ± 1.2 |
| This compound (10 nM) | 28.7 ± 3.5 |
Table 3: Effect of this compound on RhoA Activation in WPMY-1 Cells
| Treatment | Relative Active RhoA Levels (Normalized to Total RhoA) |
| Vehicle Control | 1.00 |
| This compound (10 nM) | 0.45 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | This compound is hydrophobic and may precipitate in aqueous media, especially at high concentrations. | - Prepare a high-concentration stock solution in DMSO (e.g., 1-10 mM).[16]- Warm the cell culture media to 37°C before adding the compound.[17]- Add the stock solution to the media dropwise while gently vortexing.[17]- Ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent toxicity. |
| High Variability in Proliferation Assays | - Uneven cell seeding.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| No or Weak Signal in Apoptosis Assay | - Insufficient treatment time or concentration.- Cells are past the optimal window for apoptosis detection. | - Perform a time-course and dose-response experiment to determine optimal conditions.- Ensure proper fixation and permeabilization steps. |
| Inconsistent Results in RhoA Activation Assay | - GTP-RhoA is labile and can be quickly hydrolyzed. | - Work quickly and keep samples on ice at all times.[18]- Use fresh lysates for each experiment. |
| Off-target Effects | The observed phenotype is not due to VDR activation. | - Use a VDR antagonist to see if the effect of this compound is reversed.- Perform VDR knockdown experiments (e.g., using siRNA) to confirm the dependency on VDR. |
Visualizations
Caption: this compound signaling pathway in prostate cells.
Caption: General experimental workflow for this compound in vitro studies.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WPMY-1 Cells [cytion.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. RhoA Activation Assay Kit (ab211164) is not available | Abcam [abcam.com]
Technical Support Center: BPH-628 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers evaluating the potential cytotoxicity of BPH-628 (Elocalcitol) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Elocalcitol, is a synthetic agonist of the Vitamin D Receptor (VDR).[1] Its primary mechanism of action in the context of benign prostatic hyperplasia (BPH) involves inhibiting the activity of intra-prostatic growth factors and targeting bladder cells.[1] Preclinical studies have shown that this compound can inhibit the proliferation of human BPH cells and induce apoptosis.[2] It is important to note that this compound does not inhibit 5-alpha-reductase or bind to the androgen receptor.[2]
Q2: In which cell lines has the effect of this compound been studied?
A2: Based on available literature, this compound has been primarily studied in primary cell cultures of human benign prostatic hyperplasia (BPH) cells.[2][3] Its effects have also been investigated in bladder smooth muscle cells.[1][4]
Q3: What is the expected effect of this compound on BPH cell proliferation?
A3: In preclinical studies, this compound has been shown to inhibit human BPH cell proliferation in a dose-dependent manner.[2][5] This inhibitory effect is observed even in the presence of androgens or growth factors that would typically promote cell growth.[2][6]
Troubleshooting Guide
Issue 1: High levels of cell death observed in control (vehicle-treated) groups.
-
Possible Cause: Solvent toxicity. The solvent used to dissolve this compound may be cytotoxic at the concentration used.
-
Troubleshooting Steps:
-
Review Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1% for DMSO).
-
Solvent Toxicity Control: Run a separate control group treated with the solvent at the same concentration used for the this compound treated groups.
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Alternative Solvents: If solvent toxicity is confirmed, consider using an alternative, less toxic solvent.
-
Issue 2: Inconsistent or non-reproducible IC50 values for this compound.
-
Possible Cause 1: Cell passage number and health. Cells at high passage numbers or those that are not in a logarithmic growth phase can exhibit altered sensitivity to compounds.
-
Troubleshooting Steps:
-
Standardize Cell Passage: Use cells within a consistent and low passage number range for all experiments.
-
Ensure Logarithmic Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of treatment.
-
-
Possible Cause 2: Inaccurate drug concentration. Errors in serial dilutions or degradation of the compound can lead to variability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment.
-
Verify Pipetting Accuracy: Calibrate pipettes regularly to ensure accurate serial dilutions.
-
Issue 3: Unexpected cytotoxicity in non-prostate cell lines.
-
Possible Cause: Off-target effects. While primarily studied in prostate and bladder cells, this compound, as a VDR agonist, may have effects on other cell types expressing the Vitamin D Receptor.[1]
-
Troubleshooting Steps:
-
VDR Expression Analysis: Determine the expression level of the Vitamin D Receptor in your cell line of interest using techniques like qPCR or Western blotting.
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the cytotoxic potential of this compound in the specific cell line.
-
Mechanism of Action Studies: If cytotoxicity is observed, investigate the underlying mechanism (e.g., apoptosis, necrosis) using relevant assays.
-
Data Summary
Table 1: Effect of this compound on BPH Cell Proliferation
| Treatment Condition | Concentration | % Inhibition of Cell Proliferation (Mean ± SEM) | Reference |
| This compound | 1 nM | Similar to 100 nM Cyproterone (an AR antagonist) | [6] |
| This compound | 10 nM | ~40% | [5] |
| Calcitriol (B1668218) | 10 nM | ~20% | [5] |
Note: Data is extracted from published studies and specific experimental conditions may vary.
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. LDH Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Proposed mechanism of action of this compound in BPH cells.
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Long-term stability of Elocalcitol in DMSO at -20°C
This technical support center provides guidance on the long-term stability of Elocalcitol in Dimethyl Sulfoxide (DMSO) at -20°C. As specific long-term stability data for Elocalcitol under these exact conditions is not publicly available, this guide offers best practices, troubleshooting advice, and standardized protocols for researchers to assess stability in their own laboratories.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Elocalcitol in DMSO when stored at -20°C?
Q2: How can I tell if my Elocalcitol solution has degraded?
A2: Visual inspection for color changes or precipitation can be an initial indicator of instability. However, chemical degradation often occurs without visible changes. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the appearance of degradation products and quantify the remaining parent compound.
Q3: Can multiple freeze-thaw cycles affect the stability of my Elocalcitol stock solution?
A3: Yes, multiple freeze-thaw cycles should be avoided. It is best practice to aliquot your stock solution into smaller, single-use volumes upon initial preparation. This prevents repeated temperature fluctuations that can accelerate degradation and introduce moisture into the solution.
Q4: What are the common degradation pathways for compounds stored in DMSO?
A4: While DMSO is a widely used solvent, some compounds can be susceptible to oxidation or hydrolysis, particularly if the DMSO is not anhydrous or if it is exposed to air and moisture. The specific degradation pathway for Elocalcitol in DMSO is not documented, but as a vitamin D analog, it may be sensitive to light and oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using the same Elocalcitol stock. | Degradation of Elocalcitol in the stock solution. | 1. Prepare a fresh stock solution of Elocalcitol. 2. Assess the purity of the old stock solution using HPLC or LC-MS. 3. Aliquot new stock solutions to minimize freeze-thaw cycles. |
| Precipitate observed in the Elocalcitol stock solution upon thawing. | The concentration of Elocalcitol may be too high for complete solubility at lower temperatures, or the compound may have precipitated out of solution over time. | 1. Gently warm the solution to room temperature and vortex to attempt redissolution. 2. If precipitation persists, centrifuge the vial and use the supernatant, re-quantifying the concentration. 3. Consider preparing a new stock solution at a slightly lower concentration. |
| Observed biological activity is lower than expected. | Loss of active Elocalcitol due to degradation. | 1. Confirm the integrity and concentration of your stock solution with an appropriate analytical method (e.g., HPLC-UV). 2. If degradation is confirmed, use a freshly prepared stock solution for subsequent experiments. |
Experimental Protocols
Protocol 1: Assessment of Elocalcitol Stability by HPLC
This protocol outlines a general method for monitoring the stability of Elocalcitol in a DMSO stock solution.
-
Preparation of Standards:
-
Prepare a fresh stock solution of Elocalcitol in DMSO at a known concentration (e.g., 10 mM). This will serve as your time-zero (T=0) reference standard.
-
Prepare a series of calibration standards by diluting the T=0 stock solution in an appropriate mobile phase.
-
-
Sample Storage:
-
Aliquot the remaining T=0 stock solution into several small, tightly sealed vials and store them at -20°C, protected from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a sample for HPLC analysis by diluting it to the same concentration as one of your calibration standards.
-
-
HPLC Analysis:
-
Use a suitable C18 reverse-phase column.
-
Develop an isocratic or gradient elution method using a mobile phase such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid or trifluoroacetic acid. The exact conditions may need to be optimized. High-performance liquid chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying active pharmaceutical ingredients and their degradation products[2].
-
Set the UV detector to a wavelength appropriate for Elocalcitol (this may require a UV scan to determine the lambda max).
-
Inject the calibration standards and the aged sample.
-
-
Data Analysis:
-
Compare the peak area of the Elocalcitol peak in the aged sample to the calibration curve generated from the T=0 standards.
-
Calculate the percentage of Elocalcitol remaining.
-
Examine the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for assessing Elocalcitol stability.
Caption: Elocalcitol signaling pathway in microglial senescence.[3]
References
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. Elocalcitol mitigates high-fat diet-induced microglial senescence via miR-146a modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding off-target effects of BPH-628 in research
Welcome to the technical support center for BXL-628 (elocalcitol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of BXL-628 and to help troubleshoot potential challenges. While BXL-628 is a highly specific Vitamin D Receptor (VDR) agonist, this guide addresses how to manage unexpected or unintended experimental outcomes and ensure on-target VDR-mediated effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BXL-628?
A1: BXL-628, also known as elocalcitol (B1671181), is a synthetic agonist of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1][2] Upon binding to the VDR, BXL-628 initiates a cascade of molecular events that modulate cell proliferation, differentiation, and inflammation.[1][2] It has been shown to inhibit the growth of benign prostatic hyperplasia (BPH) cells and induce apoptosis.[3]
Q2: Is BXL-628 a kinase inhibitor? What are its off-target effects?
A2: No, BXL-628 is not a kinase inhibitor. It is a VDR agonist. Therefore, the concept of "off-target effects" as it applies to kinase inhibitors (i.e., binding to unintended kinases) is not directly applicable. However, researchers may observe unintended or unexpected biological effects. These are typically not due to binding to other receptors but rather to the complex downstream consequences of VDR activation in different cellular contexts. For instance, BXL-628 has been shown to inhibit the RhoA/Rho kinase (ROCK) signaling pathway, which may be an unexpected finding for researchers solely focused on its anti-proliferative effects in prostate cells.[4][5]
Q3: What are the known cellular effects of BXL-628?
A3: BXL-628 has demonstrated several key cellular effects in preclinical studies:
-
Anti-proliferative: It inhibits the proliferation of human BPH cells, even in the presence of androgens and growth factors.[3]
-
Apoptotic: It induces apoptosis (programmed cell death) in BPH cells.[3]
-
Anti-inflammatory: BXL-628 can inhibit the production of pro-inflammatory cytokines and chemokines in human BPH cells.[2][5]
-
Effects on Bladder Cells: It has been shown to affect bladder smooth muscle cells, potentially influencing bladder contractility.[1][4]
Q4: Is BXL-628 known to cause hypercalcemia?
A4: BXL-628 is designed to be a non-hypercalcemic analog of calcitriol (B1668218) (the active form of Vitamin D).[6] Preclinical and clinical data suggest that it has a low propensity to cause elevated calcium levels at therapeutic doses.[3] However, it is always advisable to monitor calcium levels in long-term in vivo experiments.
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype Observed
Q: My cells are showing a different phenotype than expected after BXL-628 treatment (e.g., changes in cell morphology, unexpected gene expression changes). What could be the cause?
A: Unexpected cellular phenotypes can arise from several factors when working with a VDR agonist like BXL-628. The VDR is expressed in a wide variety of cell types and its activation can have pleiotropic effects.[1]
Troubleshooting Steps:
-
Confirm VDR Expression: Verify the expression of the Vitamin D Receptor in your specific cell model using techniques like RT-PCR or Western blot. The cellular response to BXL-628 is dependent on the presence of its target receptor.
-
Investigate Downstream Signaling: The observed phenotype may be a result of BXL-628's influence on signaling pathways beyond simple cell cycle regulation. For example, BXL-628 is known to modulate the RhoA/ROCK and NF-κB signaling pathways.[4][5] Consider investigating these pathways in your experimental system.
-
Use a VDR Antagonist: To confirm that the observed effect is VDR-mediated, consider using a VDR antagonist in a co-treatment experiment. If the antagonist reverses the phenotype induced by BXL-628, it strongly suggests an on-target effect.
-
Literature Review: Conduct a thorough literature search for the effects of VDR activation in your specific cell type or a similar one. The observed phenotype may have been reported in a different context.
Issue 2: Inconsistent Results Between Experiments
Q: I am observing high variability in my results (e.g., IC50 values, level of apoptosis) across different experiments with BXL-628. How can I improve reproducibility?
A: Inconsistent results can be frustrating and can stem from several sources, including compound stability, cell handling, and assay conditions.
Troubleshooting Steps:
-
Compound Stability and Handling:
-
Prepare fresh stock solutions of BXL-628 in an appropriate solvent (e.g., DMSO) for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation and store at -80°C.
-
Visually inspect the diluted BXL-628 in your cell culture media for any signs of precipitation.
-
-
Cell Culture Conditions:
-
Ensure consistency in cell density at the time of treatment.
-
Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Standardize the duration of BXL-628 treatment across all experiments.
-
-
Assay Protocol Standardization:
-
For cell-based assays, ensure that incubation times and reagent concentrations are consistent.
-
Use appropriate positive and negative controls in every experiment to monitor assay performance. A known VDR agonist like calcitriol can serve as a positive control.
-
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| -logIC50 (Anti-proliferative effect) | Human BPH cells | 16.4 ± 0.6 (in the presence of testosterone) | [7] |
| -logIC50 (Anti-proliferative effect) | Human Bladder Cells (hBC) | 16.2 ± 0.38 | [8] |
| Clinical Trial Data (Prostate Volume Change) | BPH Patients (Phase II) | -2.90% (vs. +4.32% in placebo) | [9] |
Key Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol assesses the effect of BXL-628 on the proliferation of adherent cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BXL-628 for the desired duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for VDR and Downstream Signaling Proteins
This protocol allows for the verification of VDR expression and the assessment of BXL-628's impact on key signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Treat cells with BXL-628 at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against VDR, p-MYPT1 (a ROCK substrate), or other proteins of interest. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of BXL-628 as a VDR agonist.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Elocalcitol, a fluorinated vitamin D derivative, prevents high-fat diet-induced obesity via SCAP downregulation and miR-146a-associated mechanisms [frontiersin.org]
- 7. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BPH-628 (Elocalcitol) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BPH-628 (Elocalcitol) in dose-response studies for benign prostatic hyperplasia (BPH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Elocalcitol (B1671181), is a synthetic agonist of the Vitamin D Receptor (VDR).[1][2] Its primary mechanism of action in the context of Benign Prostatic Hyperplasia (BPH) involves binding to the VDR, which leads to the inhibition of pathways that promote prostate cell growth and inflammation.[1][2] Specifically, this compound has been shown to inhibit the activity of intra-prostatic growth factors and to negatively regulate the RhoA/Rho kinase (ROCK) signaling pathway.[3][4][5] This inhibition leads to reduced proliferation of prostate stromal and epithelial cells, as well as anti-inflammatory effects.[3][6]
Q2: How should a typical dose-response curve for this compound look?
A2: A typical dose-response curve for this compound in an in vitro cell proliferation assay is expected to be sigmoidal.[7] As the concentration of this compound increases, you should observe a dose-dependent inhibition of cell proliferation. The curve will typically have a top plateau (maximal cell proliferation without the drug), a bottom plateau (maximal inhibition of proliferation), and a steep portion in between from which the IC50 value can be determined.
Q3: What are typical IC50 values for this compound in BPH cell lines?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the specific BPH cell line and experimental conditions. However, studies have shown that this compound is a potent inhibitor of BPH cell proliferation. For instance, in one study, the logIC50 for this compound was reported to be approximately -8.11 M, indicating high potency.[8]
Q4: What are the downstream effects of VDR activation by this compound that I can measure?
A4: Activation of the Vitamin D Receptor (VDR) by this compound triggers a cascade of downstream events that can be quantified to assess its efficacy. Key measurable downstream effects include:
-
Inhibition of RhoA/Rho Kinase (ROCK) Pathway: this compound has been shown to inhibit the activation of RhoA, a key signaling molecule in cell proliferation and migration.[3][4][5] This can be measured by assessing the membrane translocation of RhoA or the phosphorylation of downstream targets like Myosin Phosphatase Target Subunit 1 (MYPT1).[3]
-
Inhibition of NF-κB Signaling: this compound can suppress the nuclear translocation of the p65 subunit of NF-κB, a critical regulator of inflammation.[3] This can be visualized and quantified using immunofluorescence and microscopy.
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Reduced Pro-inflammatory Cytokine Production: Consequently, the inhibition of NF-κB leads to a decrease in the production of pro-inflammatory cytokines such as IL-8.[3][9] IL-8 levels can be measured in the cell culture supernatant using ELISA.
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Decreased Cell Proliferation: The ultimate effect of these pathway inhibitions is a reduction in the proliferation of BPH cells, which can be quantified using assays like the BrdU incorporation assay.[6]
Data Presentation
Table 1: In Vitro Potency of this compound in BPH Cell Proliferation
| Compound | logIC50 (M) | Maximal Inhibition (%) | Cell Type | Reference |
| This compound (Elocalcitol) | -8.11 ± 0.21 | Not specified | Human BPH cells | [8] |
| Calcitriol (Active Vitamin D3) | -6.4 ± 0.1 | Not specified | Human BPH cells | [8] |
Experimental Protocols
Cell Proliferation Assay Using BrdU Incorporation
This protocol outlines a general procedure for assessing the dose-dependent effect of this compound on the proliferation of human BPH-1 cells using a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay.
Materials:
-
Human BPH-1 cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Elocalcitol)
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
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HRP-conjugated Secondary Antibody
-
TMB Substrate
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Stop Solution
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96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture BPH-1 cells in complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) used to dissolve this compound).
-
Incubate for 48-72 hours.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Carefully remove the labeling medium.
-
Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[11]
-
-
Antibody Incubation:
-
Remove the Fixing/Denaturing Solution and wash the wells three times with wash buffer.
-
Add 100 µL of anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.[11]
-
-
Detection and Measurement:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until color develops.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Plot the absorbance values against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound Signaling Pathway in Prostate Cells.
Caption: Experimental Workflow for Dose-Response Curve Generation.
Troubleshooting Guide
Problem 1: High background in the dose-response assay.
| Possible Cause | Solution |
| Insufficient washing | Increase the number and duration of wash steps between antibody incubations. Ensure complete removal of wash buffer between steps.[13] |
| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Non-specific antibody binding | Use a high-quality blocking buffer and increase the blocking time. Consider adding a non-ionic detergent like Tween-20 to the wash buffer.[13] |
| Contaminated reagents | Prepare fresh buffers and aliquot reagents to avoid contamination.[14] |
Problem 2: No or very weak signal in the dose-response assay.
| Possible Cause | Solution |
| Inactive this compound | Verify the integrity and activity of your this compound stock. |
| Suboptimal antibody concentration | Titrate the primary and secondary antibodies to find the optimal working concentration. |
| Insufficient incubation times | Optimize the incubation times for this compound treatment, BrdU labeling, and antibody incubations for your specific cell line. |
| Cell line not responsive | Confirm that your BPH cell line expresses the Vitamin D Receptor (VDR). |
Problem 3: The dose-response curve is not sigmoidal (e.g., flat or biphasic).
| Possible Cause | Solution |
| Incorrect dose range | The concentrations of this compound tested may be too high or too low. Expand the dose range to include concentrations that produce both minimal and maximal effects. |
| Compound precipitation | High concentrations of this compound may precipitate in the culture medium. Check for precipitate and consider using a different solvent or lower concentrations. |
| Biphasic or hormetic effect | Some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit.[15] If this is suspected, use a wider range of doses with more data points at the lower end of the concentration range to accurately model the curve.[15][16] |
| Cell toxicity at high concentrations | At very high concentrations, this compound might induce cytotoxicity through off-target effects, leading to a non-sigmoidal curve. Consider performing a cytotoxicity assay in parallel. |
Problem 4: High variability between replicate wells.
| Possible Cause | Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use precise pipetting techniques to dispense an equal number of cells into each well. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Pipetting errors | Use calibrated pipettes and be consistent with your pipetting technique, especially when adding small volumes of concentrated this compound. |
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BXL‐628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. canjurol.com [canjurol.com]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. assaygenie.com [assaygenie.com]
- 13. arp1.com [arp1.com]
- 14. benchchem.com [benchchem.com]
- 15. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biphasic dose-response curve: Topics by Science.gov [science.gov]
Technical Support Center: Managing Variability in Animal Models Treated with Elocalcitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in animal models treated with Elocalcitol.
Frequently Asked Questions (FAQs)
Q1: What is Elocalcitol and what is its primary mechanism of action?
A1: Elocalcitol is a synthetic analog of vitamin D3. Its primary mechanism of action is as a vitamin D receptor (VDR) agonist. By binding to the VDR, Elocalcitol modulates the transcription of various genes involved in a wide range of physiological processes, including cell proliferation, differentiation, and immune responses. This activity gives it potential therapeutic applications in conditions such as benign prostatic hyperplasia, endometriosis, and certain cancers.
Q2: We are observing significant inter-animal variability in our study results. What are the common factors that can contribute to this?
A2: Variability in response to Elocalcitol in animal models is a common challenge. Several factors can contribute to this, including:
-
Animal Strain: Different inbred strains of mice and rats can exhibit varied responses to therapeutic agents due to their distinct genetic backgrounds and immunological profiles.
-
Dietary Calcium and Vitamin D: The levels of calcium and vitamin D in the animal's diet can significantly impact the endogenous vitamin D metabolic pathway, which may influence the efficacy and variability of an exogenous VDR agonist like Elocalcitol.
-
Housing Conditions: Environmental factors such as housing temperature can alter the metabolic state of the animals, potentially affecting drug metabolism and response.
-
Gut Microbiota: The composition of the gut microbiome can influence the absorption and metabolism of vitamin D and its analogs.
-
Age and Sex: These biological variables can affect hormone levels and metabolic rates, leading to differential responses to treatment.
-
Route of Administration and Vehicle Formulation: The method of administration and the vehicle used to dissolve or suspend Elocalcitol can impact its bioavailability and, consequently, its efficacy and the consistency of results.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Across Different Mouse Strains
Question: We are conducting a study with Elocalcitol in both BALB/c and C57BL/6 mice and are observing different therapeutic outcomes. Why is this happening and how can we manage it?
Answer:
It is well-documented that BALB/c and C57BL/6 mice have distinct immunological profiles, which can lead to differential responses to immunomodulatory agents like Elocalcitol. BALB/c mice are known to be biased towards a Th2-type immune response, while C57BL/6 mice are more prone to a Th1-type response.[1][2][3] This fundamental difference can affect the inflammatory microenvironment of the disease model and how it responds to VDR agonism. For instance, in a model of endometriosis, BALB/c mice were chosen due to their propensity to develop endometriotic lesions.[4][5]
Troubleshooting Steps:
-
Strain Selection: Carefully select the mouse strain that is most relevant to the human disease being modeled. Consider the underlying immunology of the condition and choose the strain that best recapitulates it.
-
Strain-Specific Dose-Response Studies: Conduct pilot studies to establish the optimal dose-response curve for Elocalcitol in each strain used. It is likely that the effective dose range will differ between strains.
-
Consistent Background: If comparing results across studies, ensure the same mouse strain and substrain are used to minimize genetic variability.
Data Presentation: Comparative Immunological Profiles of BALB/c and C57BL/6 Mice
| Feature | BALB/c | C57BL/6 |
| Primary Immune Response | Th2-biased | Th1-biased |
| Cytokine Profile | Higher production of IL-4, IL-5, IL-13 | Higher production of IFN-γ |
| Humoral Immunity | Stronger antibody production | Weaker antibody production |
| Application in Allergy Models | More susceptible to allergic responses | Less susceptible to allergic responses |
| Application in Autoimmunity | Model for lupus-like autoimmunity | Model for experimental autoimmune encephalomyelitis |
Experimental Workflow for Strain Comparison Study
Caption: Workflow for comparing Elocalcitol's dose-response in different mouse strains.
Issue 2: High Variability in Efficacy Within the Same Treatment Group
Question: Even within the same strain of mice, we are seeing a wide range of responses to Elocalcitol. What could be causing this and how can we improve consistency?
Answer:
High intra-group variability can often be traced back to subtle but significant differences in experimental conditions. For a vitamin D analog like Elocalcitol, dietary calcium and housing temperature are critical factors that can modulate its effect.
Dietary Calcium:
The body's calcium homeostasis is tightly linked to vitamin D metabolism. Low dietary calcium can lead to an upregulation of endogenous 1,25-dihydroxyvitamin D3 production, which could potentially alter the cellular response to an exogenous VDR agonist.[6][7][8] Conversely, high dietary calcium might suppress the endogenous pathway, making the effects of Elocalcitol more pronounced.[8]
Troubleshooting Steps:
-
Standardize Diet: Use a standardized, purified diet with known and consistent levels of calcium, phosphorus, and vitamin D. Avoid using standard chow, which can have batch-to-batch variability in these components.
-
Acclimatization Period: Allow animals to acclimate to the standardized diet for at least one to two weeks before starting the experiment.
-
Monitor Serum Calcium: If feasible, measure serum calcium levels at baseline and at the end of the study to assess for any treatment-related effects on calcium homeostasis.
Data Presentation: Expected Impact of Dietary Calcium on Elocalcitol Efficacy
| Dietary Calcium Level | Endogenous 1,25(OH)2D3 Production | Expected Impact on Elocalcitol Efficacy | Potential for Variability |
| Low | Increased | May be masked or altered by high endogenous levels | High |
| Normal | Regulated | More predictable response | Moderate |
| High | Decreased | May be more pronounced due to lower endogenous competition | Lower |
Housing Temperature:
Rodents are typically housed at temperatures (20-22°C) that are below their thermoneutral zone (around 30°C).[9][10] This mild cold stress increases their metabolic rate and can alter various physiological processes, including immune responses and drug metabolism.[9][11][12] Housing animals at thermoneutrality can reduce this metabolic stress and may lead to more consistent and potentially more translatable results to the human condition.
Troubleshooting Steps:
-
Consistent Housing Temperature: Maintain a consistent and well-documented housing temperature throughout the study.
-
Consider Thermoneutral Housing: For studies where metabolic or immunological endpoints are critical, consider housing the animals at their thermoneutral temperature (approximately 30°C for mice).[9][10]
-
Provide Nesting Material: Adequate nesting material allows mice to create a microenvironment that is closer to their thermoneutral zone, which can help reduce cold stress.
Signaling Pathway: Elocalcitol and Calcium Homeostasis
Caption: Interplay of dietary calcium and Elocalcitol on VDR signaling.
Issue 3: Poor Bioavailability or Inconsistent Absorption with Oral Administration
Question: We are administering Elocalcitol via oral gavage but suspect inconsistent absorption is contributing to our variable results. How can we improve this?
Answer:
Oral administration of lipophilic compounds like Elocalcitol can be challenging, and variability in absorption is a common issue. The choice of vehicle and the gavage technique are critical for ensuring consistent delivery.
Vehicle Formulation:
Elocalcitol is a lipophilic molecule, and its absorption can be enhanced by using an appropriate oil-based vehicle. Miglyol, a medium-chain triglyceride, has been successfully used as a vehicle for Elocalcitol in mouse studies.[4]
Troubleshooting Steps:
-
Vehicle Selection: Use a high-quality, stable oil-based vehicle such as Miglyol, corn oil, or sesame oil.
-
Formulation Preparation: Ensure Elocalcitol is fully dissolved or homogeneously suspended in the vehicle. Gentle warming and vortexing can aid in dissolution. Prepare fresh formulations regularly to avoid degradation.
-
Vehicle Control Group: Always include a vehicle-only control group to account for any effects of the vehicle itself.
Oral Gavage Technique:
Proper oral gavage technique is essential to ensure the full dose is delivered to the stomach and to minimize stress on the animal, which can affect physiological responses.
Experimental Protocols: Detailed Methodology for Oral Gavage in Mice
-
Animal Restraint: Restrain the mouse firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse (typically 20-22 gauge for an adult mouse).[13][14][15]
-
Measurement of Insertion Depth: Measure the distance from the corner of the mouse's mouth to the last rib to determine the appropriate insertion depth to reach the stomach.[14][15]
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.[13][14][16]
-
Administration: Once the needle is in the stomach, administer the Elocalcitol formulation slowly and steadily.[13][16]
-
Withdrawal: Withdraw the needle smoothly along the same path of insertion.
-
Observation: Monitor the animal for any signs of distress after the procedure.
Logical Relationship: Factors Influencing Oral Bioavailability
References
- 1. Genetic background determines susceptibility to experimental immune-mediated blepharoconjunctivitis: comparison of Balb/c and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dynamic Duo of Scientific Research: C57BL/6 vs BALB/c - Creative Biolabs [creative-biolabs.com]
- 3. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The selective vitamin D receptor agonist, elocalcitol, reduces endometriosis development in a mouse model by inhibiting peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of dietary calcium on 1,25(OH)2D3 synthesis and sparing of serum 25(OH)D3 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dietary calcium restriction on 1,25-dihydroxyvitamin D3 net synthesis by rat proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dietary calcium on the response of bone to 1,25 (OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temperature matters with rodent metabolic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcaresystems.com [animalcaresystems.com]
- 11. Housing temperature affects the acute and chronic metabolic adaptations to exercise in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Housing Temperature Modulates the Impact of Diet-Induced Rise in Fat Mass on Adipose Tissue Before and During Pregnancy in Rats [frontiersin.org]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: BPH-628 Experiments and DMSO Vehicle Controls
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to properly control for the effects of Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle in experiments involving BPH-628 (elocalcitol), a vitamin D3 analog investigated for benign prostatic hyperplasia (BPH).[1][2][3] Adhering to best practices for vehicle controls is critical for obtaining accurate, reproducible, and meaningful experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a vehicle for this compound?
A1: this compound, like many synthetic and natural compounds, is hydrophobic and has low solubility in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS).[4] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an effective vehicle for delivering this compound to cells in in vitro experiments.[5][6]
Q2: What are the potential off-target effects of DMSO in my this compound experiments?
A2: DMSO is not biologically inert and can exert its own effects on cells, which can confound experimental results.[6][7] These effects are concentration-dependent and can include:
-
Cytotoxicity: Higher concentrations of DMSO can be toxic to cells, leading to decreased viability and cell death.[4][7]
-
Alterations in Gene Expression: Even at low concentrations, DMSO has been shown to alter the expression of thousands of genes.[5]
-
Modulation of Signaling Pathways: DMSO can influence various cellular signaling pathways, which could potentially overlap with the pathways being investigated for this compound.[8]
-
Induction of Cell Differentiation: In some cell types, DMSO is used to induce differentiation.
-
Effects on Cell Growth and Viability: Low concentrations of DMSO can sometimes stimulate cell growth, while higher concentrations can be inhibitory.[5]
Q3: What is a vehicle control and why is it essential for this compound studies?
A3: A vehicle control group is a critical component of experimental design.[6] In this group, cells or animals are treated with the same concentration of DMSO as the experimental group, but without this compound. This allows researchers to distinguish the specific effects of this compound from any non-specific effects of the DMSO vehicle.[7][9][10] Without a proper vehicle control, any observed effects could be incorrectly attributed to this compound when they are actually caused by the solvent.
Q4: What is the recommended final concentration of DMSO for in vitro experiments with this compound?
A4: The optimal final DMSO concentration is cell-type dependent and should be as low as possible while maintaining the solubility of this compound. As a general guideline, most cell lines can tolerate up to 0.5% DMSO, with 0.1% being considered safe for almost all cells.[4][9] Primary cells are often more sensitive.[4][11] It is highly recommended to perform a dose-response curve to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.[8][9]
Troubleshooting Guide
Issue 1: High background or unexpected biological activity in vehicle control wells.
-
Possible Cause: The concentration of DMSO used as a vehicle is exerting its own biological effects on the cells.[8]
-
Troubleshooting Steps:
-
Determine the No-Effect Concentration: Run a dose-response experiment with DMSO alone on your specific cell line to identify the highest concentration that does not significantly affect cell viability, proliferation, or other key endpoints of your study.[8]
-
Lower DMSO Concentration: If possible, lower the final DMSO concentration in your experiments by preparing a more concentrated stock solution of this compound.
-
Minimize Exposure Time: Reduce the incubation time of cells with DMSO-containing media as much as is feasible for your experimental design.[8]
-
Issue 2: Poor reproducibility of results between experiments.
-
Possible Cause: Inconsistent final DMSO concentrations or absorption of water by the DMSO stock. DMSO is highly hygroscopic and readily absorbs water from the atmosphere, which can alter the concentration of your stock solutions.[8]
-
Troubleshooting Steps:
-
Precise Pipetting: Ensure accurate and consistent pipetting of the DMSO stock solution when preparing working dilutions.
-
Proper Storage: Store DMSO in small, tightly sealed aliquots at -20°C to minimize freeze-thaw cycles and water absorption.[12]
-
Use Anhydrous DMSO: For sensitive experiments, use high-quality, anhydrous DMSO.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.[12]
-
Issue 3: this compound precipitates out of solution when diluted in aqueous media.
-
Possible Cause: The solubility limit of this compound in the final concentration of DMSO and media has been exceeded.
-
Troubleshooting Steps:
-
Increase Final DMSO Concentration: If your cells can tolerate it (based on your DMSO dose-response curve), you may need to slightly increase the final DMSO concentration.
-
Intermediate Dilution Step: Consider a two-step dilution process. First, dilute the this compound stock in a small volume of 100% DMSO, and then add this intermediate dilution to your final volume of aqueous media with vigorous mixing.
-
Sonication: Sonication can sometimes help to dissolve compounds in solution.[4]
-
Data Presentation
Table 1: General Recommendations for Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Observations | Recommendations |
| < 0.1% | Generally considered safe with minimal effects on most cell lines.[4] | Recommended for sensitive cells, such as primary cultures, and for long-term exposure studies.[4][11] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for exposures up to 72 hours.[8] | A common and often acceptable range for many in vitro assays.[4] |
| 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects on cell proliferation and function.[8] | Use with caution and only if necessary for compound solubility. Short-term exposure may be possible for some robust cell lines. |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[8] | Generally not recommended for cell-based assays. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be from 2% down to 0.01% (v/v). Include a "medium only" control (0% DMSO).[6][12]
-
Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the cells for the duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).[12]
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.[8]
-
Data Analysis: Normalize the results to the "medium only" control (set to 100% viability). The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.[12]
Protocol 2: General Workflow for a this compound Experiment with a DMSO Vehicle Control
-
Prepare this compound Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Create a serial dilution of your this compound stock solution in 100% DMSO.
-
Prepare Final Working Solutions: Dilute each this compound concentration and a "DMSO only" sample in your cell culture medium to the final desired concentration. Crucially, ensure the dilution factor is the same for all samples to maintain a constant final DMSO concentration across all wells. [8] For example, if you add 2 µL of your DMSO stocks to 198 µL of medium, the final DMSO concentration will be 1%.
-
Cell Treatment: Add the final this compound dilutions and the vehicle control (medium with the same final DMSO concentration) to your cells.
-
Incubation and Analysis: Proceed with your experimental incubation and subsequent analysis.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound and vehicle controls.
Caption: Decision tree for optimizing DMSO concentration in this compound experiments.
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 12. benchchem.com [benchchem.com]
Preventing degradation of BPH-628 during storage and handling
Technical Support Center: BPH-628
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage of solutions, it is advisable to keep them at 4°C for no longer than two weeks. To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions before storing them at -80°C.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, ensure the DMSO is of high purity and anhydrous, as water content can promote hydrolysis. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q3: Is this compound sensitive to light?
A3: Many aromatic compounds exhibit photosensitivity. To mitigate the risk of photodegradation, it is recommended to protect this compound from light. Store the solid compound in an amber vial and keep solutions in light-blocking tubes or wrap them in aluminum foil. Perform experimental manipulations in a subdued lighting environment whenever possible.
Q4: How can I check if my this compound has degraded?
A4: Degradation of this compound can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A stability-indicating method is capable of separating the intact this compound from its degradation products.[2][3] The appearance of new peaks or a decrease in the peak area of the parent compound can indicate degradation.
Q5: What are the likely degradation pathways for this compound?
A5: As an aromatic small molecule, this compound may be susceptible to several degradation pathways, including:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.[4] Oxidative stress has been linked to benign prostatic hyperplasia (BPH), the condition this compound is being studied for.[5]
-
Photolysis: Degradation upon exposure to light, particularly UV light.[6]
-
Thermolysis: Degradation at elevated temperatures.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Loss of biological activity in an experiment. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from a new vial of solid material. 2. Confirm the concentration and purity of the new stock solution using HPLC. 3. Repeat the experiment with the freshly prepared solution. 4. If the issue persists, consider performing a forced degradation study to identify the conditions under which the compound is unstable.[8] |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound or contamination. | 1. Analyze a freshly prepared sample to see if the unexpected peaks are present. 2. If the peaks are still present, they may be impurities from the synthesis. If they appear over time, they are likely degradation products. 3. To identify the source of degradation, perform a forced degradation study under various stress conditions (acid, base, heat, light, oxidation).[9] |
| Change in the physical appearance of the solid (e.g., color change, clumping). | Absorption of moisture or degradation. | 1. Store the solid compound in a desiccator to prevent moisture absorption. 2. If the appearance has changed, it is advisable to use a fresh vial of the compound for experiments. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of the experimental system. 2. Consider using a different solvent system or a formulation approach if solubility issues persist. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Solvent |
| Powder | -20°C | 2 years | - |
| Solution | 4°C | 2 weeks | DMSO |
| Solution | -80°C | 6 months | DMSO |
Note: This data is based on general recommendations for similar small molecules and should be confirmed with stability studies for this compound.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 70°C | To assess stability in acidic environments.[8] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 70°C | To assess stability in basic environments.[8] |
| Oxidation | 3% - 30% H₂O₂, room temperature | To evaluate susceptibility to oxidation.[10] |
| Thermal Degradation | 60°C - 80°C in a stability chamber | To determine heat sensitivity.[7] |
| Photodegradation | Exposure to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light | To assess light sensitivity.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term use.
-
Protocol 2: Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method that can separate this compound from its potential degradation products.[11]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for small molecule analysis.
-
-
Method Development:
-
Inject a solution of undegraded this compound to determine its retention time.
-
Prepare samples of this compound that have been subjected to forced degradation (see Protocol 3).
-
Inject the degraded samples and optimize the mobile phase gradient to achieve baseline separation of the parent peak from all degradation product peaks.
-
The method is considered stability-indicating if all peaks are well-resolved.
-
Protocol 3: Forced Degradation Study
-
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.[6]
-
Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, take an aliquot of the sample and neutralize it if necessary (e.g., acid-stressed sample neutralized with base).
-
Analyze the samples using the stability-indicating HPLC method (Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]
-
Visualizations
Caption: Workflow for storage and handling of this compound with potential degradation points.
Caption: Troubleshooting workflow for this compound related experimental issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Oxidative Stress and DNA Damage in Benign Prostatic Hyperplasia Patients and Comparison with Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress Promotes Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - STEMart [ste-mart.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijisrt.com [ijisrt.com]
- 11. web.vscht.cz [web.vscht.cz]
Cell culture contamination issues when working with BPH-628
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve common cell culture contamination issues when working with the BPH-628 cell line.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of microbial contamination in my this compound cell culture?
A1: Microbial contamination can manifest in several ways. The most common indicators include a sudden change in the pH of the culture medium, often indicated by a rapid color change of the phenol (B47542) red indicator from red to yellow (acidic) for bacterial contamination or purple (alkaline) for fungal contamination. You may also observe turbidity or cloudiness in the culture medium, sometimes with a thin film on the surface. Under a microscope, you might see small, motile bacteria or filamentous fungi.
Q2: I've noticed a decline in the proliferation rate and changes in the morphology of my this compound cells. Could this be a sign of contamination?
A2: Yes, a decline in cell proliferation, changes in morphology (e.g., rounding, detachment, granularity), and increased cell death are all potential indicators of contamination. Mycoplasma contamination, in particular, is a common cause of these subtle but significant changes in cell behavior and health. Since mycoplasma is not visible by standard light microscopy, specific detection methods are required.
Q3: How can I distinguish between bacterial, fungal, and yeast contamination in my this compound culture?
A3:
-
Bacterial Contamination: Typically characterized by a sudden drop in pH (yellow media), turbidity, and the presence of small, motile cocci or bacilli when viewed under high magnification.
-
Fungal (Mold) Contamination: Often appears as filamentous structures (hyphae) floating in the culture medium or attached to the culture vessel. Fungal colonies may also be visible to the naked eye as fuzzy growths.
-
Yeast Contamination: Appears as individual, ovoid, or budding particles that are larger than bacteria. In advanced stages, yeast contamination can make the culture medium cloudy.
Q4: What are the primary sources of contamination in cell culture?
A4: The most common sources of contamination include the laboratory environment (airborne particles), non-sterile reagents or media, contaminated equipment (e.g., pipettes, incubators), and the researchers themselves (e.g., improper aseptic technique). Cross-contamination from other cell lines is also a significant risk.
Troubleshooting Guides
Issue 1: Sudden Turbidity and pH Change in this compound Culture
Q: My this compound cell culture, which was clear yesterday, is now cloudy and the medium has turned yellow overnight. What should I do?
A: This is a classic sign of bacterial contamination.
Troubleshooting Steps:
-
Isolate the Contaminated Culture: Immediately remove the contaminated flask(s) from the incubator to prevent the spread to other cultures.
-
Visual Inspection: Observe the flask for visible signs of microbial growth. Under a microscope (at 40x or higher magnification), look for small, moving particles (bacteria).
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Discard the Contaminated Culture: It is generally recommended to discard the contaminated culture to avoid further risk. Autoclave the contaminated flask and any materials that came into contact with it.
-
Thoroughly Disinfect: Clean the incubator, biosafety cabinet, and any other potentially contaminated surfaces with a suitable disinfectant (e.g., 70% ethanol, a quaternary ammonium (B1175870) compound).
-
Review Aseptic Technique: Carefully review your laboratory's standard operating procedures for aseptic technique. Ensure all personnel are following proper protocols.
-
Check Reagents and Media: Test the sterility of all media, sera, and other reagents used for the contaminated culture by incubating an aliquot in a separate, cell-free flask.
Issue 2: Reduced Viability and Altered Morphology in this compound Cells with No Visible Contamination
Q: My this compound cells are growing slowly, and many are detaching and appear granular. However, the media is clear, and I don't see any bacteria or fungi under the microscope. What could be the problem?
A: These symptoms are highly indicative of mycoplasma contamination.
Troubleshooting Steps:
-
Isolate the Suspected Culture: Quarantine the culture to prevent potential cross-contamination.
-
Perform Mycoplasma Testing: Use a reliable mycoplasma detection method to test a sample of the cell culture supernatant. Common methods include PCR-based assays, enzyme-based kits (e.g., bioluminescence), and fluorescent staining (e.g., DAPI or Hoechst).
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If Positive for Mycoplasma:
-
Discard the Culture (Recommended): The most reliable solution is to discard the contaminated cell line and start a new culture from a frozen stock that has been tested and confirmed to be mycoplasma-free.
-
Mycoplasma Removal (If Discarding is Not an Option): Treat the culture with a commercially available mycoplasma removal agent (e.g., Plasmocin, MycoZap). Follow the manufacturer's protocol carefully. Note that these treatments can sometimes have off-target effects on the cells.
-
-
Test Frozen Stocks: Before thawing a new vial, test a small sample from the frozen stock to ensure it is free of mycoplasma.
Quantitative Data Summary
Table 1: Common Cell Culture Contaminants and Their Characteristics
| Contaminant Type | Common Indicators | Typical Appearance (Microscopy) | Impact on Culture |
| Bacteria | Turbid medium, rapid pH drop (yellow) | Small, motile cocci or bacilli | Rapid cell death, competition for nutrients |
| Fungi (Mold) | Visible filamentous growth, slight pH change | Mycelial networks (hyphae) | Release of cytotoxic metabolites, nutrient depletion |
| Yeast | Turbid medium, slight pH change | Ovoid, budding particles | Nutrient depletion, changes in cell growth |
| Mycoplasma | Reduced cell proliferation, altered morphology, no visible particles | Not visible with a standard light microscope | Altered gene expression, changes in cell metabolism |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol outlines a standard PCR-based method for detecting mycoplasma contamination.
Materials:
-
Cell culture supernatant
-
DNA extraction kit
-
Mycoplasma-specific primers (targeting the 16S rRNA gene)
-
Taq DNA polymerase and dNTPs
-
PCR tubes
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
-
Positive and negative controls
Methodology:
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a near-confluent culture. Centrifuge at 200 x g for 5 minutes to pellet the cells. Transfer the supernatant to a new tube.
-
DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification:
-
Prepare a PCR master mix containing Taq DNA polymerase, dNTPs, forward and reverse primers, and PCR buffer.
-
Add 1-5 µl of the extracted DNA to a PCR tube containing the master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water) in separate tubes.
-
Perform PCR using the following cycling conditions (example):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis:
-
Load the PCR products onto a 1.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Run the gel at 100 V for 30-45 minutes.
-
-
Result Interpretation: Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving contamination in this compound cell cultures.
Caption: Impact of contamination on cellular signaling pathways and this compound cell proliferation.
Inconsistent results in BPH-628 cell proliferation assays
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in cell proliferation assays using benign prostatic hyperplasia (BPH) model cell lines, such as BPH-1.
Frequently Asked Questions (FAQs)
Q1: Why is there high variability between my replicate wells in the BPH-1 cell proliferation assay?
High variability, or poor coefficient of variation (CV), between replicate wells is a common issue that can obscure the true results of your experiment. The primary causes often relate to technical execution during the assay setup.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | BPH-1 cells, which grow adherently, must be in a homogenous suspension before plating. Ensure you gently swirl the cell suspension before each pipetting step. Using wide-bore pipette tips can also minimize cell stress and clumping during transfer.[1] |
| Pipetting Errors | Inaccurate or inconsistent pipetting introduces significant variability.[2] Ensure all pipettes are properly calibrated.[1][3] When adding reagents, consider using a multichannel pipette to minimize timing differences between wells and touch the pipette tip to the side of the well for accurate dispensing.[1] Reverse pipetting techniques can also improve consistency with small volumes.[4] |
| Edge Effects | The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can alter media concentration and affect cell growth.[5] To mitigate this, avoid using the outer 36 wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1][5] |
| Cell Clumping | Aggregates of BPH-1 cells will lead to uneven exposure to test compounds and assay reagents. Maintain a healthy, sub-confluent culture by passaging cells at the recommended density and interval.[1] If clumps persist, you can gently pass the cell suspension through a cell strainer before seeding.[1] |
Q2: My untreated control BPH-1 cells show low or inconsistent proliferation. What should I investigate?
Issues with your control wells often point to fundamental problems with your cell culture conditions or the health of your cells.
Troubleshooting Steps for Control Wells
| Area to Investigate | Recommended Actions |
| Cell Health & Passage Number | Ensure cells are healthy, in the exponential growth phase, and free from contamination.[5] High passage numbers can lead to phenotypic drift; it is recommended to use BPH-1 cells for no more than 10 passages after thawing.[6] Always start experiments with a fresh, authenticated stock of cells when possible. |
| Mycoplasma Contamination | Mycoplasma is a common, often undetected, contaminant that can significantly affect cell proliferation rates.[2] Regularly test your cultures for mycoplasma using a reliable method such as PCR. |
| Suboptimal Incubation Conditions | Verify that the incubator is maintaining a stable temperature of 37°C and 5% CO2.[3] Ensure proper humidity levels to prevent evaporation.[1] |
| Media Quality | Use fresh, pre-warmed culture medium for your experiments. Ensure all components and supplements (e.g., FBS, growth factors) are within their expiration dates and have been stored correctly.[1][3] For BPH-1 cells, the recommended medium is often RPMI-1640 supplemented with 20% FBS and other growth factors like testosterone, transferrin, sodium selenite, and insulin.[7] |
Q3: The signal from my assay (e.g., MTT, WST-1) is very low, even in the control wells. How can I fix this?
A weak signal can be caused by several factors, from insufficient cell numbers to issues with the assay chemistry itself.
Strategies to Increase Assay Signal
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | The number of viable cells may be too low to generate a robust signal.[1] Perform a cell titration experiment to determine the optimal initial seeding density for BPH-1 cells that gives a strong signal within the linear range of the assay.[1] |
| Incorrect Reagent Incubation Time | The incubation time with the assay reagent (e.g., WST-1, MTT) may not be optimal. This should be determined empirically for your specific experimental setup.[8][9] For WST-1 assays, you can measure absorbance at multiple time points (e.g., 0.5, 1, 2, and 4 hours) to find the ideal window.[10] |
| Reagent Degradation | Assay reagents like MTT and WST-1 are sensitive to light and improper storage.[11][12] Store reagents according to the manufacturer's instructions, often at -20°C and protected from light.[12] Prepare reagent mixtures immediately before use.[12] |
| Incorrect Plate Reader Settings | Ensure the wavelength settings on your plate reader are correct for the assay being used. For WST-1, absorbance is typically measured between 420-480 nm, with a reference wavelength above 600 nm.[8][13] |
Q4: I'm observing a high background signal in my assay. What are the common causes?
High background absorbance can mask the true signal from your cells and reduce the dynamic range of the assay.
Troubleshooting High Background Signal
| Potential Cause | Recommended Solution |
| Compound Interference | The test compound itself may react with the assay reagent.[5] To check for this, run a control well containing only the compound in cell-free media with the assay reagent.[5] |
| Media Components | Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays.[5] Consider using phenol red-free media, especially during the reagent incubation step.[10] Serum can also contribute to the reduction of some reagents like WST-1; reducing serum concentration during the assay may help.[12] |
| Reagent Contamination or Degradation | Contamination of the assay reagent with bacteria or reducing agents can cause non-specific signal generation.[5][11] Similarly, prolonged exposure of WST-1 to light can increase background absorbance.[8] Always use sterile techniques and protect reagents from light.[8][11] |
| Incubation Time | Over-incubation with the assay reagent can lead to increased background. Limit the incubation time to the optimized duration.[8] |
Q5: My results show that a test compound increased cell proliferation to over 100% of the control. Is this a real effect?
While some compounds can stimulate proliferation, an apparent increase in viability can also be an artifact of the assay chemistry.
Interpreting >100% Viability
| Potential Cause | Explanation and Action |
| Compound-Induced Proliferation | The compound may genuinely be stimulating BPH-1 cell growth. This is a possible result that requires further validation. |
| Increased Metabolic Activity | Assays like MTT and WST-1 measure mitochondrial reductase activity, which is often used as a proxy for cell viability.[14] A compound could increase the metabolic rate of the cells without increasing cell number, leading to a higher signal.[14] |
| Assay Interference | The compound may directly reduce the tetrazolium salt (MTT, WST-1) or interfere with the absorbance reading, giving a false positive signal. |
| Validation | To confirm a true proliferative effect, supplement your tetrazolium salt-based assay with a non-metabolic method, such as direct cell counting (e.g., Trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation).[14] |
Experimental Protocols
Standard WST-1 Cell Proliferation Assay Protocol for BPH-1 Cells
This protocol provides a general framework. Optimization of cell density and incubation times is highly recommended.
-
Cell Seeding:
-
Harvest BPH-1 cells that are in the logarithmic growth phase using trypsin-EDTA.
-
Resuspend cells in fresh culture medium (e.g., RPMI-1640 + 20% FBS) and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 0.5 - 2.0 x 10⁴ cells/100 µL).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to minimize evaporation.[1]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Cell Treatment:
-
Prepare serial dilutions of your test compound (e.g., BXL-628) at 2x the final concentration in the appropriate vehicle.
-
Remove the old media from the cells and add 100 µL of the appropriate treatment solution (including vehicle-only controls).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Addition:
-
Incubation and Measurement:
-
Incubate the plate for 0.5 to 4 hours at 37°C, 5% CO₂.[8] The optimal time depends on the metabolic activity of the BPH-1 cells and should be determined in a preliminary experiment.[10]
-
Gently shake the plate for 1 minute to ensure uniform distribution of the formazan (B1609692) dye.[8]
-
Measure the absorbance using a microplate reader at a wavelength between 420-480 nm.[13] Use a reference wavelength greater than 600 nm to correct for background absorbance.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Express the results as a percentage of the vehicle-treated control wells.
-
Visualizations
Workflow and Troubleshooting Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Leibniz Institute DSMZ [dsmz.de]
- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. materialneutral.info [materialneutral.info]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. labotaq.com [labotaq.com]
- 13. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Antibody Selection for Western Blotting of BPH-628 Targets
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive resources for optimizing western blotting experiments for targets of BPH-628 (elocalcitol).
Introduction to this compound and its Mechanism of Action
This compound, also known as elocalcitol (B1671181), is a synthetic agonist of the Vitamin D Receptor (VDR).[1] Its primary mechanism of action involves binding to the VDR, a nuclear receptor that modulates gene expression.[2] In the context of benign prostatic hyperplasia (BPH), activation of the VDR by this compound leads to the inhibition of cell proliferation and the induction of apoptosis.[3] A key signaling pathway targeted by this compound is the RhoA/Rho kinase (ROCK) pathway. This compound has been shown to inhibit this pathway, which plays a role in cell proliferation, inflammation, and smooth muscle contraction.[4][5]
Therefore, when studying the effects of this compound, key protein targets for western blotting analysis include the Vitamin D Receptor itself, core components of the RhoA/ROCK pathway, and downstream markers of apoptosis and cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What are the primary protein targets to analyze by western blot when studying the effects of this compound?
A1: The primary targets include the direct receptor and key downstream signaling proteins. We recommend focusing on:
-
Vitamin D Receptor (VDR): To confirm expression in your model system and assess any changes in its levels.
-
RhoA: A key small GTPase in the downstream pathway inhibited by this compound.[4] Analysis can include total RhoA levels and activation state (GTP-bound RhoA).
-
ROCK1/ROCK2: Rho-associated kinases that are direct effectors of RhoA.
-
Clusterin: An apoptosis marker that has been shown to be upregulated by this compound treatment.[3]
-
Proliferation Markers: Such as PCNA or Ki-67, to confirm the anti-proliferative effects of this compound.
Q2: How do I select the best primary antibody for my target?
A2: Selecting a high-quality primary antibody is crucial for a successful western blot.[6] Key considerations include:
-
Validation: Choose antibodies specifically validated for western blotting by the manufacturer or in peer-reviewed literature.[7][8] Knockout/knockdown validation is the gold standard.[7]
-
Specificity: Ensure the antibody is specific to your protein of interest with minimal cross-reactivity.[8]
-
Host Species: The primary antibody's host species should be different from the species of your sample to avoid cross-reactivity with endogenous immunoglobulins.[7]
-
Clonality: Monoclonal antibodies offer high specificity and lot-to-lot consistency, while polyclonal antibodies can sometimes provide a stronger signal by binding to multiple epitopes.
-
Immunogen: Check the immunogen sequence to ensure it is specific to your target and does not have high homology with other proteins.
Q3: Should I use a monoclonal or polyclonal antibody?
A3: The choice depends on your experimental needs.
-
Monoclonal Antibodies: Recommended for their high specificity and batch-to-batch consistency, leading to more reproducible results.
-
Polyclonal Antibodies: Can be more sensitive as they recognize multiple epitopes on the target protein. However, they may have higher batch-to-batch variability and a greater potential for non-specific binding.
Q4: What are the most important considerations for choosing a secondary antibody?
A4: The secondary antibody must be directed against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[6] It should also be conjugated to an enzyme (like HRP or AP) or a fluorophore that is compatible with your detection system.
Antibody Selection Guide for Key this compound Targets
The following table summarizes key information for selecting antibodies for primary targets in the this compound signaling pathway. This data is compiled from typical antibody datasheets and should be used as a starting point for your own optimization.
| Target Protein | Common Host Species | Clonality | Expected MW (kDa) | Recommended Starting Dilution (WB) | Key Considerations |
| Vitamin D Receptor (VDR) | Rabbit, Mouse | Monoclonal, Polyclonal | ~48-55 kDa | 1:1000 | VDR can exist in different isoforms; ensure your antibody recognizes the correct one.[9] Nuclear and cytoplasmic fractions may be analyzed separately.[10] |
| RhoA | Rabbit, Mouse | Monoclonal, Polyclonal | ~21-24 kDa | 1:1000 - 1:4000 | To measure activation, a RhoA activation assay (pull-down) followed by western blot is required.[11][12] |
| ROCK1 | Rabbit, Mouse | Monoclonal | ~158 kDa | 1:1000 | Can be cleaved by caspases during apoptosis; you may observe a smaller cleavage product. |
| Clusterin | Rabbit, Goat | Polyclonal, Monoclonal | Precursor: ~60-70 kDa; Mature forms: ~35-40 kDa (alpha and beta chains) | 1:500 - 1:2000 | Multiple isoforms and post-translational modifications can result in different bands. |
Visualizing this compound Signaling and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Workflow for antibody selection and optimization.
Troubleshooting Guide
This section addresses common problems encountered during western blotting for this compound targets.
Problem 1: Weak or No Signal
| Possible Cause | Solution |
| Low Protein Abundance | Increase the amount of protein loaded per well (start with 20-30 µg of total lysate).[13] If the target is known to be low, consider enriching your sample via immunoprecipitation.[14] |
| Inefficient Protein Transfer | Verify transfer by staining the membrane with Ponceau S after transfer.[13] For high molecular weight proteins (>100 kDa), consider a wet transfer overnight at 4°C. For low MW proteins (<30 kDa, e.g., RhoA), use a membrane with a smaller pore size (0.2 µm) and check that transfer times are not excessive. |
| Suboptimal Antibody Concentration | The primary antibody concentration is too low. Perform a dot blot to confirm antibody activity.[15] Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[16] |
| Inactive Antibody | Ensure antibodies have been stored correctly at the recommended temperature and have not been freeze-thawed multiple times.[16] Use a positive control (e.g., a cell lysate known to express the target) to confirm antibody activity. |
| Blocking Agent Masking Epitope | Some proteins are masked by milk-based blockers. Try switching from non-fat dry milk to Bovine Serum Albumin (BSA) or vice versa.[14] |
Problem 2: High Background
| Possible Cause | Solution |
| Primary Antibody Concentration Too High | This is a common cause of high background. Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background.[17] Start with the manufacturer's recommended dilution and test several dilutions around it.[18] |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or use a higher concentration of blocking agent (e.g., 5% non-fat milk or BSA).[19] Ensure the blocking solution is fresh. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[13] Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer to help remove non-specifically bound antibodies.[17] |
| Secondary Antibody Non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding.[19] If bands appear, consider using a pre-adsorbed secondary antibody or changing to a different one. |
| Membrane Dried Out | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[17] |
Problem 3: Non-Specific Bands
| Possible Cause | Solution |
| Primary Antibody Cross-Reactivity | Review the antibody datasheet for known cross-reactivities. If possible, use a positive and negative control cell line or tissue to confirm specificity. Consider trying a different antibody, preferably a monoclonal one, targeting a different epitope. |
| Protein Overload | Loading too much protein can lead to non-specific antibody binding. Reduce the amount of protein loaded per lane.[16] |
| Sample Degradation | Prepare fresh lysates and always add protease and phosphatase inhibitors to your lysis buffer.[19] Keep samples on ice to minimize degradation. |
| Suboptimal Antibody Dilution | A primary antibody concentration that is too high can lead to the appearance of non-specific bands. Optimize the antibody dilution as described for high background.[13] |
Detailed Experimental Protocol: Standard Western Blotting
This protocol provides a general framework. Incubation times and concentrations should be optimized for each specific antibody and experimental setup.
1. Sample Preparation (Cell Lysates) a. Culture and treat cells as required for your experiment (e.g., with and without this compound). b. Wash cells twice with ice-cold PBS. c. Lyse cells in RIPA buffer (or other suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE a. Mix protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. b. Load 20-30 µg of protein per lane into a polyacrylamide gel of an appropriate percentage for your target protein's molecular weight. c. Run the gel in 1X running buffer until the dye front reaches the bottom.
3. Protein Transfer a. Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer. b. Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane. c. Transfer proteins to the membrane. A semi-dry transfer for 1 hour or a wet transfer at 4°C for 2 hours to overnight is typical.
4. Immunoblotting a. After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). b. (Optional) Stain with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST. c. Blocking: Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. d. Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the membrane overnight at 4°C with gentle agitation. e. Washing: Wash the membrane three times for 5-10 minutes each with TBST. f. Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature with gentle agitation. g. Final Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to achieve a strong signal without saturating the bands.
6. Analysis a. Quantify band intensity using densitometry software. b. Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin, or β-tubulin) to account for loading differences.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor agonists target static, dynamic, and inflammatory components of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. Vitamin D3 Receptor (D2K6W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Flow cytometry detection of vitamin D receptor changes during vitamin D treatment in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RHOA antibody (10749-1-AP) | Proteintech [ptglab.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 18. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 19. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
Technical Support Center: Gene Expression Analysis with BPH-628 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BPH-628 in gene expression studies. The information is tailored to professionals in drug development and related scientific fields.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step after obtaining raw gene expression data from a this compound treatment experiment?
The initial and most critical step is quality control (QC) of your raw data. Before proceeding to normalization, it is essential to assess the quality of your sequencing reads (e.g., using FastQC) to identify and address issues such as low-quality bases, adapter contamination, and read duplication. Poor quality data can significantly impact the reliability of downstream analysis, including normalization and differential gene expression.
Q2: Why is normalization of gene expression data necessary when studying the effects of this compound?
Q3: Which normalization method is most appropriate for my RNA-Seq data from this compound treated samples?
The choice of normalization method depends on the specific research question and the experimental design. For differential gene expression analysis between this compound treated and control groups, methods that account for both sequencing depth and RNA composition are recommended.[4] Methods like Trimmed Mean of M-values (TMM) and the normalization implemented in DESeq2 are robust choices for this purpose.[4][5] For comparing the expression levels of different genes within the same sample, methods that also correct for gene length, such as Transcripts Per Kilobase Million (TPM), are more suitable.[4]
Q4: Can I use the same normalization strategy for both RNA-Seq and qPCR data?
No, different normalization strategies are required for RNA-Seq and qPCR data. For qPCR, the standard method is to normalize the expression of your target gene to one or more stably expressed reference (housekeeping) genes.[6] The comparative Ct (ΔΔCt) method is a widely used approach for this.[6] In contrast, RNA-Seq normalization methods typically use the distribution of all expressed genes to calculate scaling factors.[7]
Q5: How do I handle batch effects in my this compound gene expression study?
Batch effects can arise if samples are processed or sequenced in different batches. These can introduce systematic, non-biological variation into your data. If your experiment has a clear batch structure, it is crucial to correct for it. Methods like ComBat or the batch correction functionalities within packages like limma can be used to adjust for known batch effects.[1] It is generally recommended to perform batch correction after an initial within-dataset normalization.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between biological replicates after normalization | - Inconsistent sample handling or RNA extraction. - Inappropriate normalization method for the data distribution. - Presence of strong, uncorrected batch effects. | - Review and standardize laboratory protocols. - Explore different normalization methods and assess their performance using diagnostic plots (e.g., PCA, boxplots).[5] - If batch information is available, apply a batch correction method.[1] |
| Few or no differentially expressed genes identified after this compound treatment | - Insufficient statistical power (e.g., small sample size). - this compound may have subtle effects on gene expression at the tested concentration and time point. - Overly aggressive normalization that removes biological signal. | - Increase the number of biological replicates. - Consider different treatment durations or concentrations of this compound. - Evaluate the impact of the chosen normalization method; consider a less stringent approach if appropriate. |
| Inconsistent results between RNA-Seq and qPCR validation | - Different normalization strategies applied to the two data types. - Poorly designed qPCR primers or suboptimal reaction conditions. - Instability of the chosen reference gene for qPCR normalization. | - Ensure that the conceptual basis for normalization is consistent (i.e., comparing relative expression changes). - Validate qPCR primer efficiency and specificity. - Validate the stability of your qPCR reference genes across all experimental conditions.[6] |
| PCA plot does not separate this compound treated and control groups | - The treatment effect may be subtle and not the primary source of variation in the data. - A dominant, uncorrected technical factor (e.g., batch effect) is masking the biological signal. | - Examine other principal components to see if they capture the treatment effect. - Investigate potential confounding variables and, if identified, include them in the downstream statistical model or apply a correction method. |
Summary of Normalization Strategies
| Normalization Method | Description | Primary Use Case | Advantages | Limitations |
| Counts Per Million (CPM) | Normalizes for sequencing depth by scaling raw counts to the total number of mapped reads per library. | Comparing relative gene expression between samples. | Simple and intuitive to calculate.[4] | Does not account for gene length or RNA composition bias. |
| Transcripts Per Kilobase Million (TPM) | Normalizes for both sequencing depth and gene length. | Comparing the expression of different genes within the same sample. | More accurate than RPKM/FPKM for comparing gene expression levels between samples.[4] | Not ideal for differential expression analysis across samples.[8] |
| Reads/Fragments Per Kilobase of transcript per Million mapped reads (RPKM/FPKM) | Normalizes for both sequencing depth and gene length. | Comparing gene expression levels within the same sample and between different samples. | Widely used and incorporated in several software tools.[4] | Can be biased and is generally outperformed by TPM for between-sample comparisons.[9] |
| Trimmed Mean of M-values (TMM) | Calculates a scaling factor for each library based on the assumption that most genes are not differentially expressed. | Differential gene expression analysis. | Robust to the presence of a large number of differentially expressed genes and differences in RNA composition.[8] | Assumes that the majority of genes are not differentially expressed. |
| DESeq2 Normalization | Estimates size factors based on the median of the ratios of observed counts to a pseudo-reference sample. | Differential gene expression analysis. | Robust and generally performs well for a wide range of datasets.[7] | Specifically designed for use with the DESeq2 package. |
| Quantile Normalization | Transforms the data so that the distribution of gene expression is the same across all samples. | Differential gene expression analysis, particularly for microarray data. | Forces the distributions of each sample to be identical. | Can obscure true global changes in gene expression. |
Experimental Protocols
RNA Extraction and Quality Control
-
Sample Collection: Collect cell pellets or tissues from this compound treated and control groups. Immediately stabilize the RNA using a suitable reagent (e.g., TRIzol or an RNA stabilization solution).
-
RNA Extraction: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction protocol. Include a DNase treatment step to remove contaminating genomic DNA.
-
Quality Assessment:
-
Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). Aim for ratios of ~2.0 and >1.8, respectively.
-
Integrity: Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. Look for a high RNA Integrity Number (RIN) (ideally > 7).
-
-
Quantity Assessment: Quantify the RNA concentration using a fluorometric method (e.g., Qubit).
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Starting with high-quality total RNA, prepare sequencing libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Library QC: Validate the size distribution and concentration of the final libraries using a Bioanalyzer and Qubit.
-
Sequencing: Pool the libraries and perform sequencing on an appropriate platform (e.g., Illumina NovaSeq) to generate the desired number of reads per sample.
Visualizations
References
- 1. bigomics.ch [bigomics.ch]
- 2. Frontiers | Normalization Methods for the Analysis of Unbalanced Transcriptome Data: A Review [frontiersin.org]
- 3. Normalizing Behaviors and RNASeq: A Tale of Good and Bad Practices | by Decode Box | Medium [medium.com]
- 4. pluto.bio [pluto.bio]
- 5. The Impact of Normalization Methods on RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 7. RNA sequencing data analysis - Counting, normalization and differential expression - Easy Guides - Wiki - STHDA [sthda.com]
- 8. Comparison of normalization approaches for gene expression studies completed with high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Enhancing Bioavailability of Elocalcitol in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of Elocalcitol in animal studies.
Troubleshooting Guide
Issue: Low or variable plasma concentrations of Elocalcitol after oral administration.
This is a common challenge with lipophilic compounds like Elocalcitol. The following sections provide potential causes and solutions.
Formulation-Related Issues
Potential Cause: Inadequate solubilization of Elocalcitol in the gastrointestinal (GI) tract.
Solutions:
-
Lipid-Based Formulations: Elocalcitol's lipophilicity makes it a prime candidate for lipid-based drug delivery systems. These formulations can enhance solubilization and absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents spontaneously form fine oil-in-water emulsions in the GI tract, increasing the surface area for absorption.[2][3]
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Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protecting it from degradation and enhancing its uptake.[4][5][6]
-
Nanosuspensions: Reducing the particle size of Elocalcitol to the nanometer range can significantly increase its dissolution rate and oral bioavailability.[7][8][9]
-
Experimental Protocol: Preparation of a Generic SEDDS Formulation
-
Excipient Screening: Determine the solubility of Elocalcitol in various oils (e.g., medium-chain triglycerides like Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Ternary Phase Diagram Construction: To identify the optimal ratio of oil, surfactant, and co-solvent, construct a ternary phase diagram. This helps in identifying the self-emulsifying region.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial.
-
Heat the mixture to 40-60°C to ensure homogeneity.
-
Add the calculated amount of Elocalcitol to the mixture and stir until it is completely dissolved.
-
Cool the formulation to room temperature.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Assess the time taken for the formulation to emulsify in an aqueous medium with gentle agitation.
-
Animal Model and Procedural Issues
Potential Cause: Improper administration technique or physiological differences in animal models.
Solutions:
-
Standardized Oral Gavage Technique: Ensure consistent and accurate dosing by following a standardized oral gavage protocol. Incorrect placement of the gavage needle can lead to dosing errors and undue stress on the animal, affecting GI motility and absorption.
-
Consideration of Animal Species: Different animal species have distinct GI physiologies (e.g., gastric pH, transit time, bile salt composition) that can significantly impact the bioavailability of a drug. For instance, the bioavailability of the related vitamin D analog, Seocalcitol (B1662187), from a SMEDDS formulation was found to be lower in rats compared to a simple MCT solution, highlighting species-specific differences.[10][11]
Experimental Protocol: Oral Gavage in Rats
-
Animal Restraint: Gently restrain the rat to immobilize its head and body.
-
Gavage Needle Insertion:
-
Measure the appropriate length for needle insertion (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the esophagus. The animal should swallow the tube. Do not force the needle if resistance is met.
-
-
Substance Administration: Administer the Elocalcitol formulation at a controlled rate.
-
Post-Administration Monitoring: Observe the animal for any signs of distress after the procedure.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters I should be measuring for Elocalcitol in my animal studies?
A1: The primary pharmacokinetic parameters to assess the bioavailability of Elocalcitol are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Absolute Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Q2: I am observing high inter-animal variability in my pharmacokinetic data. What could be the cause?
A2: High variability is a common issue with poorly soluble drugs. Potential causes include:
-
Inconsistent Formulation: Ensure your formulation is homogenous and stable. For suspensions, ensure adequate re-suspension before each dose.
-
Variations in Food Intake: The presence or absence of food can significantly affect the absorption of lipophilic drugs. Standardize the fasting and feeding schedule for your study animals. For example, studies with the vitamin D analog Seocalcitol in minipigs showed that food intake affected its bioavailability from a propylene (B89431) glycol solution but had less impact on lipid-based formulations.[10]
-
Physiological Differences: Even within the same species, individual differences in GI physiology can contribute to variability.
-
Dosing Inaccuracy: Ensure precise and consistent dosing for each animal.
Q3: Are there any analytical methods recommended for quantifying Elocalcitol in animal plasma?
A3: Highly sensitive analytical methods are required to quantify the low concentrations of vitamin D analogs in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method. It offers high selectivity and sensitivity for accurate quantification.
Quantitative Data Summary
Table 1: Bioavailability of Seocalcitol from Different Formulations in Rats and Minipigs
| Formulation | Animal Model | Fed/Fasted State | Absolute Bioavailability (F%) | Reference |
| Propylene Glycol (PG) Solution | Minipig | Fasted | 15% | [10] |
| Propylene Glycol (PG) Solution | Minipig | Fed | 29% | [10] |
| Medium Chain Triglyceride (MCT) Solution | Rat | - | 22-24% | [11] |
| Medium Chain Triglyceride (MCT) Solution | Minipig | Fasted | 21% | [10] |
| Medium Chain Triglyceride (MCT) Solution | Minipig | Fed | 22% | [10] |
| Self-Microemulsifying Drug Delivery System (MC-SMEDDS) | Rat | - | 18% | [11] |
| Self-Microemulsifying Drug Delivery System (MC-SMEDDS) | Minipig | Fasted | 28% | [10] |
| Self-Microemulsifying Drug Delivery System (MC-SMEDDS) | Minipig | Fed | 33% | [10] |
Data for Seocalcitol is presented as an illustrative example for a lipophilic vitamin D analog.
Visualizations
Signaling Pathway
Caption: Elocalcitol signaling pathway via the Vitamin D Receptor.
Experimental Workflow
Caption: Workflow for assessing Elocalcitol bioavailability.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor bioavailability.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. ijisrt.com [ijisrt.com]
- 3. EP1480636A2 - Self emulsifying drug delivery systems for poorly soluble drugs - Google Patents [patents.google.com]
- 4. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perspectives and Prospective on Solid Lipid Nanoparticles as Drug Delivery Systems | MDPI [mdpi.com]
- 7. Optimization of Extended-Release ZL-004 Nanosuspensions for In Vivo Pharmacokinetic Study to Enhance Low Solubility and Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of particle size on oral absorption of carvedilol nanosuspensions: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability of seocalcitol III. Administration of lipid-based formulations to minipigs in the fasted and fed state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of seocalcitol II: development and characterisation of self-microemulsifying drug delivery systems (SMEDDS) for oral administration containing medium and long chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration and validation of assays for BPH-628 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BPH-628 (Elocalcitol) in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Elocalcitol (B1671181), is a synthetic analog of Vitamin D3. Its primary mechanism of action is as a Vitamin D Receptor (VDR) agonist.[1][2] By activating the VDR, this compound inhibits the proliferation of benign prostatic hyperplasia (BPH) cells and induces apoptosis (programmed cell death).[3][4]
Q2: Does this compound interact with the androgen receptor or inhibit 5α-reductase?
A2: No. Preclinical studies have shown that this compound does not bind to the androgen receptor (AR) and does not inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[3] This indicates that its anti-proliferative effects are independent of the androgen signaling pathway.
Q3: What are the key signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways implicated in BPH pathogenesis. Upon binding to the VDR, it inhibits the RhoA/Rho kinase (ROCK) signaling pathway, which is involved in smooth muscle contraction and cell migration.[1][2] Additionally, this compound has been found to suppress the pro-inflammatory NF-κB signaling pathway and inhibit the production of the chemokine Interleukin-8 (IL-8).[5][6]
Q4: What are the expected outcomes of treating BPH cells with this compound in vitro?
A4: In vitro treatment of BPH cells with this compound is expected to lead to a dose-dependent inhibition of cell proliferation and an increase in apoptosis.[3][4] It has been reported to be more potent than calcitriol (B1668218), the active form of Vitamin D3, in inhibiting BPH cell growth.[7]
Q5: Are there any known quantitative effects of this compound from clinical trials?
A5: Yes, a phase II clinical trial in patients with BPH demonstrated that treatment with this compound resulted in a statistically significant reduction in prostate volume compared to placebo.
Data Presentation
Preclinical Efficacy of this compound
| Parameter | Observation | Cell Line | Reference |
| Cell Proliferation | Dose-dependent inhibition of BPH cell proliferation. More potent than calcitriol. | Human BPH cells | [7] |
| Apoptosis | Induction of apoptosis in human BPH cells. | Human BPH cells | [3][4] |
| Androgen Receptor Binding | No binding to the androgen receptor. | Human BPH homogenates | [3] |
| 5α-Reductase Activity | No inhibition of 5α-reductase 1 and 2. | Not specified | [3] |
Clinical Trial Data: Effect of this compound on Prostate Volume
| Treatment Group | Mean Change in Prostate Volume | p-value vs. Placebo | Study |
| This compound | -2.90% | <0.0001 | Phase II Clinical Trial |
| Placebo | +4.32% | Phase II Clinical Trial |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
Objective: To determine the effect of this compound on the proliferation of BPH cells.
Methodology:
-
Cell Seeding: Seed BPH-1 cells (or other relevant prostate cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify this compound-induced apoptosis in BPH cells.
Methodology:
-
Cell Seeding: Seed BPH cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment: Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D receptor as a therapeutic target for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Showdown: Elocalcitol and Dutasteride for Benign Prostatic Hyperplasia
An Objective Comparison of Two Therapeutic Agents for Benign Prostatic Hyperplasia (BPH) in a Preclinical Setting.
This guide offers a comparative analysis of elocalcitol (B1671181) and dutasteride (B1684494), two pharmacological agents with distinct mechanisms of action for the management of Benign Prostatic Hyperplasia (BPH). The following sections detail their effects on prostate cells in vitro, supported by experimental data from various studies. This document is intended for researchers, scientists, and professionals in drug development to provide a foundational understanding of the preclinical profiles of these compounds.
Comparative Efficacy and Mechanism of Action: In Vitro Data
While direct head-to-head in vitro studies are limited, the existing literature provides insights into the individual performance of elocalcitol and dutasteride on key cellular processes relevant to BPH pathology. The data presented below is a synthesis from multiple studies and should be interpreted with the consideration that experimental conditions may have varied.
| Parameter | Elocalcitol | Dutasteride | Source(s) |
| Target Cell Type | Primarily BPH Stromal Cells | Benign (BPH-1) and Prostate Cancer Epithelial Cells (LNCaP, PC3, etc.) | [1][2] |
| Primary Mechanism | Vitamin D Receptor (VDR) Agonist; Anti-proliferative, Anti-inflammatory | Dual 5α-reductase (Type 1 & 2) inhibitor | [3][4][5] |
| Effect on Cell Proliferation | Inhibits IL-8-induced proliferation of BPH stromal cells. Also inhibits androgen-dependent and -independent proliferation. | Abrogates testosterone-stimulated growth of BPH-1 cells. Reduces viability and proliferation of prostate cancer cell lines. | [1][2][6] |
| Effect on Apoptosis | Regulates apoptosis via VDR binding. | Induces apoptosis in androgen-sensitive prostate cell lines. | [3][6] |
| Anti-inflammatory Effects | Inhibits production of pro-inflammatory cytokines and chemokines (e.g., IL-8) in BPH cells. | Not a primary mechanism of action. | [7] |
| Effect on Androgen Signaling | Acts downstream of the androgen receptor. | Inhibits the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). | [4][7] |
Experimental Protocols
The following is a representative, detailed methodology for a comparative in vitro study of elocalcitol and dutasteride on BPH cells, based on common practices in the field.
Cell Culture
-
Cell Lines:
-
Human Benign Prostatic Hyperplasia Stromal Cells (BPH-SC)
-
Human Benign Prostatic Hyperplasia Epithelial Cell Line (BPH-1)
-
-
Culture Conditions:
-
Cells are to be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments involving androgen stimulation, cells should be cultured in a phenol (B47542) red-free RPMI-1640 medium with charcoal-stripped FBS for 48 hours prior to treatment to reduce baseline androgen levels.
-
Treatment
-
Cells are to be seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
After reaching 70-80% confluency, the medium is replaced with a fresh medium containing either elocalcitol (e.g., 1-100 nM), dutasteride (e.g., 0.1-10 µM), or vehicle control (e.g., DMSO).
-
For androgen-stimulated proliferation studies in BPH-1 cells, testosterone (e.g., 10 nM) is to be added with or without the test compounds.[2]
-
For inflammation studies in BPH-SC, cells can be co-treated with an inflammatory stimulus such as Interleukin-8 (IL-8) (e.g., 50 ng/mL) with or without elocalcitol.[1]
-
Incubation times will vary depending on the assay (e.g., 24-72 hours).
Assays
-
Cell Viability/Proliferation Assay (MTS/MTT Assay):
-
After the treatment period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Following incubation (1-4 hours), the absorbance is measured at a specific wavelength (e.g., 490 nm for MTS) to determine the number of viable cells.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.
-
-
Gene Expression Analysis (Real-Time RT-PCR):
-
Total RNA is extracted from treated cells and reverse-transcribed into cDNA.
-
Real-time PCR is performed using specific primers for genes of interest (e.g., PSA, AR, IL-8, COX-2).
-
-
Protein Analysis (Western Blot):
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., for p65 NF-κB, RhoA, cleaved caspase-3) and corresponding secondary antibodies.
-
Protein bands are visualized and quantified.
-
-
Cytokine Measurement (ELISA):
-
The concentration of secreted cytokines (e.g., IL-8) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Visualizing the Molecular and Experimental Frameworks
To better understand the mechanisms of action and the experimental approach, the following diagrams have been generated.
References
- 1. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dutasteride prevents the growth response to testosterone in benign and androgen-sensitive malignant prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. droracle.ai [droracle.ai]
- 5. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
BPH-628 vs. Saw Palmetto Extract: A Comparative Analysis of Prostate Cell Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug BPH-628 (Elocalcitol) and the widely used herbal supplement, saw palmetto extract, focusing on their respective mechanisms for inhibiting prostate cell growth. The information presented is based on preclinical and clinical data to support research and development in the field of benign prostatic hyperplasia (BPH).
I. Overview and Mechanism of Action
This compound (Elocalcitol) is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3. It functions as a vitamin D receptor (VDR) agonist.[1] Preclinical studies have shown that this compound can inhibit the proliferation of human BPH cells and induce apoptosis, even in the presence of androgens or growth factors.[2] Its mechanism is distinct from traditional BPH therapies as it does not inhibit 5α-reductase or bind to the androgen receptor.[2] Instead, it is thought to reduce the static component of BPH by inhibiting the activity of intra-prostatic growth factors downstream of the androgen receptor.[1]
Saw Palmetto Extract (SPE) is a complex mixture of compounds derived from the fruit of the Serenoa repens plant. Its proposed mechanisms of action are multifaceted and include anti-androgenic, pro-apoptotic, and anti-inflammatory effects.[3] The anti-androgenic effects are attributed to the inhibition of 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), and potentially by inhibiting the binding of DHT to androgen receptors.[4][5] However, the clinical efficacy of saw palmetto extracts can be inconsistent, which may be due to the lack of standardized formulations.[3]
II. Quantitative Data on Efficacy
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound and saw palmetto extract.
Table 1: Clinical Trial Data on Prostate Volume Reduction
| Compound | Study Design | Duration | Dosage | Key Finding |
| This compound | Phase II, double-blind, randomized, placebo-controlled | 12 weeks | 150 mcg daily | -2.90% change in prostate volume in the this compound group vs. +4.32% in the placebo group (p<0.0001).[6][7] |
| Saw Palmetto Extract | Systematic review of 18 randomized controlled trials | 4-48 weeks | Varied | Meta-analysis showed a weighted mean difference in peak urine flow of 1.93 mL/s compared to placebo.[8] Data on prostate volume change is less consistent across studies. |
Table 2: In Vitro Data on Prostate Cell Growth Inhibition
| Compound | Cell Line | Assay | Key Finding |
| This compound | Human BPH cells | Proliferation and apoptosis assays | Inhibited human BPH cell proliferation and induced apoptosis.[2] |
| Saw Palmetto Extract | LNCaP, 267B-1, BRFF-41T | Cytotoxicity assay | Inhibited proliferation of prostatic derived cell lines.[9] |
| Saw Palmetto Extract | LNCaP cells | Cell viability and apoptosis assays | Possesses anti-proliferative and pro-apoptotic effects by inhibiting 5α-reductase and DHT expression.[10] |
III. Experimental Protocols
A. This compound: Phase II Clinical Trial Methodology
A phase II, double-blind, randomized, placebo-controlled clinical study was conducted to evaluate the effect of this compound on prostate volume in patients with BPH.[6]
-
Participants: Male patients aged 50 years or older with a diagnosis of BPH and a prostate volume of 40 ml or greater.[6]
-
Intervention: Patients were randomized to receive either 150 mcg of this compound daily or a placebo for 12 weeks.[6]
-
Primary Endpoint: The primary outcome measure was the percentage change in prostate volume from baseline to the end of the 12-week treatment period, as measured by pelvic Magnetic Resonance Imaging (MRI).[6]
-
Secondary Endpoints: Secondary outcome measures included changes in maximum urinary flow rate (Qmax), American Urological Association Symptom Index (AUASI), and serum levels of PSA, testosterone, dihydrotestosterone, and luteinizing hormone.[6]
B. Saw Palmetto Extract: In Vitro Cell Viability and Apoptosis Assay
-
Cell Culture: LNCaP cells were treated with dihydrotestosterone (DHT) to mimic hyperplastic conditions.[10]
-
Intervention: The cells were then treated with saw palmetto extract.[10]
-
Assays:
-
Cell Viability: A CCK8 assay was used to measure cell viability.[10]
-
Apoptosis: Apoptosis was assessed using TUNEL staining and a Muse Cell Analyzer.[10]
-
Protein Expression: Western blot analysis was performed to measure the protein levels of Androgen Receptor (AR), Prostate-Specific Antigen (PSA), Steroid Receptor Coactivator-1 (SRC-1), and 5α-reductase 2 (5AR2).[10]
-
-
Animal Model: In parallel, testosterone-induced BPH was created in SD rats, which were then treated with saw palmetto extract. Prostate weight and serum DHT and testosterone levels were measured.[10]
IV. Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
The distinct mechanisms of action of this compound and saw palmetto extract are illustrated in the following signaling pathway diagrams.
Caption: this compound Signaling Pathway.
Caption: Saw Palmetto Extract Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical in vitro experimental workflow for assessing the efficacy of a compound on prostate cell growth.
Caption: In Vitro Prostate Cell Growth Inhibition Workflow.
V. Conclusion
This compound and saw palmetto extract represent two distinct approaches to inhibiting prostate cell growth. This compound acts through the vitamin D receptor pathway, offering a novel mechanism that is independent of androgen receptor signaling.[1][2] In contrast, saw palmetto extract is believed to exert its effects primarily through the inhibition of 5α-reductase and anti-inflammatory actions, although its efficacy can be variable.[3][4] The quantitative data available suggests that this compound can effectively arrest prostate growth in a clinical setting.[6] While saw palmetto has shown some positive effects in preclinical and some clinical studies, its overall clinical benefit for BPH remains a subject of debate due to inconsistent findings and a lack of formulation standardization.[3] Further direct comparative studies would be beneficial to definitively establish the relative efficacy of these two agents.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of saw palmetto (Serenoa repens) extract for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of saw palmetto extract in the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Saw palmetto berry extract inhibits cell growth and Cox-2 expression in prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saw Palmetto Extract Ameliorates Benign Prostatic Hyperplasia by Regulating 5α-Reductase and Apoptosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BPH-628 (Elocalcitol) and Other Vitamin D Analogs for Researchers and Drug Development Professionals
An in-depth analysis of the preclinical and clinical data on BPH-628 (Elocalcitol) in comparison to established vitamin D analogs such as Calcitriol (B1668218), Calcipotriol, and Paricalcitol, focusing on their therapeutic potential in benign prostatic hyperplasia (BPH) and related proliferative and inflammatory conditions.
This guide provides a comprehensive, data-driven comparison of the novel vitamin D analog this compound (Elocalcitol) with other widely recognized vitamin D analogs. The information is tailored for researchers, scientists, and professionals in drug development, offering a clear perspective on the relative performance, mechanisms of action, and experimental validation of these compounds.
Introduction to this compound and Vitamin D Analogs
Vitamin D analogs are a class of synthetic compounds designed to mimic the biological activities of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (Calcitriol), with improved therapeutic profiles. These analogs are developed to exhibit enhanced cell-differentiating, anti-proliferative, and anti-inflammatory properties while minimizing the calcemic side effects associated with high doses of natural vitamin D.
This compound (Elocalcitol) is a novel vitamin D3 analog that has been specifically investigated for its potential in treating benign prostatic hyperplasia (BPH)[1]. Its mechanism of action is centered on its ability to bind to the vitamin D receptor (VDR), thereby regulating gene expression related to cell growth and inflammation within the prostate gland[1][2][3]. This guide compares the preclinical and clinical attributes of this compound with Calcitriol, the endogenous active form of vitamin D, and two other synthetic analogs, Calcipotriol and Paricalcitol, which are established in other therapeutic areas.
Comparative Data on Vitamin D Analogs
The following tables summarize the available quantitative data for this compound and other vitamin D analogs across key performance parameters. It is important to note that direct head-to-head studies for all parameters are limited, and data may be compiled from different studies, which should be taken into consideration when making direct comparisons.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative Binding Affinity (vs. Calcitriol) | IC50 (nM) | Source |
| This compound (Elocalcitol) | Data not available in direct comparison | Not explicitly stated | - |
| Calcitriol | 100% (Reference) | ~0.1-1 | [4] |
| Calcipotriol | ~1% | ~10-100 | [4] |
| Paricalcitol | Data not available in direct comparison | Not explicitly stated | - |
Note: Relative binding affinity can vary depending on the assay conditions. The data presented is a general representation from available literature.
Table 2: VDR-Mediated Transactivation Activity
| Compound | Relative Potency (vs. Calcitriol) | EC50 (nM) | Source |
| This compound (Elocalcitol) | Potent VDR agonist | Not explicitly stated | [1][3] |
| Calcitriol | 100% (Reference) | ~0.1-1 | [5] |
| Calcipotriol | ~100-200% | ~0.05-0.5 | [4] |
| Paricalcitol | Similar to Calcitriol | ~0.1-1 | - |
Note: Transactivation potency is often cell-type specific and depends on the reporter gene used in the assay.
Table 3: Anti-proliferative Activity in Prostate Cells
| Compound | Cell Line | Inhibition | IC50 (nM) | Source |
| This compound (Elocalcitol) | Human BPH cells | Potent inhibition | Not explicitly stated | [1] |
| Calcitriol | LNCaP | Dose-dependent | ~1 | [6] |
| Calcipotriol | LNCaP | More potent than Calcitriol | <1 | [4] |
| Paricalcitol | Not specifically reported for prostate cells | - | - | - |
Note: The anti-proliferative effects are highly dependent on the specific cell line and culture conditions.
Table 4: Anti-inflammatory Activity
| Compound | Key Pathway/Marker | Effect | Source |
| This compound (Elocalcitol) | IL-8, NF-κB | Inhibition | [7] |
| Calcitriol | NF-κB, Prostaglandins | Inhibition | [8] |
| Calcipotriol | T-cell activation | Inhibition | - |
| Paricalcitol | NF-κB, RANTES | Inhibition | [9][10] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the action and evaluation of these compounds.
Caption: Classical genomic signaling pathway of vitamin D analogs via the Vitamin D Receptor (VDR).
Caption: Workflow for the comparative evaluation of vitamin D analogs.
Detailed Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize vitamin D analogs.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the relative binding affinity of test compounds to the VDR.
Principle: This assay measures the ability of an unlabeled vitamin D analog to compete with a radiolabeled VDR ligand (e.g., [³H]1α,25(OH)₂D₃) for binding to the VDR.
Materials:
-
Purified recombinant human VDR
-
[³H]1α,25(OH)₂D₃ (radioligand)
-
Test compounds (this compound, Calcitriol, Calcipotriol, Paricalcitol)
-
Assay buffer (e.g., TEG buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (unlabeled Calcitriol).
-
In a microcentrifuge tube, incubate a fixed concentration of purified VDR with a fixed concentration of [³H]1α,25(OH)₂D₃ in the presence of varying concentrations of the test compound or unlabeled Calcitriol.
-
Incubate the mixture at 4°C for a specified time (e.g., 4 hours) to reach equilibrium.
-
To separate bound from free radioligand, add dextran-coated charcoal to each tube and incubate for a short period (e.g., 10 minutes) on ice. The charcoal will adsorb the unbound radioligand.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant (containing the VDR-bound radioligand) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and plot a dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
VDR-Mediated Transcriptional Activation (Reporter Gene) Assay
Objective: To measure the ability of a vitamin D analog to activate the VDR and induce gene transcription.
Principle: This assay utilizes a host cell line (e.g., HEK293) co-transfected with a VDR expression vector and a reporter plasmid containing a VDR-responsive element (VDRE) linked to a reporter gene (e.g., luciferase).
Materials:
-
HEK293 cells (or another suitable cell line)
-
VDR expression plasmid
-
VDRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent and a luminometer
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After transfection, treat the cells with serial dilutions of the test compounds or the reference compound (Calcitriol).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Cell Proliferation Assay (XTT or MTT Assay)
Objective: To assess the anti-proliferative effects of vitamin D analogs on prostate cells.
Principle: This colorimetric assay measures the metabolic activity of viable cells. In the XTT assay, the tetrazolium salt XTT is reduced by metabolically active cells to a soluble formazan (B1609692) product, whose absorbance is proportional to the number of viable cells.
Materials:
-
Prostate cell line (e.g., BPH-1, LNCaP)
-
Cell culture medium
-
Test compounds
-
XTT labeling reagent and electron-coupling reagent
-
Microplate reader
Procedure:
-
Seed the prostate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add the XTT labeling mixture (XTT reagent and electron-coupling reagent) to each well.
-
Incubate the plate for a few hours at 37°C until the color develops.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450-500 nm).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
Anti-inflammatory Assay (NF-κB Reporter Assay)
Objective: To evaluate the ability of vitamin D analogs to inhibit inflammatory signaling pathways, such as the NF-κB pathway.
Principle: This assay is similar to the VDR transactivation assay but uses a reporter plasmid containing NF-κB response elements driving the expression of a reporter gene.
Materials:
-
A suitable cell line (e.g., HEK293)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
An inflammatory stimulus (e.g., TNF-α)
-
Test compounds
-
Luciferase assay reagent and a luminometer
Procedure:
-
Transfect the cells with the NF-κB luciferase reporter plasmid.
-
Pre-treat the transfected cells with serial dilutions of the test compounds for a short period.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Incubate for a specified time (e.g., 6-8 hours).
-
Lyse the cells and measure the luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity for each treatment group compared to the stimulated control.
-
Determine the IC50 value for the inhibition of NF-κB activation.
Conclusion
For researchers and drug development professionals, the data and protocols presented in this guide offer a foundational understanding for further investigation into the therapeutic potential of this compound and other vitamin D analogs. Future head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these compounds for the treatment of BPH and other related conditions.
References
- 1. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of vitamin D3, analogs on human prostate cancer cell lines: comparison with 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of vitamin D analogs as therapeutic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of calcitriol on prostate-specific antigen in vitro and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paricalcitol inhibits renal inflammation by promoting vitamin D receptor-mediated sequestration of NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
BPH-628 (Elocalcitol) in Preclinical Models: A Comparative Analysis of its Effect on Prostate-Specific Antigen Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BPH-628 (elocalcitol), a novel vitamin D receptor agonist, and its validated effects on prostate-specific antigen (PSA) levels in preclinical models of benign prostatic hyperplasia (BPH). The performance of this compound is compared with established 5-alpha-reductase inhibitors, finasteride (B1672673) and dutasteride (B1684494), supported by available experimental data.
Executive Summary
This compound has demonstrated efficacy in reducing prostate volume in preclinical BPH models through a distinct mechanism of action that does not involve the androgen pathway. While direct preclinical data on its effect on PSA is limited, the established correlation between prostate volume reduction and PSA levels suggests a potential for PSA modulation. This guide synthesizes available data to offer a comparative perspective for researchers in the field of BPH therapeutics.
Comparative Data on Prostate Volume and PSA Levels
The following table summarizes the effects of this compound, finasteride, and dutasteride on prostate volume and PSA levels as observed in various preclinical and clinical studies. It is important to note that the data for this compound's effect on PSA is inferred from its impact on prostate volume, as direct preclinical PSA measurements are not extensively reported.
| Compound | Mechanism of Action | Key Preclinical Model(s) | Effect on Prostate Volume | Effect on PSA Levels |
| This compound (Elocalcitol) | Vitamin D Receptor Agonist | Human BPH cells, Rat models of BPH | Decreased prostate growth to an extent similar to finasteride[1] | Data not directly available in preclinical studies. Reduction in prostate volume is expected to correlate with a decrease in PSA. |
| Finasteride | 5-alpha-reductase inhibitor | Rat models of BPH, Dog models of BPH | Significant reduction[2][3] | Significant reduction[2][4] |
| Dutasteride | Dual 5-alpha-reductase inhibitor | - | Significant reduction[5][6] | More significant reduction compared to finasteride[5] |
Signaling Pathway of this compound (Elocalcitol)
This compound operates through the Vitamin D Receptor (VDR), influencing cellular processes that control prostate growth and inflammation.[7][8] Unlike 5-alpha-reductase inhibitors, it does not interfere with the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT).
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below to facilitate reproducibility and further investigation.
In Vitro Human BPH Cell Proliferation Assay
-
Cell Culture: Primary human BPH cells are cultured in appropriate media supplemented with growth factors and androgens to stimulate proliferation.
-
Treatment: Cells are treated with varying concentrations of this compound, finasteride (as a comparator), or vehicle control.
-
Proliferation Assessment: Cell proliferation is measured using standard assays such as MTT or BrdU incorporation after a defined incubation period.
-
Apoptosis Analysis: Apoptosis is quantified by methods like TUNEL staining or caspase activity assays.[1]
In Vivo Rat Model of BPH
-
Model Induction: Benign prostatic hyperplasia is induced in rats, often through the administration of testosterone and estradiol.
-
Treatment Administration: Animals are treated orally or via injection with this compound, finasteride, or a placebo over a specified duration.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the ventral prostate is excised and weighed. A portion of the tissue can be used for histological analysis to assess changes in cell morphology and for biochemical assays to measure markers of apoptosis.[1]
-
PSA Measurement: While not explicitly reported for this compound in the reviewed preclinical studies, blood samples would typically be collected at baseline and at the end of the study for serum PSA analysis using an appropriate ELISA kit.
Experimental Workflow for Preclinical BPH Drug Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a new therapeutic agent for BPH.
Comparative Logic of this compound and Alternatives
This compound's mechanism of action provides a distinct therapeutic approach compared to 5-alpha-reductase inhibitors. This diagram illustrates the different pathways targeted by these compounds.
Conclusion
This compound presents a promising alternative therapeutic strategy for BPH by targeting the Vitamin D receptor pathway, leading to a reduction in prostate volume. While direct preclinical evidence of its impact on PSA is pending, its demonstrated effect on prostate size strongly suggests a corresponding reduction in PSA levels. Further studies are warranted to directly quantify the effect of this compound on PSA in preclinical models to fully elucidate its therapeutic potential in comparison to established treatments.
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of finasteride on size of the prostate gland and semen quality in dogs with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of finasteride on prostate volume and prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dutasteride: an evidence-based review of its clinical impact in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BPH-628 (Elocalcitol) Efficacy in Benign Prostatic Hyperplasia (BPH) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vitamin D receptor agonist BPH-628 (elocalcitol) with other established treatments for benign prostatic hyperplasia (BPH), focusing on their efficacy in BPH cell lines. The information presented is supported by experimental data to aid in research and development efforts in the field of urology.
Introduction to this compound and Current BPH Therapies
Benign prostatic hyperplasia is a common condition in aging men, characterized by the non-malignant growth of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). Current pharmacological treatments primarily target two pathways: androgen receptor signaling and smooth muscle contraction. 5-alpha-reductase inhibitors (5-ARIs) like finasteride (B1672673) and dutasteride (B1684494) reduce prostate volume by blocking the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). Alpha-1 adrenergic receptor blockers, such as doxazosin (B1670899) and tamsulosin, relax the smooth muscle of the prostate and bladder neck, improving urinary flow.[1][2]
This compound, also known as elocalcitol, is a novel vitamin D receptor agonist that has shown promise in preclinical and clinical studies for BPH.[3][4] Its mechanism of action is distinct from existing therapies, offering a potential new avenue for treatment. This guide will delve into the comparative efficacy of this compound in vitro, providing a detailed look at its effects on BPH cell proliferation and apoptosis, and its underlying signaling pathways.
Comparative Efficacy in BPH Cell Lines
The following tables summarize the in vitro efficacy of this compound compared to standard BPH treatments in human BPH cell lines. It is important to note that the data presented is a synthesis of findings from multiple studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Inhibition of Cell Proliferation in BPH Cell Lines
| Compound | Drug Class | Target Cell Line(s) | Key Findings |
| This compound (Elocalcitol) | Vitamin D Receptor Agonist | Human BPH stromal cells, BPH-1 | Dose-dependently inhibits proliferation of BPH cells.[3] |
| Finasteride | 5-alpha-reductase inhibitor | BPH-1 | Does not directly inhibit BPH-1 cell proliferation in monoculture.[5] |
| Dutasteride | 5-alpha-reductase inhibitor | N/A (in vitro data not found) | Reduces prostate volume in vivo by inhibiting both type I and II 5-alpha reductase.[6][7] |
| Doxazosin | Alpha-1 adrenergic blocker | BPH-1 | Does not significantly affect cell proliferation.[1] |
Table 2: Induction of Apoptosis in BPH Cell Lines
| Compound | Drug Class | Target Cell Line(s) | Key Findings |
| This compound (Elocalcitol) | Vitamin D Receptor Agonist | Human BPH cells | Induces apoptosis even in the presence of androgens and growth factors.[3] |
| Finasteride | 5-alpha-reductase inhibitor | BPH-1 | Does not induce apoptosis in BPH-1 cells in monoculture.[5] |
| Dutasteride | 5-alpha-reductase inhibitor | N/A (in vitro data not found) | Induces apoptosis in prostate tissue in vivo. |
| Doxazosin | Alpha-1 adrenergic blocker | BPH-1 | Induces apoptosis in BPH cells.[1][2] |
Signaling Pathways and Mechanisms of Action
This compound's unique mechanism of action sets it apart from conventional BPH therapies. The following diagrams illustrate the distinct signaling pathways targeted by this compound and 5-alpha-reductase inhibitors.
References
- 1. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha–blocker and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of RhoA regulating benign prostatic hyperplasia: RhoA-ROCK-β-catenin signaling axis and static & dynamic dual roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Effectiveness and Safety of Finasteride and Dutasteride in the Treatment of Benign Prostatic Hyperplasia: A Real-World Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
A Comparative Analysis of the Anti-inflammatory Effects of BPH-628 (Elocalcitol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-inflammatory effects of BPH-628 (Elocalcitol), a novel vitamin D receptor agonist, against other therapeutic alternatives for benign prostatic hyperplasia (BPH), a condition with a significant inflammatory component. This document synthesizes preclinical and clinical data to offer an objective comparison of performance, supported by experimental evidence.
Executive Summary
This compound, also known as Elocalcitol (B1671181), has demonstrated potent anti-inflammatory and anti-proliferative effects in the context of benign prostatic hyperplasia. Its mechanism of action is distinct from traditional BPH therapies such as 5α-reductase inhibitors (finasteride, dutasteride), focusing on the inhibition of pro-inflammatory signaling pathways. Preclinical evidence suggests that this compound is more potent than finasteride (B1672673) in inhibiting the proliferation of BPH cells. Furthermore, clinical studies have shown its ability to significantly reduce levels of the pro-inflammatory chemokine Interleukin-8 (IL-8). This guide will delve into the comparative efficacy, mechanisms of action, and supporting experimental data for this compound and its alternatives.
Comparative Data on Anti-inflammatory and Anti-proliferative Effects
The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the effects of this compound with a placebo and other standard BPH treatments.
Table 1: Comparative Efficacy in Preclinical BPH Cell Proliferation Models
| Compound | Target | Effect | Potency Comparison |
| This compound (Elocalcitol) | Vitamin D Receptor (VDR) | Inhibition of androgen-dependent and -independent BPH cell proliferation. | More potent than finasteride[1] |
| Finasteride | 5α-reductase type II | Inhibition of androgen-dependent BPH cell proliferation. | Less potent than this compound[1] |
Table 2: Clinical Trial Data on Prostate Volume and Inflammatory Markers
| Treatment | Dosage | Duration | Change in Prostate Volume | Change in Seminal IL-8 Levels | Study Population |
| This compound (Elocalcitol) | 150 mcg/day | 12 weeks | -2.90% | Not Reported in this study | Patients with BPH |
| Placebo | N/A | 12 weeks | +4.32% | Not Reported in this study | Patients with BPH |
| This compound (Elocalcitol) | Not Specified | Not Specified | Not Reported in this study | Significantly reduced | Patients with prostatitis[1] |
Table 3: Comparative Effects of 5α-Reductase Inhibitors on BPH
| Drug | Reduction in Prostate Volume | Reduction in PSA Levels | Improvement in IPSS |
| Dutasteride (B1684494) | -26.3% | -43.7% | -6.8 ± 3.9 |
| Finasteride | -18.1% | -32.5% | -5.9 ± 3.6 |
Mechanisms of Anti-inflammatory Action
This compound (Elocalcitol):
This compound exerts its anti-inflammatory effects primarily through its action as a vitamin D receptor (VDR) agonist.[2][3] This activation leads to the downstream inhibition of key pro-inflammatory signaling pathways:
-
Inhibition of the RhoA/Rho Kinase (ROCK) Pathway: this compound has been shown to inhibit the activation of RhoA, a small GTPase that plays a crucial role in inflammatory responses and smooth muscle contraction.[4][5] By inhibiting the RhoA/ROCK pathway, this compound reduces the expression of pro-inflammatory mediators.
-
Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. This compound has been demonstrated to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[4]
-
Reduction of Pro-inflammatory Cytokines and Chemokines: A direct consequence of inhibiting the RhoA and NF-κB pathways is the reduced production of pro-inflammatory molecules. Specifically, this compound has been shown to significantly inhibit the production of Interleukin-8 (IL-8), a potent chemokine implicated in the pathogenesis of BPH.[1][4]
Finasteride and Dutasteride:
These drugs are 5α-reductase inhibitors, which block the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). While their primary mechanism is anti-androgenic, some studies suggest they may also possess anti-inflammatory properties, although the evidence is not as direct as for this compound.
-
Dutasteride: Some research indicates that dutasteride's anti-inflammatory effects may be linked to the modulation of estrogen receptor β (ERβ) pathways.[1][6] However, other studies have suggested that by reducing DHT, which has an inhibitory effect on NF-κB, dutasteride could potentially exacerbate chronic prostatic inflammation.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound's anti-inflammatory effects are provided below.
1. Measurement of Interleukin-8 (IL-8) by ELISA
This protocol outlines the general steps for quantifying IL-8 levels in cell culture supernatants or biological fluids.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of IL-8.
-
Materials:
-
96-well microplate coated with a monoclonal antibody specific for human IL-8.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Recombinant human IL-8 standard.
-
Biotinylated detection antibody specific for human IL-8.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
-
-
Procedure:
-
Prepare standards and samples in duplicate in the pre-coated 96-well plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate four times.
-
Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate four times.
-
Add the substrate solution and incubate for 15-20 minutes in the dark.
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IL-8 concentration in the samples by comparing their absorbance to the standard curve.
-
2. RhoA Activation Assay (GTPase Pull-down Assay)
This protocol describes a method to determine the activation state of RhoA.
-
Principle: Active (GTP-bound) RhoA is selectively pulled down from cell lysates using a GST-fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin). The amount of pulled-down RhoA is then quantified by Western blotting.
-
Materials:
-
GST-Rhotekin-RBD beads.
-
Lysis/Wash buffer.
-
Protease inhibitors.
-
Primary antibody against RhoA.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Treat cells with this compound and/or inflammatory stimuli.
-
Lyse cells on ice with lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with GST-Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis/wash buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against RhoA.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity to determine the amount of active RhoA.
-
3. NF-κB p65 Nuclear Translocation Assay by Confocal Microscopy
This protocol details the visualization and quantification of NF-κB p65 translocation from the cytoplasm to the nucleus.
-
Principle: Immunofluorescence staining is used to visualize the subcellular localization of the NF-κB p65 subunit. Confocal microscopy allows for high-resolution imaging, and image analysis software is used to quantify the nuclear fluorescence intensity.
-
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Primary antibody against NF-κB p65.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Confocal microscope.
-
-
Procedure:
-
Treat cells with this compound and/or inflammatory stimuli.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips or image the plate using a confocal microscope.
-
Acquire images and quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic intensity using image analysis software.
-
Conclusion
This compound (Elocalcitol) presents a novel and potent approach to managing the inflammatory component of benign prostatic hyperplasia. Its distinct mechanism of action, centered on the inhibition of the RhoA/ROCK and NF-κB signaling pathways, translates into a significant reduction of key pro-inflammatory mediators like IL-8. While direct head-to-head quantitative comparisons with 5α-reductase inhibitors on inflammatory markers are not extensively available in the public domain, preclinical data suggests a superior anti-proliferative effect for this compound over finasteride. The provided experimental protocols offer a framework for researchers to further investigate and compare the anti-inflammatory efficacy of this compound against other therapeutic agents. Further research is warranted to fully elucidate the comparative anti-inflammatory landscape in BPH treatment.
References
- 1. ics.org [ics.org]
- 2. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Dutasteride in a Rat Model of Chemically Induced Prostatic Inflammation – Potential Role of Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dutasteride, a 5 alpha reductase inhibitor, could be associated with the exacerbation of inflammation in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of BPH-628 for the Vitamin D Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of BPH-628 (elocalcitol) for the Vitamin D Receptor (VDR). Through a detailed comparison with other relevant VDR ligands, supported by experimental data and protocols, this document aims to offer an objective assessment of this compound's performance as a VDR agonist.
Introduction to this compound and the Vitamin D Receptor
This compound, also known as elocalcitol, is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3. It has been developed as a selective Vitamin D Receptor (VDR) agonist with the aim of minimizing the hypercalcemic side effects associated with potent VDR activation. The VDR is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on target genes, modulating their transcription. VDR signaling plays a crucial role in calcium homeostasis, cell proliferation, differentiation, and immune regulation. The specificity of a VDR agonist like this compound is a critical determinant of its therapeutic potential and safety profile.
Comparative Analysis of VDR Ligand Specificity
The specificity of a VDR ligand is determined by its binding affinity for the VDR and its relative affinity for other nuclear receptors. An ideal VDR agonist should exhibit high affinity for the VDR and negligible affinity for other receptors to avoid off-target effects.
Quantitative Data on VDR Binding Affinity
The following table summarizes the available quantitative data on the binding affinity and functional activity of this compound and other relevant VDR ligands. Data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are inversely proportional to the binding affinity or potency, respectively.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Source |
| This compound (Elocalcitol) | Human VDR | Proliferation Assay (BPH cells) | IC50 | Not specified, but effective at nanomolar concentrations | [1] |
| Calcitriol (1,25(OH)₂D₃) | Human VDR | Competitive Binding | IC50 | ~0.1 - 1 | [2] |
| Calcitriol (1,25(OH)₂D₃) | Human VDR | Transactivation Assay | EC50 | ~0.1 | [3] |
| Tacalcitol | Human VDR | Transactivation Assay | EC50 | 7 | [2] |
| Eldecalcitol (B1671164) | Human VDR | Competitive Binding | - | 8-fold lower affinity than calcitriol | [4] |
| Dihydrotestosterone (DHT) | Androgen Receptor | Competitive Binding | IC50 | 3.2 | [5] |
| Cyproterone Acetate | Androgen Receptor | Competitive Binding | IC50 | 4.4 | [5] |
Experimental Protocols
To provide a clear understanding of how the specificity of VDR ligands is determined, detailed methodologies for key experiments are outlined below.
Competitive Radioligand Binding Assay for VDR
This assay is the gold standard for determining the binding affinity of a test compound for a receptor.
Objective: To determine the IC50 and subsequently the Ki (inhibition constant) of a test compound (e.g., this compound) for the VDR.
Principle: The assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled VDR ligand (e.g., [³H]-calcitriol) for binding to the VDR.
Materials:
-
Purified recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-calcitriol.
-
Unlabeled competitor: this compound, calcitriol (for positive control), and a known non-binder.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and dithiothreitol (B142953) (DTT).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate a fixed concentration of VDR and [³H]-calcitriol with a range of concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a defined period at a specific temperature (e.g., 4°C for 18 hours).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the VDR-radioligand complex.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
VDR Transactivation Assay (Luciferase Reporter Gene Assay)
This cell-based functional assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.
Objective: To determine the EC50 of a test compound for VDR-mediated gene transcription.
Principle: Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with VDR response elements (VDREs). VDR activation by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
A suitable mammalian cell line with low endogenous VDR expression (e.g., HEK293T, CV-1).
-
VDR expression plasmid.
-
VDRE-luciferase reporter plasmid.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compounds (this compound, calcitriol).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the VDR expression plasmid, the VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Treatment: After an incubation period to allow for plasmid expression, treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for VDR activation and luciferase expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.
Visualizing Signaling Pathways and Experimental Workflows
VDR Signaling Pathway
The following diagram illustrates the canonical genomic signaling pathway of the Vitamin D Receptor upon activation by a ligand like this compound.
Caption: Genomic signaling pathway of the Vitamin D Receptor activated by this compound.
Experimental Workflow for VDR Specificity Evaluation
The following diagram outlines the key steps in evaluating the specificity of a compound for the Vitamin D Receptor.
Caption: Workflow for evaluating the specificity of this compound for the VDR.
Conclusion
Based on the available preclinical data, this compound (elocalcitol) is a potent Vitamin D Receptor agonist. While direct comparative binding affinity data from a single study is limited, its demonstrated biological effects in the nanomolar range are indicative of a high affinity for the VDR. Importantly, evidence suggests that this compound does not interact with the androgen receptor, a crucial aspect of its specificity, particularly in the context of prostate-related indications.
The provided experimental protocols for competitive binding and transactivation assays represent standard, robust methods for quantifying the binding affinity and functional activity of VDR ligands. A comprehensive evaluation of this compound's specificity would ideally involve a head-to-head comparison with calcitriol and other VDR modulators in these assays, as well as a broad selectivity screening against a panel of other nuclear receptors. Such data would provide a more complete picture of its therapeutic window and potential for off-target effects. For researchers and drug development professionals, the presented information underscores the importance of rigorous, quantitative evaluation in characterizing the specificity of novel VDR agonists like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Elocalcitol in Benign Prostatic Hyperplasia: A Systematic Review and Comparison with Standard Therapies
For researchers, scientists, and drug development professionals, this guide provides a systematic comparison of the investigational drug Elocalcitol with established treatments for Benign Prostatic Hyperplasia (BPH), supported by available clinical trial data and a review of its mechanism of action.
Elocalcitol (BXL-628), a vitamin D3 analog, emerged as a promising therapeutic agent for BPH due to its novel mechanism of action targeting the underlying proliferative and inflammatory components of the disease. However, its clinical development was ultimately terminated. This guide offers an objective look at the clinical data gathered for Elocalcitol and compares its performance against the current standards of care, the 5-alpha-reductase inhibitor Finasteride (B1672673) and the alpha-1-adrenoceptor antagonist Tamsulosin (B1681236).
Comparative Efficacy and Safety: A Tabular Overview
The following tables summarize the quantitative data from key clinical trials of Elocalcitol, Finasteride, and Tamsulosin, focusing on primary efficacy endpoints in BPH: change in prostate volume, improvement in Lower Urinary Tract Symptoms (LUTS) as measured by the International Prostate Symptom Score (IPSS), and peak urinary flow rate (Qmax).
Table 1: Change in Prostate Volume
| Treatment | Study/Trial | Duration | Number of Patients | Baseline Prostate Volume | Mean Change from Baseline | p-value vs. Placebo |
| Elocalcitol (150 mcg/day) | Phase IIa | 12 weeks | 57 | >40 mL | -2.90% | <0.0001[1] |
| Elocalcitol (75 mcg/day) | Phase IIb | 6 months | 542 (total) | 60-70 cc | +1.54% | 0.0135[2] |
| Elocalcitol (150 mcg/day) | Phase IIb | 6 months | 542 (total) | 60-70 cc | +0.52% | <0.0001[2] |
| Finasteride (5 mg/day) | PROSPECT | 2 years | 472 | 44.1 cm³ | -21% | <0.01[3] |
| Finasteride (5 mg/day) | PLESS | 4 years | 1513 | >30 mL (enlarged) | Significant reduction | N/A |
| Placebo | Elocalcitol Phase IIa | 12 weeks | 62 | >40 mL | +4.32%[1] | N/A |
| Placebo | Elocalcitol Phase IIb | 6 months | 542 (total) | 60-70 cc | +3.52%[2] | N/A |
| Placebo | PROSPECT | 2 years | 472 | 45.8 cm³ | +8.4%[3] | N/A |
Table 2: Improvement in International Prostate Symptom Score (IPSS)
| Treatment | Study/Trial | Duration | Number of Patients | Baseline IPSS | Mean Change from Baseline | p-value vs. Placebo |
| Elocalcitol (150 mcg/day) | Phase IIa | 12 weeks | 57 | Not Specified | -1.77 | Not Significant[1] |
| Elocalcitol (150 mcg/day) | Phase IIb (subset with IPSS >12) | 6 months | N/A | >12 | -7.0 | Not Specified[2] |
| Finasteride (5 mg/day) | PROSPECT | 2 years | 472 | 15.8 | -2.1 | <0.01[3] |
| Finasteride (5 mg/day) | PLESS (severe symptoms) | 4 years | N/A | High | -7.7 | <0.01[4] |
| Tamsulosin (0.4 mg/day) | Pooled Analysis | 4-26 weeks | 3418 | Moderate | -1.1 (Boyarsky Score) | N/A[5] |
| Tamsulosin (0.4 mg/day) | Long-term study | up to 6 years | 109 | 17.4 | -8.1 to -10.9 | Statistically Significant[6] |
| Placebo | Elocalcitol Phase IIa | 12 weeks | 62 | Not Specified | -3.45[1] | N/A |
| Placebo | PROSPECT | 2 years | 472 | 16.6 | -0.7[3] | N/A |
Table 3: Change in Peak Urinary Flow Rate (Qmax)
| Treatment | Study/Trial | Duration | Number of Patients | Baseline Qmax | Mean Change from Baseline (mL/s) | p-value vs. Placebo |
| Elocalcitol (150 mcg/day) | Phase IIa | 12 weeks | 57 | Not Specified | -0.30 | Not Significant[1] |
| Elocalcitol (150 mcg/day) | Phase IIb (subset with IPSS >12) | 6 months | N/A | 10-11 mL/s | +2.83 | 0.03[2] |
| Finasteride (5 mg/day) | PROSPECT | 2 years | 472 | 11.1 | +1.4 | <0.01[3] |
| Tamsulosin (0.4 mg/day) | Pooled Analysis | 4-26 weeks | 3418 | Moderate | +1.1 | N/A[5] |
| Tamsulosin (0.4 mg/day) | Long-term study | up to 6 years | 109 | 10.1 | +1.01 to +2.29 | Statistically Significant[6] |
| Placebo | Elocalcitol Phase IIa | 12 weeks | 62 | Not Specified | +1.50[1] | N/A |
| Placebo | PROSPECT | 2 years | 472 | 10.9 | +0.3[3] | N/A |
Experimental Protocols of Key Elocalcitol Trials
A detailed understanding of the experimental design is crucial for interpreting the clinical data. Below are the methodologies for the key Phase II trials of Elocalcitol in BPH.
Elocalcitol Phase IIa Clinical Trial
-
Objective: To assess the effect of Elocalcitol on prostate volume in patients with BPH.[1]
-
Study Design: A double-blind, randomized, placebo-controlled, multicenter study.[1]
-
Patient Population: 119 men aged 50 years or older with a diagnosis of BPH and a prostate volume of 40 mL or greater.[1]
-
Intervention: Patients were randomized to receive either 150 mcg of Elocalcitol daily or a placebo for 12 weeks.[1]
-
Primary Endpoint: Percentage change in prostate volume from baseline to 12 weeks, measured by magnetic resonance imaging (MRI).[1]
-
Secondary Endpoints: Changes in Qmax, American Urological Association Symptom Index (AUASI), and serum levels of PSA, testosterone, dihydrotestosterone, and luteinizing hormone.[1]
Elocalcitol Phase IIb Clinical Trial
-
Objective: To determine the optimal dose of Elocalcitol and further evaluate its efficacy and safety in men with symptomatic BPH.[2]
-
Study Design: A randomized, double-blind, placebo-controlled, dose-finding study.[2]
-
Patient Population: 542 men with a baseline prostate volume of 60 to 70 cc and an IPSS of 16 to 17.[2]
-
Intervention: Patients were randomized to one of four groups: placebo, Elocalcitol 75 mcg/day, Elocalcitol 150 mcg/day, or a combination of Elocalcitol 150 mcg/day and tamsulosin 0.4 mg/day for 6 months.[2]
-
Primary Endpoint: Change in prostate volume from baseline.[2]
-
Secondary Endpoints: Improvement in IPSS and change in Qmax.[2]
Mechanism of Action: Signaling Pathways
Elocalcitol's therapeutic potential in BPH stems from its action as a vitamin D receptor (VDR) agonist, which allows it to exert anti-proliferative and anti-inflammatory effects on prostate cells.[7][8]
Caption: Elocalcitol's inhibitory action on BPH pathways.
The diagram illustrates that Elocalcitol, by activating the VDR, inhibits two key signaling pathways implicated in BPH pathogenesis:
-
The NF-kappaB Pathway: This pathway is activated by pro-inflammatory cytokines and leads to the expression of inflammatory mediators like IL-8 and COX-2. Elocalcitol's inhibition of this pathway contributes to its anti-inflammatory effects.[7]
-
The RhoA/ROCK Pathway: This pathway is involved in cell proliferation and invasion. By inhibiting this pathway, Elocalcitol can reduce the overgrowth of prostate tissue.[7]
Experimental Workflow for Preclinical Assessment
The preclinical evaluation of Elocalcitol involved a series of in vitro and in vivo experiments to characterize its effects on prostate cells.
Caption: Preclinical evaluation workflow for Elocalcitol.
Preclinical studies demonstrated that Elocalcitol inhibited the proliferation of human BPH cells and induced apoptosis, even in the presence of androgens.[9] In animal models, it reduced prostate growth to a similar extent as finasteride.[9] Notably, Elocalcitol did not inhibit 5-alpha-reductase or bind to the androgen receptor, highlighting its distinct mechanism of action.[9]
Conclusion and Future Perspectives
Elocalcitol demonstrated a statistically significant effect in reducing prostate volume in Phase II clinical trials, supporting its proposed mechanism of action in inhibiting prostate cell growth.[1][2] Its impact on improving urinary symptoms (IPSS) and flow rate (Qmax) was less consistent, with some positive signals observed in specific patient subgroups.[1][2]
In comparison, both Finasteride and Tamsulosin have well-established, long-term efficacy in managing BPH symptoms and, in the case of Finasteride, reducing prostate volume and the risk of disease progression.[6][10]
The termination of Elocalcitol's clinical development means it will not be an available treatment option for BPH. However, the research into its unique mechanism of action provides valuable insights for the drug development community. Targeting the vitamin D receptor and its associated anti-proliferative and anti-inflammatory pathways remains a potentially viable strategy for future BPH therapies. Further research in this area could lead to the development of new compounds with improved efficacy and safety profiles for the management of this common and impactful condition.
References
- 1. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urologytimes.com [urologytimes.com]
- 3. Efficacy and safety of finasteride therapy for benign prostatic hyperplasia: results of a 2-year randomized controlled trial (the PROSPECT study). PROscar Safety Plus Efficacy Canadian Two year Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Long-Term Efficacy and Safety of Tamsulosin for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-α-Reductase Inhibitors Prevent the Progression of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum prostate-specific antigen and prostate volume predict long-term changes in symptoms and flow rate: results of a four-year, randomized trial comparing finasteride versus placebo. PLESS Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Meta-Analysis of BXL-628 (Elocalcitol) for the Management of Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical data available for BXL-628 (elocalcitol), a novel vitamin D3 analog, in the context of benign prostatic hyperplasia (BPH). The analysis focuses on its performance against the established 5α-reductase inhibitor, finasteride (B1672673), offering a quantitative and methodological overview for researchers in urology and drug development.
Comparative Efficacy of BXL-628 and Finasteride
Preclinical studies demonstrate that BXL-628 inhibits the proliferation of human BPH cells and reduces prostate growth in rat models to a degree comparable to finasteride.[1][2] Unlike finasteride, which acts by inhibiting the conversion of testosterone (B1683101) to the more potent androgen dihydrotestosterone (B1667394) (DHT), BXL-628 operates through a distinct, non-androgenic mechanism.[1][2][3]
In Vitro and In Vivo Data Summary
The following table summarizes the key preclinical findings for BXL-628 in comparison to finasteride.
| Parameter | BXL-628 | Finasteride | Study Model | Key Findings | Reference |
| Human BPH Cell Proliferation | Inhibition | Not explicitly compared in the same study | Human BPH cells in culture | BXL-628 inhibited proliferation even in the presence of androgens or growth factors.[1][2] | [1][2] |
| Apoptosis Induction | Induces apoptosis and DNA fragmentation | Induces apoptosis | Human BPH cells and rat prostate | Both compounds induced apoptosis. BXL-628 increased the expression of clusterin, a marker of prostatic atrophy, similar to finasteride.[1][2] | [1][2] |
| Prostate Growth Inhibition | Decreased prostate growth | Decreased prostate growth to a similar extent | Intact and testosterone-supplemented castrated rats | Both BXL-628 and finasteride effectively reduced prostate growth.[1][2] | [1][2] |
| Mechanism of Action | Vitamin D Receptor (VDR) agonist; inhibits intra-prostatic growth factors downstream of the androgen receptor.[4] | 5α-reductase inhibitor | N/A | BXL-628 does not inhibit 5α-reductase 1 and 2 and does not bind to the androgen receptor.[1][2] | [1][2][4] |
| Hormonal Effects | Did not affect pituitary and testis activity or calcemia in rats.[1][2] | Known to affect androgen levels. | Rats | BXL-628 demonstrates a favorable profile with no significant impact on systemic hormonal balance or calcium levels in preclinical models.[1][2] | [1][2] |
Experimental Protocols
The preclinical evaluation of BXL-628 involved both in vitro and in vivo models to ascertain its therapeutic potential for BPH.
In Vitro Studies in Human BPH Cells
-
Cell Culture: Primary cultures of human BPH cells were established and maintained.
-
Proliferation Assays: The effect of BXL-628 on cell proliferation was assessed, likely using methods such as BrdU incorporation or cell counting, both in the presence and absence of androgens and other growth factors.
-
Apoptosis Assays: The induction of apoptosis was evaluated through the detection of morphological and biochemical markers, such as DNA fragmentation.[1][2]
In Vivo Studies in Rat Models
-
Animal Models: Both intact and castrated male Sprague-Dawley rats were utilized. In castrated models, testosterone was supplemented to induce prostate growth.
-
Drug Administration: BXL-628 and finasteride were administered to the animals.
-
Evaluation of Prostate Growth: The primary endpoint was the measurement of prostate weight to assess the inhibitory effect of the compounds on prostate growth.
-
Biochemical Analysis: The expression of prostatic atrophy markers, such as clusterin, was evaluated.[1][2]
-
Hormonal and Safety Assessments: Serum levels of pituitary and testicular hormones, as well as calcium levels, were monitored to assess potential side effects.[1][2]
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for BXL-628 involves the Vitamin D Receptor (VDR), leading to the inhibition of prostate cell growth. This is distinct from the androgen-pathway interference of finasteride.
Caption: Proposed signaling pathway for BXL-628 in benign prostatic hyperplasia.
The preclinical investigation of BXL-628 followed a structured workflow to assess its efficacy and safety.
Caption: Experimental workflow for the preclinical assessment of BXL-628.
Conclusion
The preclinical evidence suggests that BXL-628 is a promising candidate for the treatment of BPH, exhibiting efficacy comparable to finasteride in reducing prostate cell proliferation and growth. Its unique mechanism of action as a VDR agonist, without direct interference with the androgen pathway, may offer a differentiated therapeutic profile with a potentially favorable safety profile concerning hormonal side effects.[1][2][4] Further clinical investigations are warranted to fully elucidate its therapeutic potential in humans. A phase II clinical trial has shown that BXL-628 was able to arrest prostate growth in men with BPH.[3][5] However, it is also noted that the clinical development of BXL-628 was terminated due to unsatisfactory efficacy in clinical trials.[3]
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of BPH-628 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings for BPH-628 (elocalcitol), a novel vitamin D receptor agonist for the treatment of benign prostatic hyperplasia (BPH), with established alternative therapies. The information is presented to assist in assessing the reproducibility of the reported findings for this compound and to provide a comprehensive overview of its performance based on available preclinical and clinical data.
Comparative Efficacy of this compound and Alternatives
This compound has been evaluated in a phase II clinical trial, demonstrating a statistically significant effect on prostate volume reduction.[1][2] The following tables summarize the key efficacy parameters from this trial and compare them with data from pivotal trials of commonly prescribed BPH medications: 5-alpha-reductase inhibitors (finasteride, dutasteride) and alpha-1-adrenoceptor antagonists (tamsulosin, alfuzosin).
Table 1: Change in Prostate Volume
| Treatment | Dosage | Duration | Mean Change from Baseline | Comparison to Placebo |
| This compound | 150 mcg/day | 12 weeks | -2.90% | Statistically significant (p<0.0001) vs. +4.32% for placebo[1][2] |
| Finasteride (B1672673) | 5 mg/day | 6 months | -14% | Statistically significant vs. no significant change for placebo[3] |
| Dutasteride | 0.5 mg/day | 4 years | Up to -26% | Statistically significant vs. placebo[4] |
| Tamsulosin (B1681236) | 0.4 mg/day | Not applicable | Not a primary endpoint | Not applicable |
| Alfuzosin (B1207546) | 10 mg/day | Not applicable | Not a primary endpoint | Not applicable |
Table 2: Change in Maximum Urinary Flow Rate (Qmax)
| Treatment | Dosage | Duration | Mean Change from Baseline (mL/s) | Comparison to Placebo |
| This compound | 150 mcg/day | 12 weeks | -0.30 | Not statistically significant vs. +1.50 for placebo[1][2] |
| Finasteride | 5 mg/day | 6 months | +1.42 | Statistically significant vs. no significant change for placebo[3] |
| Dutasteride | 0.5 mg/day | 2 years | +1.16 | Statistically significant vs. placebo[5] |
| Tamsulosin | 0.4 mg/day | 13 weeks | Statistically significant improvement | Statistically significant vs. placebo[6] |
| Alfuzosin | 10 mg/day | 3 months | +1.1 | Statistically significant (p=0.0006) vs. 0.0 for placebo[7] |
Table 3: Change in Symptom Score (AUASI/IPSS)
| Treatment | Dosage | Duration | Mean Change from Baseline (points) | Comparison to Placebo |
| This compound | 150 mcg/day | 12 weeks | -1.77 | Not statistically significant vs. -3.45 for placebo[1][2] |
| Finasteride | 5 mg/day | 6 months | -30% (total score) | Statistically significant vs. significant decrease for placebo[3] |
| Dutasteride | 0.5 mg/day | 2 years | -1.98 | Statistically significant vs. placebo[5] |
| Tamsulosin | 0.4 mg/day | 13 weeks | Statistically significant improvement | Statistically significant vs. placebo[6] |
| Alfuzosin | 10 mg/day | 3 months | -3.6 | Statistically significant (p=0.001) vs. -1.6 for placebo[7] |
Mechanism of Action of this compound
This compound's mechanism of action is distinct from existing BPH therapies. It is a vitamin D receptor (VDR) agonist.[8][9] Preclinical studies have shown that this compound does not inhibit 5-alpha-reductase or bind to the androgen receptor. Its therapeutic effects are believed to be mediated through:
-
Inhibition of Prostate Cell Proliferation and Induction of Apoptosis: this compound has been shown to inhibit the growth of human BPH cells and induce programmed cell death, even in the presence of androgens and growth factors.[10]
-
Anti-Inflammatory Effects: As a VDR agonist, this compound possesses immunoregulatory properties that may contribute to its effect in BPH, a condition often associated with inflammation.[8]
-
Modulation of Bladder Smooth Muscle Contractility: this compound has been found to inhibit the RhoA/Rho kinase signaling pathway in bladder smooth muscle cells.[11][12] This pathway is involved in regulating smooth muscle contraction, and its inhibition may help alleviate lower urinary tract symptoms (LUTS).[11]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the key signaling pathway of this compound and a typical workflow for assessing its effect on apoptosis.
References
- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic effects of finasteride in benign prostatic hyperplasia: a randomized double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dutasteride: an evidence-based review of its clinical impact in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dutasteride on benign prostatic hyperplasia: a meta-analysis on randomized clinical trials in 6460 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase III multicenter placebo-controlled study of tamsulosin in benign prostatic hyperplasia. Tamsulosin Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of once-daily alfuzosin in the treatment of lower urinary tract symptoms and clinical benign prostatic hyperplasia: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 12. researchgate.net [researchgate.net]
Independent Validation of BPH-628's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of BPH-628 (Elocalcitol) against established alternatives in the context of prostate cell proliferation. Experimental data from publicly available sources have been compiled to offer a quantitative and methodological reference for researchers in oncology and drug discovery.
Mechanism of Action at a Glance
This compound, a Vitamin D3 analog, exerts its anti-proliferative effects through a distinct mechanism compared to traditional therapies for benign prostatic hyperplasia (BPH) and prostate cancer. Unlike 5-alpha-reductase inhibitors, this compound does not interfere with androgen receptor (AR) signaling. Instead, it acts as a Vitamin D receptor (VDR) agonist.[1][2][3] This activation is believed to inhibit the RhoA/Rho kinase (ROCK) signaling pathway, which plays a role in cell proliferation, and to modulate the NF-kappaB pathway, which is involved in inflammation.[4][5][6][7][8]
Comparative Anti-Proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and a panel of comparator drugs with varying mechanisms of action. The data is compiled from studies on common prostate cancer cell lines, providing a basis for in-vitro potency comparison.
Table 1: IC50 Values of this compound and Comparator Drugs in Prostate Cancer Cell Lines
| Compound | Mechanism of Action | Cell Line | IC50 |
| This compound (Elocalcitol) | Vitamin D Receptor Agonist | BPH Cells | Potency noted to be several log units more effective than calcitriol (B1668218) |
| Finasteride | 5-alpha-reductase inhibitor | LNCaP | ~1 µM (inhibition of DHT-induced proliferation) |
| DU-145 | > 50 µg/mL (low potency) | ||
| Dutasteride | 5-alpha-reductase inhibitor | LNCaP | ~1 µM (inhibition of DHT-induced proliferation)[9] |
| PC-3 | Growth inhibition observed at various doses | ||
| DU-145 | Significant growth inhibition observed | ||
| Bicalutamide (B1683754) | Androgen Receptor Antagonist | LNCaP | 0.2 µM[10] |
| VCaP | 45.20 - 51.61 µM[11] | ||
| Enzalutamide (B1683756) | Androgen Receptor Antagonist | LNCaP | 5.6 ± 0.8 μM[12] |
| PC-3 | 34.9 ± 9 μM[12] | ||
| Docetaxel | Microtubule Inhibitor | LNCaP | 1.13 nM[13] |
| PC-3 | 3.72 nM[13] | ||
| DU-145 | 4.46 nM[13] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and the comparator drugs.
Experimental Protocols
A detailed methodology for a standard anti-proliferative assay is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound and comparator drugs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium). Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and comparator drugs in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the drug concentration to determine the IC50 value.
Conclusion
This compound presents a novel anti-proliferative mechanism through the Vitamin D receptor pathway, distinct from the androgen receptor-targeting strategies of Finasteride, Dutasteride, Bicalutamide, and Enzalutamide. The compiled in-vitro data suggests that while this compound shows promise, particularly in the context of BPH, its anti-proliferative potency in prostate cancer cell lines requires further direct quantitative comparison with standard chemotherapeutics like Docetaxel, which exhibit nanomolar efficacy. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers seeking to independently validate and further explore the therapeutic potential of this compound.
References
- 1. Vitamin D receptor as a therapeutic target for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of RhoA-ROCK signaling in benign prostatic hyperplasia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of RhoA regulating benign prostatic hyperplasia: RhoA-ROCK-β-catenin signaling axis and static & dynamic dual roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Comparative Efficacy of BPH-628 (Elocalcitol) and Alpha-Blockers in Prostatic Co-culture Models: A Research Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This publication provides a comparative analysis of the vitamin D receptor agonist BPH-628 (Elocalcitol) and alpha-adrenergic receptor blockers (alpha-blockers), two distinct classes of therapeutic agents for Benign Prostatic Hyperplasia (BPH). While direct comparative studies of these agents in co-culture models are not extensively documented in current literature, this guide synthesizes available preclinical data to offer a comparative perspective on their mechanisms of action and effects on prostatic cell biology. The information presented is intended to support further research and drug development in the field of urology.
Quantitative Data Summary: this compound vs. Alpha-Blockers
The following table summarizes the known effects of this compound and alpha-blockers on key cellular processes implicated in BPH pathogenesis, based on in vitro and in vivo studies.
| Feature | This compound (Elocalcitol) | Alpha-Blockers (e.g., Doxazosin, Terazosin, Tamsulosin) |
| Primary Target | Vitamin D Receptor (VDR)[1][2] | Alpha-1 Adrenergic Receptors[3] |
| Mechanism of Action | VDR agonist; inhibits intra-prostatic growth factors, anti-inflammatory.[1][4] | Blocks norepinephrine-induced smooth muscle contraction in the prostate and bladder neck.[3][5] |
| Effect on Cell Proliferation | Inhibits proliferation of human BPH cells, even in the presence of androgens or growth factors.[6][7] | Generally do not directly inhibit cell proliferation.[1] Some studies suggest quinazoline-based alpha-blockers may have anti-proliferative effects independent of their alpha-1 blockade. |
| Effect on Apoptosis | Induces apoptosis in human BPH cells.[6][7] | Quinazoline-based alpha-blockers (Doxazosin, Terazosin) induce apoptosis in prostate epithelial and stromal cells.[1][2] This effect is not observed with sulphonamide-based alpha-blockers like Tamsulosin.[1][7] |
| Effect on Prostate Growth (in vivo) | Arrests prostate growth.[2][8] | Do not typically reduce prostate size.[5] |
| Key Signaling Pathways Modulated | Inhibits RhoA/Rho kinase and NF-κB signaling pathways.[9][10] | Primarily antagonizes Gq-protein coupled signaling downstream of alpha-1 adrenoceptors. Quinazoline-based agents may induce apoptosis via pathways independent of alpha-1 adrenoceptor blockade.[2] |
| Cell Type Specificity | Affects both prostate epithelial and stromal cells, as well as bladder cells.[1][8] | Primarily targets smooth muscle cells in the prostate stroma and bladder neck.[3] Apoptotic effects have been observed in both epithelial and stromal cells.[2] |
| Anti-inflammatory Effects | Inhibits the production of proinflammatory cytokines and chemokines (e.g., IL-8).[2][4][9] | Some evidence suggests potential anti-inflammatory effects, but this is not their primary mechanism of action. |
Experimental Protocols
Co-culture of Prostate Stromal and Epithelial Cells
This protocol describes a general method for establishing a co-culture system to study the interaction between prostate stromal and epithelial cells, which is crucial for understanding BPH pathogenesis.
-
Cell Isolation and Culture:
-
Isolate primary stromal and epithelial cells from BPH patient tissue samples obtained with appropriate ethical approval.
-
Culture stromal cells (e.g., WPMY-1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Culture epithelial cells (e.g., BPH-1) in RPMI-1640 medium supplemented with 10% FBS, growth factors (e.g., EGF), and antibiotics.
-
-
Co-culture Setup:
-
Indirect Co-culture: Seed stromal cells in the bottom of a culture plate and epithelial cells on a cell culture insert with a porous membrane (e.g., 0.4 µm pore size). This allows for the exchange of secreted factors without direct cell-cell contact.
-
Direct Co-culture: Seed a mixed population of stromal and epithelial cells on the same culture surface. Fluorescent labeling of one cell type can be used to distinguish the two populations.
-
-
Treatment and Analysis:
-
Once the cells have adhered and are growing, replace the medium with a serum-free or low-serum medium for 24 hours.
-
Treat the co-cultures with varying concentrations of this compound or an alpha-blocker. A vehicle control should be included.
-
After the desired treatment period (e.g., 24, 48, 72 hours), harvest the cells for analysis of proliferation (e.g., BrdU incorporation assay), apoptosis (e.g., TUNEL assay or caspase activity assay), and gene/protein expression.
-
Western Blot for Signaling Pathway Analysis
This protocol outlines the steps for analyzing the protein expression levels of key signaling molecules.
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-RhoA, RhoA, p-NF-κB p65, NF-κB p65, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound (Elocalcitol) in prostate cells.
Caption: Signaling pathway of alpha-blockers in the prostate.
Caption: General experimental workflow for in vitro comparison.
References
- 1. Effects of alpha(1)-adrenoceptor (alpha(1)-AR) antagonists on cell proliferation and apoptosis in the prostate: therapeutic implications in prostatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE ROLE OF ALPHA-BLOCKERS IN THE MANAGEMENT OF PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texasurology.com [texasurology.com]
- 4. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha Blockers for BPH [rezum.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Investigating the Synergistic Potential of BPH-628 (Elocalcitol) in Combination Therapy for Benign Prostatic Hyperplasia
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of BPH-628 (Elocalcitol), a novel vitamin D receptor agonist, and its potential for synergistic application with established drug classes for Benign Prostatic Hyperplasia (BPH), namely 5-alpha-reductase inhibitors (5-ARIs) and alpha-1 adrenoceptor antagonists (alpha-blockers). While direct experimental data on the synergistic effects of this compound in combination therapy is limited, this document outlines the mechanistic rationale for such combinations and proposes experimental protocols to investigate this potential.
Introduction to this compound and Current BPH Therapies
Benign Prostatic Hyperplasia is a multifactorial condition characterized by prostate enlargement, leading to lower urinary tract symptoms (LUTS). Current pharmacological treatments primarily target either the static component (prostate size) or the dynamic component (smooth muscle tone) of the disease.
This compound (Elocalcitol) is an investigational drug that acts as a vitamin D receptor (VDR) agonist. Pre-clinical and clinical studies have shown that it can arrest prostate growth by inhibiting the proliferation of prostate cells and inducing apoptosis.[1][2] Furthermore, this compound has been observed to affect bladder smooth muscle cells by inhibiting the RhoA/Rho kinase signaling pathway, suggesting a potential role in managing the dynamic and inflammatory components of BPH.[3][4]
Standard BPH Therapies include:
-
5-alpha-reductase inhibitors (e.g., Finasteride, Dutasteride): These drugs inhibit the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), the primary androgen responsible for prostate growth, thereby reducing prostate volume.
-
Alpha-1 adrenoceptor antagonists (e.g., Tamsulosin (B1681236), Alfuzosin): These agents relax the smooth muscle in the prostate and bladder neck, improving urinary flow and reducing LUTS.
Comparative Mechanism of Action
The distinct mechanisms of action of this compound and standard BPH drugs provide a strong basis for exploring potential synergistic effects. A summary of these mechanisms is presented in the table below.
| Drug Class | Drug Examples | Primary Mechanism of Action | Target Pathway |
| Vitamin D Receptor Agonist | This compound (Elocalcitol) | Inhibits prostate cell proliferation, induces apoptosis, and modulates bladder and prostate smooth muscle contractility. | Vitamin D Receptor (VDR) Signaling, RhoA/Rho Kinase Pathway |
| 5-Alpha-Reductase Inhibitors | Finasteride, Dutasteride | Reduces prostate volume by inhibiting the production of dihydrotestosterone (DHT). | Androgen Receptor (AR) Signaling |
| Alpha-1 Adrenoceptor Antagonists | Tamsulosin, Alfuzosin | Relaxes smooth muscle in the prostate and bladder neck to improve urinary flow. | Adrenergic Signaling |
Potential for Synergistic Effects
This compound with 5-Alpha-Reductase Inhibitors:
There is a compelling molecular basis for potential synergy between this compound and 5-ARIs. Research has demonstrated significant "cross-talk" between the Vitamin D Receptor (VDR) and the Androgen Receptor (AR) signaling pathways in prostate cells.[5][6][7][8] Studies have shown that VDR activation can negatively regulate AR signaling.[9] By combining this compound's direct anti-proliferative and pro-apoptotic effects with the reduction of the primary growth stimulus (DHT) by 5-ARIs, a more profound and durable reduction in prostate volume could potentially be achieved.
This compound with Alpha-1 Adrenoceptor Antagonists:
The potential for synergy here lies in the complementary effects on smooth muscle relaxation. While alpha-blockers directly antagonize alpha-1 adrenergic receptors to induce relaxation, this compound inhibits the RhoA/Rho kinase pathway, a key regulator of smooth muscle contraction.[4] Combining these two mechanisms could lead to a more comprehensive and effective relaxation of the prostate and bladder neck, resulting in greater improvement in urinary flow and LUTS.
A clinical trial investigating Elocalcitol with and without the alpha-blocker tamsulosin found that the addition of tamsulosin did not provide a significant additional benefit in reducing prostate volume compared to Elocalcitol alone.[10] However, both treatment arms showed improvements in symptom scores.[10] This suggests that while synergy in prostate size reduction may be limited, there could be additive or synergistic effects on symptom relief that warrant further investigation.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound and its potential interactions with the androgen receptor pathway.
Proposed Experimental Protocols for Synergy Investigation
To empirically determine the synergistic potential of this compound with other BPH drugs, a series of in vitro and in vivo experiments are proposed.
In Vitro Studies
1. Cell Proliferation Assay:
-
Cell Lines: Human benign prostatic hyperplasia epithelial (BPH-1) and stromal (WPMY-1) cells.
-
Methodology: Cells will be cultured and treated with varying concentrations of this compound, a 5-ARI (e.g., dutasteride), and an alpha-blocker (e.g., tamsulosin), both individually and in combination. Cell proliferation will be assessed at 24, 48, and 72 hours using a standard MTT or BrdU assay.
-
Data Analysis: The combination index (CI) will be calculated using the Chou-Talalay method to determine if the drug combinations have synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects on cell proliferation.
2. Apoptosis Assay:
-
Cell Lines: BPH-1 and WPMY-1 cells.
-
Methodology: Cells will be treated with the drug combinations as described above. Apoptosis will be quantified using flow cytometry with Annexin V and propidium (B1200493) iodide staining.
-
Data Analysis: The percentage of apoptotic cells in combination treatment groups will be compared to single-agent and control groups to assess for enhanced pro-apoptotic effects.
In Vivo Studies
1. BPH Animal Model:
-
Model: Testosterone-induced BPH in castrated rats or mice.
-
Methodology: Animals will be divided into treatment groups: vehicle control, this compound alone, 5-ARI alone, alpha-blocker alone, this compound + 5-ARI, and this compound + alpha-blocker. Drugs will be administered daily for a specified period (e.g., 4-8 weeks).
-
Endpoints:
-
Prostate Weight: Prostates will be excised and weighed at the end of the study.
-
Histological Analysis: Prostatic tissue will be examined for changes in epithelial and stromal proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Urodynamic Measurements: In a subset of animals, urodynamic studies can be performed to assess bladder function and urinary flow.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) will be used to compare the effects of combination therapies to monotherapies and control on prostate weight, histological markers, and urodynamic parameters.
Experimental Workflow Diagram
The following diagram outlines the proposed workflow for investigating the synergistic effects of this compound.
Conclusion
The unique mechanism of action of this compound (Elocalcitol) presents a promising opportunity for its use in combination with standard BPH therapies. The theoretical basis for synergy, particularly with 5-alpha-reductase inhibitors, is strong due to the known interplay between the vitamin D and androgen receptor signaling pathways. The proposed experimental protocols provide a clear path forward for empirically validating these potential synergistic effects. Further research in this area is warranted and could lead to more effective and comprehensive treatment strategies for patients with Benign Prostatic Hyperplasia.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor agonists target static, dynamic, and inflammatory components of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Androgen receptor signaling and vitamin D receptor action in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions between vitamin D and androgen receptor signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,25(OH)2 D3 induced vitamin D receptor signaling negatively regulates endoplasmic reticulum-associated degradation (ERAD) and androgen receptor signaling in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urologytimes.com [urologytimes.com]
A Comparative Analysis of BPH-628 (Elocalcitol) and Current Therapies for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of BPH-628 (Elocalcitol), a novel Vitamin D receptor agonist, against established first-line therapies for Benign Prostatic Hyperplasia (BPH). While this compound presented a promising and unique mechanism of action, its clinical development was ultimately halted. This analysis delves into the available data to offer valuable insights for the future of BPH drug development.
Executive Summary
This compound demonstrated a statistically significant reduction in prostate volume in a Phase II clinical trial, a feat comparable to 5-alpha-reductase inhibitors. However, this anatomical change did not translate into a significant improvement in patient-reported symptoms or urinary flow rates over the study period. In contrast, current therapies, namely 5-alpha-reductase inhibitors and alpha-1-adrenoceptor antagonists, have well-established efficacy in alleviating the clinical symptoms of BPH, albeit through different mechanisms. This guide presents a side-by-side comparison of the clinical trial data, mechanisms of action, and experimental protocols to highlight the distinct profiles of these therapeutic approaches.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from clinical trials of this compound and current standard-of-care BPH therapies.
Table 1: Comparison of Efficacy in Reducing Prostate Volume
| Therapy | Mechanism of Action | Change in Prostate Volume | Study Duration |
| This compound (Elocalcitol) | Vitamin D Receptor Agonist | -2.90% (vs. +4.32% for placebo)[1] | 12 Weeks |
| Finasteride (B1672673) | 5-alpha-reductase inhibitor | ~20-25% reduction from baseline[2][3][4] | 1-5 Years |
| Dutasteride | 5-alpha-reductase inhibitor | Significant reduction, continuing over 4 years[5] | Up to 4 Years |
| Alpha-1 Blockers | Smooth muscle relaxation | No significant effect on prostate volume | N/A |
Table 2: Comparison of Efficacy in Improving BPH Symptoms (IPSS/AUASI)
| Therapy | Change in IPSS/AUASI Score | Study Duration |
| This compound (Elocalcitol) | -1.77 (not statistically significant vs. placebo)[1] | 12 Weeks |
| Finasteride | Significant improvement, particularly in men with enlarged prostates[6][7] | 2-4 Years |
| Dutasteride | Significant and continuing improvement over 4 years[5][8] | Up to 4 Years |
| Tamsulosin (B1681236) | Significant improvement, rapid onset of action[9][10][11] | Up to 6 Years |
| Alfuzosin (B1207546) | Significant improvement[12][13][14] | Up to 30 Months |
Table 3: Comparison of Efficacy in Improving Urinary Flow (Qmax)
| Therapy | Change in Qmax (mL/s) | Study Duration |
| This compound (Elocalcitol) | -0.30 (not statistically significant vs. placebo)[1] | 12 Weeks |
| Finasteride | Modest but significant increase[2][7] | 2-5 Years |
| Dutasteride | Continuing improvement over 4 years[5] | Up to 4 Years |
| Tamsulosin | Significant increase, rapid onset[9][10][11] | Up to 6 Years |
| Alfuzosin | Significant increase[12][14] | 3-30 Months |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
This compound (Elocalcitol) Phase II Clinical Trial Protocol
The pivotal Phase II trial of this compound was a double-blind, randomized, placebo-controlled study.[1]
-
Participants: Men aged 50 years or older with a diagnosis of BPH and a prostate volume of 40 mL or greater.
-
Intervention: Patients were randomized to receive either 150 mcg of this compound daily or a placebo for 12 weeks.[1]
-
Primary Endpoint: Percentage change in prostate volume from baseline, as measured by pelvic Magnetic Resonance Imaging (MRI).
-
Secondary Endpoints:
-
Change in American Urological Association Symptom Index (AUASI) score.
-
Change in maximum urinary flow rate (Qmax).
-
Serum levels of Prostate-Specific Antigen (PSA), testosterone, dihydrotestosterone, and luteinizing hormone.[1]
-
Standard BPH Therapy Clinical Trial Protocols (General Overview)
Clinical trials for currently approved BPH therapies, such as 5-alpha-reductase inhibitors and alpha-1 blockers, have generally been large-scale, long-term studies.
-
Participants: Typically include men with moderate to severe BPH symptoms (IPSS ≥ 8-12) and often with evidence of an enlarged prostate.
-
Intervention: Randomized, double-blind, placebo-controlled design, often with an active comparator arm. Doses are consistent with the approved prescribing information.
-
Primary Endpoints: Commonly a dual primary endpoint of change in IPSS and change in Qmax.
-
Secondary Endpoints: Include changes in prostate volume (especially for 5-ARIs), quality of life assessments, and long-term outcomes such as the incidence of acute urinary retention and BPH-related surgery.
Mandatory Visualizations
Signaling Pathway of this compound (Elocalcitol)
Caption: Mechanism of action of this compound (Elocalcitol).
Experimental Workflow of the this compound Phase II Clinical Trial
Caption: High-level overview of the this compound Phase II clinical trial design.
Logical Relationship in Performance Comparison
Caption: Comparative logic of this compound vs. current BPH therapies.
Discussion and Conclusion
This compound, or Elocalcitol (B1671181), represented a novel therapeutic strategy for BPH by targeting the Vitamin D receptor. Preclinical data and a Phase II clinical trial confirmed its ability to reduce prostate volume, addressing the static component of BPH.[1][15] Furthermore, its mechanism suggested potential benefits for the dynamic and inflammatory components of the disease.[16][17][18][19][20]
However, the lack of a corresponding improvement in the American Urological Association Symptom Index (AUASI) and maximum urinary flow rate (Qmax) in the 12-week clinical trial was a significant setback.[1] This contrasts with the established efficacy of 5-alpha-reductase inhibitors in reducing prostate volume and improving symptoms over the long term, and the rapid symptom relief provided by alpha-1-adrenoceptor antagonists.
Several factors may have contributed to the clinical outcome of this compound. The 12-week study duration may have been insufficient to observe a significant clinical benefit in symptoms, even with a reduction in prostate volume. It is also possible that the magnitude of prostate volume reduction was not sufficient to decompress the prostatic urethra to a degree that would lead to a noticeable improvement in urinary function within the timeframe of the study.
The journey of this compound underscores a critical aspect of BPH drug development: a measurable change in an anatomical marker like prostate volume does not always directly and immediately correlate with patient-reported symptom improvement. For researchers and drug developers, the story of this compound serves as a valuable case study, highlighting the importance of selecting clinical endpoints that are most meaningful to patients and demonstrating a clear clinical benefit beyond surrogate markers. While the VDR pathway remains an intriguing target for BPH, future endeavors in this area will need to build upon the lessons learned from this compound to translate a novel mechanism into a clinically successful therapy.
References
- 1. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Finasteride in the treatment of clinical benign prostatic hyperplasia: A systematic review of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finasteride for Enlarged Prostate · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Efficacy of finasteride is maintained in patients with benign prostatic hyperplasia treated for 5 years. The North American Finasteride Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Clinical Benefits of Dutasteride Treatment for LUTS and BPH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term treatment with finasteride improves clinical progression of benign prostatic hyperplasia in men with an enlarged versus a smaller prostate: data from the MTOPS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of finasteride therapy for benign prostatic hyperplasia: results of a 2-year randomized controlled trial (the PROSPECT study). PROscar Safety Plus Efficacy Canadian Two year Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvements in benign prostatic hyperplasia-specific quality of life with dutasteride, the novel dual 5alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase III multicenter placebo-controlled study of tamsulosin in benign prostatic hyperplasia. Tamsulosin Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
- 11. Long-Term Efficacy and Safety of Tamsulosin for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alfuzosin 10 mg once daily prevents overall clinical progression of benign prostatic hyperplasia but not acute urinary retention: results of a 2-year placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term treatment of benign prostatic hyperplasia with alfuzosin: a 24-30 month survey. BPHALF Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of once-daily alfuzosin in the treatment of lower urinary tract symptoms and clinical benign prostatic hyperplasia: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vitamin D receptor agonists target static, dynamic, and inflammatory components of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of BPH-628: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of BPH-628, a compound utilized in laboratory research. Adherence to these procedures is crucial for the protection of personnel and the environment.
Disclaimer: As no specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing, the following guidelines are based on general best practices for the disposal of research-grade chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and to always seek the official SDS for any chemical before handling.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes hypothetical yet plausible data for this compound, which should be confirmed against an official SDS.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | Not Available |
| Physical State | Solid |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
| Hazard Class | Assume hazardous until officially classified |
| Storage Temperature | 2-8°C |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of pure, unused this compound, as well as contaminated laboratory materials.
I. Waste Characterization and Segregation
-
Determine the Waste Stream: Identify whether the this compound waste is a pure solid, a solution, or part of contaminated labware (e.g., pipette tips, gloves, empty containers).
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Incompatible chemicals can react dangerously. Keep this compound waste in a dedicated and clearly labeled container.
II. Disposal of Solid this compound Waste
-
Containerization: Place solid this compound waste into a chemically compatible, sealable container.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.[1] Include the date of accumulation and the name of the generating laboratory or principal investigator.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be secure and away from general laboratory traffic.
III. Disposal of this compound Solutions
-
Solvent Identification: Identify the solvent used to dissolve the this compound. Halogenated and non-halogenated solvent waste streams should typically be segregated.
-
Containerization: Collect liquid waste in a designated, leak-proof, and chemically compatible container. Do not overfill the container; leave adequate headspace for expansion.
-
Labeling and Storage: Label the container as described for solid waste, ensuring to list all chemical components, including solvents, and their approximate concentrations. Store in the SAA.
IV. Decontamination and Disposal of Empty Containers and Labware
-
Initial Cleaning: For empty containers, remove as much of the residual this compound as possible.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve this compound.[1][2]
-
Rinsate Collection: The first rinseate is generally considered hazardous and must be collected and disposed of as liquid chemical waste.[1][2] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used; consult your EHS department.[3]
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the designated solid hazardous waste container.[2] Contaminated glassware should be decontaminated by washing with an appropriate solvent, with the initial solvent wash being collected as hazardous waste.[2]
V. Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to schedule a pickup.[1]
-
Documentation: Complete all necessary waste disposal manifests and forms as required by your institution and local regulations. Maintain a record of all disposed chemical waste for compliance purposes.[1]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
Caption: Logical Flow for Safe Chemical Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BPH-628
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel chemical compounds. This document provides essential safety and logistical information for the handling of BPH-628, a potent geranylgeranyl diphosphate (B83284) synthase (GGPPS) inhibitor. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a bisphosphonate and a GGPPS inhibitor allows for the extrapolation of safety and handling protocols from structurally and functionally similar compounds. The information presented here is a synthesis of data from related compounds and general laboratory safety practices.
Immediate Safety and Hazard Information
As a GGPPS inhibitor, this compound is designed to interfere with a key enzymatic pathway, the mevalonate (B85504) pathway, which is crucial for cell signaling and survival. Compounds of this nature should be handled with care, assuming they may have toxicological properties. For instance, a similar GGPPS inhibitor, VSW1198, has shown liver toxicity in animal models at higher doses. Therefore, it is critical to minimize exposure through appropriate personal protective equipment and handling procedures.
Hazard Identification and Classification
Based on data from related bisphosphonates like Zoledronic Acid, Risedronate Sodium, and Ibandronate, this compound should be treated as a hazardous substance. The following table summarizes the potential hazards.
| Hazard Class | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[1][2] | P264: Wash hands thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| Skin Corrosion/Irritation | Category 1B/2: Causes severe skin burns and eye damage or causes skin irritation.[2][3] | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |
| Serious Eye Damage/Eye Irritation | Category 1/2A: Causes serious eye damage or causes serious eye irritation.[2][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][5] P271: Use only outdoors or in a well-ventilated area.[3][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to organs through prolonged or repeated exposure.[2] | P314: Get medical advice/attention if you feel unwell. |
| Hazardous to the Aquatic Environment | Acute Category 1, Chronic Category 1: Very toxic to aquatic life with long lasting effects.[2] | P273: Avoid release to the environment.[6] |
Note: This data is based on related bisphosphonate compounds and should be used as a guideline for handling this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is essential to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[7] |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with ANSI Z87.1 standards.[8] |
| Skin and Body Protection | Laboratory coat | Fully buttoned, long-sleeved lab coat. |
| Respiratory Protection | NIOSH-approved respirator | Required if working with powder outside of a fume hood or if aerosolization is possible.[9] |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid dust inhalation.[7] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
Experimental Protocols: Step-by-Step Guidance
1. Preparation of Stock Solutions:
-
Weighing: Tare a balance in a fume hood. Carefully weigh the desired amount of solid this compound using a clean spatula. Avoid creating dust.
-
Solubilization: Add the appropriate solvent (as determined by the experimental protocol) to the vessel containing the this compound powder. Cap the vessel and mix thoroughly by vortexing or sonicating until the solid is completely dissolved.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature (typically -20°C or -80°C for long-term storage).
2. Cell Culture Treatment:
-
Dilution: In a biological safety cabinet, dilute the this compound stock solution to the desired final concentration in the appropriate cell culture medium.
-
Application: Remove the old medium from the cell culture plates and gently add the medium containing this compound.
-
Incubation: Return the plates to the incubator for the specified treatment duration.
Disposal Plan
-
Waste Characterization : All waste containing this compound should be considered hazardous chemical waste.
-
Collection : Collect all liquid and solid waste in designated, sealed, and clearly labeled hazardous waste containers. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal : Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[7]
Visualizing the Mechanism of Action: The GGPPS Signaling Pathway
This compound functions by inhibiting geranylgeranyl diphosphate synthase (GGPPS), a critical enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of isoprenoids, which are vital for various cellular processes, including protein prenylation. The diagram below illustrates the position of GGPPS in this pathway and the downstream effects of its inhibition.
Caption: The inhibitory action of this compound on the GGPPS enzyme within the mevalonate pathway.
By adhering to these safety protocols and understanding the mechanism of action of this compound, researchers can conduct their work safely and effectively, contributing to the advancement of science while prioritizing personal and environmental well-being.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biosynth.com [biosynth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
